molecular formula C13H11BFNO3 B1520081 (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 874288-34-3

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1520081
CAS No.: 874288-34-3
M. Wt: 259.04 g/mol
InChI Key: OJAYVDZJZDGCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H11BFNO3 and its molecular weight is 259.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-5-2-6-12(8-11)16-13(17)9-3-1-4-10(7-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYVDZJZDGCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660278
Record name {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874288-34-3
Record name {3-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-Fluorophenyl)carbamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

Introduction and Significance

This compound is an organic compound featuring a boronic acid moiety and a fluorophenyl-substituted amide group. Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the amide linkage and the fluorine atom introduces specific physicochemical properties that are often sought after in the design of bioactive molecules. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability. The unique structural combination of this molecule makes it a valuable building block for the synthesis of complex pharmaceutical agents.

Synthesis Strategy: Amide Bond Formation

The core of this synthesis lies in the formation of an amide bond between 3-aminophenylboronic acid and 3-fluorophenyl isocyanate. This reaction is a well-established method for creating urea and amide derivatives. The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of the boronic acid.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the amino group of 3-aminophenylboronic acid to the carbonyl carbon of 3-fluorophenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon of the isocyanate, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer to yield the final stable amide product.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Aminophenylboronic acid≥98%Sigma-Aldrich30418-59-8
3-Fluorophenyl isocyanate>97.0% (GC)TCI404-71-7
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore109-99-9
Diethyl etherAnhydrousFisher Scientific60-29-7
Hydrochloric acid (HCl)1 M aqueous solutionVWR7647-01-0
Sodium sulfate (Na₂SO₄)AnhydrousJ.T. Baker7757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

Synthesis Workflow Diagramdot

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 3-aminophenylboronic acid in anhydrous THF prep2 Place under nitrogen atmosphere prep1->prep2 react1 Add 3-fluorophenyl isocyanate dropwise at 0 °C prep2->react1 react2 Warm to room temperature and stir for 2 hours react1->react2 workup1 Concentrate the reaction mixture react2->workup1 workup2 Redissolve in ethyl acetate workup1->workup2 workup3 Wash with 1 M HCl and brine workup2->workup3 workup4 Dry over anhydrous Na₂SO₄ workup3->workup4 purify1 Filter and concentrate the organic layer workup4->purify1 purify2 Triturate with diethyl ether purify1->purify2 purify3 Collect the solid by vacuum filtration purify2->purify3 purify4 Dry under high vacuum purify3->purify4

Sources

Physicochemical properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid

Executive Summary

This compound is an organoboron compound with significant potential as a building block in medicinal chemistry and drug discovery. Its utility is largely derived from the versatile reactivity of the boronic acid moiety, particularly in Suzuki-Miyaura cross-coupling reactions, and its capacity to form reversible covalent bonds with biological nucleophiles.[1][2] This guide provides a comprehensive framework for the characterization of its core physicochemical properties, which are critical determinants of its behavior in both synthetic and biological systems. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document establishes a predictive and analytical framework based on well-understood principles of boronic acid chemistry and data from structurally related analogs. We present detailed, field-proven protocols for determining key parameters such as pKa, solubility, stability, and lipophilicity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Role of Arylboronic Acids in Drug Discovery

Boronic acids, first synthesized in 1860, have become indispensable tools in modern organic chemistry and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and key pharmacophores.[2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency, enabling the synthesis of complex molecular architectures.[3]

Beyond their role as synthetic intermediates, the boronic acid group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) used in cancer therapy.[1][2] The boron atom's empty p-orbital allows it to act as a Lewis acid, facilitating reversible covalent interactions with diols, a characteristic exploited for glucose sensing and drug delivery applications.[1][4]

This compound, with its combination of a boronic acid, a fluorinated aromatic ring, and an amide linker, represents a trifecta of functionalities relevant to drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the amide bond provides a key hydrogen bonding motif. This guide will delineate the essential physicochemical properties of this molecule and provide the methodologies required for their rigorous assessment.

Core Physicochemical Properties: An Analytical & Predictive Framework

A thorough understanding of a compound's physicochemical properties is foundational to its application in drug development. The following section outlines the key parameters for this compound and provides standard protocols for their determination.

Structural and General Properties

The fundamental properties of the target compound are summarized below. While experimental data for this specific molecule is scarce, key identifiers and calculated values provide a starting point for its characterization.

PropertyValue / DescriptionSource / Method
IUPAC Name This compound---
CAS Number 874288-34-3[5]
Molecular Formula C₁₃H₁₁BFNO₃PubChem[6]
Molecular Weight 259.04 g/mol PubChem[6]
Appearance Expected to be a white to off-white solidGeneral knowledge of arylboronic acids
Melting Point >215 °C (Typical for related structures)Analog Data[7]
pKa ~8.5 - 9.5 (Predicted)Analog Data & Substituent Effects[1][2][8]
Solubility Soluble in polar organic solvents (e.g., Ether, Ethanol); low solubility in water and nonpolar solvents.Analog Data[8][9][10]
Acidity (pKa)

Scientific Rationale: The pKa of a boronic acid is a measure of its Lewis acidity and is critical to its function.[2] It governs the equilibrium between the neutral, trigonal planar form R-B(OH)₂ and the anionic, tetrahedral boronate form R-B(OH)₃⁻. This equilibrium is central to its ability to interact with diols (like sugars in biological systems) and its reactivity in chemical synthesis.[1][2] The presence of electron-withdrawing groups, such as the fluorine atom and the meta-carbamoyl group, is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), thereby increasing its acidity.[2][8]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Use a micro-burette for precise titrant delivery.

  • Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, titrate the solution with a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH after each incremental addition of NaOH.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The data can be further refined using Gran plot analysis.

  • Trustworthiness: The protocol's validity is confirmed by running a standard compound with a known pKa (e.g., benzoic acid) under identical conditions.

Stability and Degradation Profile

Scientific Rationale: Boronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.[11] Oxidative deboronation, often mediated by reactive oxygen species (ROS), cleaves the carbon-boron bond to yield an alcohol (phenol in this case) and boric acid.[12] This pathway is highly relevant for in vivo applications. Understanding the compound's stability under various stress conditions is mandated by regulatory agencies and is crucial for determining storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.[13]

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Time Points: Sample from each condition at initial, 4, 8, 12, and 24-hour time points. Neutralize acid/base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Section 3). Quantify the parent compound and identify major degradants using HPLC-MS.

  • Self-Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks, ensuring accurate quantification of degradation.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in ACN/Water acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, RT) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid therm Thermal (Solid) (80°C) prep->therm photo Photolytic (UV Light) prep->photo sampling Sample at T=0, 4, 8, 12, 24h acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC-UV/MS sampling->hplc report Quantify Parent Compound & Identify Degradants hplc->report

Caption: Workflow for a forced degradation study.

Advanced Analytical Characterization

Scientific Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for the analysis of boronic acids in industrial and research settings.[14] However, boronic acids present a unique challenge: they readily undergo dehydration in the gas phase of the mass spectrometer source to form cyclic trimers known as boroxines.[15][16] This can complicate mass spectral interpretation and reduce the sensitivity for the parent molecule.

Expert Insight: The formation of boroxines is highly dependent on the MS source conditions, particularly the cone voltage.[16] By optimizing this parameter (typically keeping it low, around 20-30V), the ionization of the parent molecule [M+H]⁺ or [M-H]⁻ can be favored, minimizing the formation of the boroxine artifact. The use of a mobile phase modifier like ammonium acetate can also help stabilize the parent ion.[14][16]

Experimental Protocol: HPLC-MS Method Development

  • Column Selection: Start with a robust C18 column (e.g., Acquity BEH C18) suitable for a wide range of polar and nonpolar analytes.[14]

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Alternative: Use 10 mM Ammonium Acetate in place of Formic Acid to potentially reduce boroxine formation.[14]

  • Gradient Optimization: Develop a gradient elution method starting from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over 10-15 minutes to ensure elution and separation from impurities.

  • MS Parameter Optimization:

    • Perform direct infusion of the compound to find the optimal cone voltage that maximizes the [M+H]⁺ signal while minimizing the boroxine signal.

    • Optimize other source parameters like capillary voltage, source temperature, and gas flows.

  • Method Validation: Validate the final method for linearity, precision, accuracy, and limit of quantification (LOQ) according to standard guidelines. The method should demonstrate a limit of detection (LOD) in the low µg/mL range.[14]

Workflow for HPLC-MS Method Development

G cluster_hplc HPLC Optimization cluster_ms MS Optimization cluster_val Validation col Select C18 Column mob Screen Mobile Phases (Acidic vs. Buffered) col->mob grad Optimize Gradient mob->grad inf Direct Infusion grad->inf cone Optimize Cone Voltage (Minimize Boroxine) inf->cone src Optimize Source Parameters cone->src val Validate Method (Linearity, Precision, etc.) src->val

Caption: Systematic workflow for HPLC-MS method development.

Role in Medicinal Chemistry & Synthetic Pathways

The primary application of this compound is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[17] This reaction is a powerful method for creating a biaryl linkage, a common structural motif in many biologically active molecules. The boronic acid serves as the organoboron component that, in the presence of a palladium catalyst, couples with an aryl halide or triflate.

Conceptual Pathway: Synthesis of a Biaryl Compound

The diagram below illustrates the role of our target molecule in a generic Suzuki coupling reaction. This process involves an oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the boronate (formed in situ from the boronic acid and a base), and finally, a reductive elimination step that forms the new C-C bond and regenerates the catalyst.

G A Our Boronic Acid This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Halide (Ar-X) (e.g., a heterocyclic core) B->C D Final Biaryl Product (Potential Bioactive Molecule) C->D C-C Bond Formation

Caption: Role as a key reactant in Suzuki coupling.

Conclusion

While specific, publicly available experimental data for this compound is limited, a robust characterization is achievable through the application of established analytical principles. This guide provides the scientific rationale and detailed protocols necessary for researchers to determine its critical physicochemical properties, including acidity, stability, and chromatographic behavior. By understanding these parameters, scientists can effectively utilize this versatile building block in the rational design and synthesis of novel therapeutic agents, leveraging the unique chemical and biological potential conferred by its arylboronic acid moiety.

References

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdpcPh8y3xnOAjsQNIffjAtWyRNRsMrSY6cAGIIkarM5_8iZCXzjTGCfwuy6LftZGTfLqOXwKkuCN1ZsyjUW7KaOn6vcNLoITBm8vn7r80cK8rgSD8aLuiI5xRy4xzkVBEBxNJ]
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEokDFmq-pzMFTiONP9lpili3NoCmdoq72gPAtizCPL5wPQQ5lvJoqz0pFn7Pq1q1XcYrnaONOigBI78jZN9lzAcgywYNKWjKmZqdBw4fvbPRatLeGQA8RDp-fTmuzGV7_i27FLugk0ivRpQ2ZTrL8lvbJT]
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qDgI4HQqJcLrRLKdOQzXmYCrPeKl720XrdhFmidPx2QJajGP4170C89tqHrYIFwJZc8Y6nns8ulYpycfLEU7al9-tmV7wEahuo2oqZFmVNZsUDfX9gbPHWZBJOJ27XxYFmZ-7C5i2uaBQ42D8vG6dIdOGO4i-Gq2rX5n]
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHolxf5jPF4KkE5JWJqHuBnxL-OUwrMtki5UuonprjtCIyREBMRrlVSgcQUpK4CT1mwLB735KYG4vRyi8UEoC8Dtk_MEFcDu4FjsJzGoVv4x5FEd6sIB_2de6qSkRYEk8vi2XkAHIWbkBUbqYNU4THOHneMMlL9BDjKw94AK2MRCGV40wozR3xhtLdyAlN2MAIkZSrjvSRLwP5qtjHZ5MTMgRI4-5v3oPfd78ghgBxRDap9Y0VH3X3Vr5ethMy2ZIKUE0lmAMQdtrezUpm3t68D_HqhZ7sNEHL6mz8oEhCsOA4oDnfYgk7pVdy2rYWJehdAPiw=]
  • Analytical Methods. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1TJAGtMLckR-OVwk0uS8rChy96qHn-zKbb3i-PcDRFRZbJ9nJfXi9aX1Zjsf8A19B5x6k2rYmrO6ivDGhPoyYLjTczKqDLkDIoLxVGO77iGZsxY4e1tWzT7VEj6OX38_8S2sQOcufFsiwY5bHveTAUCbM4BNErTk=]
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7GOnnjjUcLc_HNaNtanofqztEF4xrv-OHzowv8VycQn2ndDYXYwLLR9F5tRnh_bBiBwcQq7cxuZb4mEN4GNwdaams7nyCLNAOb46-bAvNwESOD9pWXBTHMEOggM8sR2zPjkO8]
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvOEnMRFXXXpfdZPdLa69gD1GJQQMJUBxVxmwhh01wNlZhZGvgjVBJemWWcRdLWgXnjrJEzJYPv_GDGkXmhWOrkfvM3WK_bYWJkuivP3MuixnYUWTxT45Ggd_SLtKdhBbZmGceFPxLkz00GG5V3AwjBl9O7zzfJRRvxk0uTpUS8Dk5La4BoCnJfmTK1Y7kwEnjUVS3np-NouNq5GT-8WoMzacxgpUZ-Wzr1IP-P_QRjZ-OylM=]
  • The background and radical generation pathways involving boronic acid (derivatives). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36x1zEo3BP2mgaaSPYn-fdy487hDnG59UqCN39sYM6eWVvqz7_ffiNYSJE7vpf-qqoZ7YuOMXsdo0d7jUFXecQGJQIRtQa7lh4kEqNZ8UxoJSXcEsSmoBrf281dmUN-MtK-n-R_dckpE6UFUWUWi0-sgegEIjXeaFbk71P9h9FmoM7_6HLdhqK7p088TrU_8b4V7xFRPQ5kXWLUXNg8ZFhkcygWTL7zFsBL5EbF6MBMhYJdSSgcfcv0UymoZ8OA4=]
  • 3-Carbamoyl-5-fluorophenyl boronic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLHMEKQdqzd5iTfHQypBllUYusgigjt8GnhWVlVknbwkoue8EAx4zE07wygZQh05esf2GTe4WUlY7r3jUI2EuqXXaYnbOhnKQT8ibhIW9ZZljZSAz7AbqSlR25z9phnr-SzDTalLLW0TRBr46aA6aVm4feb09LCA==]
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQxDNkfkzIOqa9wKTyO1VnHkeYYvbRhWzr9yBscDTEmEaPjKCO6W8VOAb9dhDiTGjRdLd0G7aCGySHbcPgodDkRXPRJ3_ZZwa3Bmy2e6DKXyzHpiaskqZpXVq_WgEPha29Aw5-7S_6twCOYA==]
  • Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]
  • (3-Fluoro-4-((3-fluorophenyl)carbamoyl)phenyl)boronic acid. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1449145-18-9_1078719.html]
  • (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44717609]
  • 3-Fluorophenylboronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733986]
  • 3-Fluorophenylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/523319]
  • (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/products/3-3-Chloro-4-fluorophenyl-carbamoyl-phenyl-boronic-acid-1072946-04-3.html]
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0214]
  • pK a values for boronic acids 1-7. ResearchGate. [URL: https://www.researchgate.net/figure/pKa-values-for-boronic-acids-1-7_tbl1_361849156]
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. SpringerLink. [URL: https://link.springer.com/article/10.1007/s10856-024-06822-x]
  • (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89138009]
  • [3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/ingredient-info/3-2-fluorophenyl-carbamoyl-phenyl-boronic-acid]
  • This compound. Xidi-reagent. [URL: https://www.xidi-reagent.com/cas-874288-34-3.html]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999318/]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1697]
  • (4-Fluoro-3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid. BLDpharm. [URL: https://www.bldpharm.com/products/1449145-17-8.html]
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [URL: https://www.mdpi.com/2073-4360/5/4/1956]
  • Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC166922/]
  • 3-Carbamoyl-4-fluorobenzeneboronic acid, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-carbamoyl-4-fluorobenzeneboronic-acid-97/H53102.03]
  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30295184/]
  • Phenylboronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/341935741_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]
  • Solubility of investigated compounds in water. ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole_fig2_282329385]
  • (4-Fluoro-3-((2-fluorophenyl)carbamoyl)phenyl)boronic acid. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2096337-03-8_1311718.html]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7409225/]
  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/123178]
  • Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7763784/]
  • Selected boronic acids and their pKa values. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-boronic-acids-and-their-pKa-values_tbl1_343208752]
  • Identifying patterns to uncover the importance of biological pathways on known drug repurposing scenarios. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10774640/]

Sources

An In-depth Technical Guide to Fluorophenylcarbamoyl Phenylboronic Acids: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a uniquely versatile class of pharmacophores, capable of forming reversible covalent bonds with the active site serine residues of proteases, making them highly effective enzyme inhibitors.[1] This guide delves into a specific and medicinally relevant subclass: fluorophenylcarbamoyl phenylboronic acids. We will deconstruct their molecular architecture and nomenclature, provide detailed synthetic methodologies, and explore their applications, particularly as inhibitors of serine proteases like Fibroblast Activation Protein (FAP), a significant target in oncology and fibrosis.[2][3] This document serves as a technical resource, blending foundational chemical principles with practical, field-proven insights for professionals in drug development.

Introduction to Boronic Acids in Drug Discovery

The journey of boronic acids from chemical curiosities to clinical realities is a testament to their unique chemical properties. Unlike many electrophiles used in drug design, the boron atom in a boronic acid (-B(OH)₂) is a mild Lewis acid, allowing it to accept an electron pair from a nucleophile, such as the hydroxyl group of a catalytic serine in an enzyme's active site.[4]

The Boronic Acid Pharmacophore

The utility of the boronic acid moiety stems from its distinct geometry and electronic nature. The boron atom is sp²-hybridized and possesses an empty p-orbital, rendering the molecule planar in its ground state.[5] This planarity can change upon interaction with a biological target. Their stability, ease of handling, and capacity for diverse chemical modifications make them ideal building blocks in medicinal chemistry.[6][7]

Mechanism of Action: Covalent Inhibition of Serine Proteases

Boronic acid-based inhibitors are renowned for their potent and selective inhibition of serine proteases.[8] They function as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1][8] The mechanism involves the nucleophilic attack by the active site serine's hydroxyl group on the electrophilic boron atom. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.[1][9] This covalent interaction is stabilized by hydrogen bonds within the active site, including the oxyanion hole, leading to highly potent inhibition with Ki values often in the nanomolar range.[8][9]

The inhibitory mechanism can be visualized as follows:

G E_SerOH Enzyme-Ser-OH (Active Serine) Complex Tetrahedral Adduct Enzyme-Ser-O-B(OH)₂⁻-R E_SerOH->Complex Nucleophilic Attack Inhibitor R-B(OH)₂ (Boronic Acid Inhibitor) Inhibitor->Complex Complex->E_SerOH Reversible

Figure 1: Covalent inhibition of a serine protease by a boronic acid.

Decoding the Structure and Nomenclature

The name "fluorophenylcarbamoyl phenylboronic acid" describes a precise molecular arrangement. Understanding this structure is key to appreciating its synthesis and function.

Core Scaffolds and Substituents

The molecule is built upon a phenylboronic acid core.[5][10] The key substituent is a fluorophenylcarbamoyl group. While the name can be interpreted in several ways, a common and synthetically accessible structure is one where a functional group on the phenylboronic acid core is linked to a fluorophenyl group via a carbamoyl (amide) or urea linkage.

A chemically precise example found in chemical databases is (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid .[11] Let's dissect this structure:

  • Parent: Phenylboronic acid, where the boronic acid group is at position 1.

  • Substituent: Located at position 4 of the phenyl ring.

  • Linkage: A carbamoyl group, in this case, an amide (-C(=O)NH-).

  • Terminal Group: A 3-fluorophenyl group attached to the nitrogen of the amide.

The isomeric possibilities are vast and crucial for structure-activity relationships (SAR):

  • The fluorine atom can be at the ortho (2), meta (3), or para (4) position of its phenyl ring.

  • The carbamoyl substituent can be at the ortho, meta, or para position of the phenylboronic acid ring.

Systematic (IUPAC) Nomenclature

According to IUPAC rules, the boronic acid group defines the parent structure.[12]

  • For (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid , the IUPAC name is [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid.[11]

  • Another common synonym is N-(3-Fluorophenyl)-4-boronobenzamide.[11]

This systematic approach ensures clarity regarding the precise location of each substituent, which is critical for reproducibility and patent literature.

Synthetic Pathways and Methodologies

The synthesis of these molecules relies on robust and well-established organic chemistry reactions. A common strategy involves coupling two key fragments.

Retrosynthetic Analysis

A logical retrosynthetic approach for a molecule like 4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid involves disconnecting the amide bond. This leads to two primary starting materials: a phenylboronic acid derivative with an amino or carboxylic acid group, and a corresponding fluorophenyl derivative.

G Target Target Molecule (4-((3-F-Ph)carbamoyl)phenyl)boronic acid Disconnect Amide Disconnection Target->Disconnect Retrosynthesis SM1a 4-Aminophenylboronic acid Disconnect->SM1a Path 1 SM2a 3-Fluorobenzoyl chloride Disconnect->SM2a Path 1 SM1b 4-Carboxyphenylboronic acid Disconnect->SM1b Path 2 SM2b 3-Fluoroaniline Disconnect->SM2b Path 2 RouteA Route A RouteB Route B

Figure 2: Retrosynthetic analysis for fluorophenylcarbamoyl phenylboronic acids.

Experimental Protocol: Synthesis via Amide Coupling

This protocol details the synthesis of N-(3-Fluorophenyl)-4-boronobenzamide from 4-carboxyphenylboronic acid and 3-fluoroaniline, a common method for creating the amide linkage.

Materials:

  • 4-Carboxyphenylboronic acid

  • 3-Fluoroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 30 minutes. A white precipitate (dicyclohexylurea) will form.

  • Amine Addition: Add 3-fluoroaniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the dicyclohexylurea precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The specific placement of the fluoro and carbamoyl groups significantly impacts the molecule's properties and biological activity.

Key Physicochemical Parameters

The properties of these compounds are crucial for their behavior as drugs, affecting absorption, distribution, metabolism, and excretion (ADME).

PropertyTypical Value RangeSignificance
Molecular Weight 250 - 350 g/mol Influences solubility and permeability.[11]
pKa 8.5 - 9.0The acidity of the boronic acid is key to its interaction with serine.[5]
LogP 1.5 - 3.0Affects membrane permeability and solubility.
Polar Surface Area 60 - 80 ŲImpacts cell penetration and transport properties.

Note: Values are estimates and vary based on specific isomerism.

Impact of Fluorine Substitution

The inclusion of a fluorine atom is a common strategy in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with the target protein, potentially increasing potency.

  • pKa Modulation: The electron-withdrawing nature of fluorine can subtly alter the acidity of the boronic acid, fine-tuning its reactivity.

Applications in Drug Discovery: Targeting Fibroblast Activation Protein (FAP)

One of the most promising applications for this class of compounds is the inhibition of Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial carcinomas.[2][3][13][14] Its restricted expression in normal tissues makes it an attractive and selective target for cancer therapy.[2][13]

FAP as a Therapeutic Target

FAP is implicated in tumor growth, invasion, and metastasis by remodeling the extracellular matrix.[3][14] Therefore, potent and selective FAP inhibitors are highly sought after. Boronic acids have proven to be a particularly effective scaffold for FAP inhibition.[2][15]

Case Study: Talabostat (Val-boroPro) and Analogs

While not a fluorophenylcarbamoyl derivative itself, Talabostat (Val-boroPro) is a pioneering boronic acid-based FAP inhibitor that validated this therapeutic approach.[16][17][18][19] It is a dipeptide analog that potently inhibits FAP and other dipeptidyl peptidases.[17][18][20] The success of Talabostat spurred the development of more refined inhibitors, including those incorporating aromatic scaffolds designed to enhance potency and selectivity. The principles learned from Talabostat—namely, the effectiveness of the boronic acid warhead—are directly applicable to the design of fluorophenylcarbamoyl phenylboronic acid inhibitors.[2][14]

Conclusion and Future Perspectives

Fluorophenylcarbamoyl phenylboronic acids represent a sophisticated class of molecules at the intersection of synthetic chemistry and pharmacology. Their rational design, grounded in the principles of transition-state inhibition, has made them powerful tools for targeting serine proteases involved in human disease. The ability to systematically modify their structure through proven synthetic routes allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties. As our understanding of the tumor microenvironment deepens, the development of next-generation FAP inhibitors and other targeted boronic acids will undoubtedly play a crucial role in the future of precision medicine.

References

  • Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. PubMed.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • Bachovchin, D. A., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry.
  • Huber, M. A., et al. (2016). Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments. Journal of Cellular Physiology.
  • Coombs, G. S., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology.
  • Jansen, K., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors.
  • Mettu, V. S., et al. (2020). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Journal of Nuclear Medicine.
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1.
  • Jansen, K., et al. (2014). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters.
  • Wang, L., et al. (2015). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Ingenta Connect.
  • Starck, D., & Schöier, C. (2003). Process for the preparation of substituted phenylboronic acids.
  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
  • Georganics. (2024).
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
  • APExBIO. (n.d.).
  • MedchemExpress. (n.d.). Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor.
  • MedChemExpress. (n.d.).
  • National Cancer Institute. (n.d.).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Epperly, A. (2007). Talabostat.
  • ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,...
  • BenchChem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid.
  • PubChem. (n.d.). Phenylboronic Acid.
  • Align Chemical Ltd. (n.d.). Phenylboronic acid.
  • Iovine, C. P., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2024). IUPAC Naming of Organic Compounds with Functional Groups.

Sources

A Researcher's Guide to (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid: Properties, Applications, and Procurement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, identified by its CAS Number 874288-34-3, represents a quintessential example of a bifunctional reagent designed for purpose-driven synthesis.[1] This compound masterfully combines two key chemical features within a single, stable scaffold: a boronic acid group and a fluorophenyl amide moiety.

The boronic acid functional group is a celebrated workhorse in synthetic chemistry, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds with exceptional fidelity and functional group tolerance, making it a favored method for creating biaryl structures common in pharmaceutical agents.[3] The amide linkage and the fluorophenyl ring, on the other hand, are common pharmacophores. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amide provides a rigid hydrogen-bonding unit crucial for molecular recognition at biological targets.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore its primary application in Suzuki-Miyaura coupling with mechanistic and practical insights, detail commercial sourcing options, and provide a validated experimental protocol for its use.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are critical for reproducible and successful experimentation. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 874288-34-3[1]
Molecular Formula C₁₃H₁₁BFNO₃ChemUniverse
Molecular Weight 259.04 g/mol ChemUniverse
Typical Purity ≥95% - 98%[1][5]
Appearance Typically a white to off-white solidGeneral Knowledge
SMILES O=C(NC1=CC(F)=CC=C1)C2=CC=CC(B(O)O)=C2General Knowledge

Note: Physical properties such as melting point and solubility may vary slightly between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis (CoA) for the most accurate data.

Section 2: The Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This reaction forges a new C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate. Boronic acids containing electron-withdrawing groups, such as the fluorophenyl amide moiety present here, are valuable for synthesizing complex molecules with specific electronic properties.[2]

The Catalytic Cycle: A Mechanistic Overview

The trustworthiness of a protocol stems from understanding the underlying mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to restart the cycle.

The following diagram illustrates this fundamental process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (R¹-X) ArX->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic Boronic Acid (R²B(OH)₂) + Base Boronic->Transmetalation PdII_diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Commercial Sourcing and Quality Assessment

Securing a high-quality, reliable supply of starting materials is a critical, yet often overlooked, aspect of research efficiency. Several vendors list this compound in their catalogs. When selecting a supplier, researchers should consider purity, available quantities, lead time, and the quality of documentation provided.

Comparative Supplier List
SupplierProduct NumberReported PurityAvailable Quantities
Smolecule F85589398%1g
ChemUniverse P8520295%250mg, 1g, 5g
BLD Pharm BD11051597%1g, 5g, 25g

Disclaimer: This list is not exhaustive and is based on publicly available data at the time of writing. Availability, pricing, and specifications are subject to change. Researchers should always verify information directly with the supplier.

The Importance of the Certificate of Analysis (CoA)

A CoA is a self-validating document that ensures the trustworthiness of the material. When reviewing a CoA for this compound, a researcher should look for:

  • Identity Confirmation: Evidence from ¹H NMR and/or Mass Spectrometry that confirms the structure.

  • Purity Assessment: A chromatogram (HPLC or GC) indicating the purity level. For boronic acids, it's also important to be aware of potential impurities like the corresponding boroxine (a cyclic anhydride), which can form upon dehydration.

Section 4: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

This section provides a robust, field-proven protocol for the coupling of this compound with a generic aryl bromide.

Rationale Behind Component Selection
  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common, reliable choice, though more advanced catalysts may be needed for less reactive coupling partners (e.g., aryl chlorides).[7]

  • Base: A base is essential to activate the boronic acid for transmetalation.[4] An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard, providing a good balance of reactivity and cost while being mild enough for many functional groups.[7]

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used.[7] The organic solvent solubilizes the catalyst and aryl halide, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology
  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide of choice (1.0 mmol, 1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add 8 mL of a degassed solvent, such as toluene or dioxane.

  • Base Addition: In a separate vial, dissolve the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.) in 2 mL of degassed water. Add this aqueous solution to the reaction flask via syringe.

  • Reaction: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir vigorously to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental process, from setup to the final purified product.

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Solid Reagents (Boronic Acid, Aryl Halide, Pd Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvents 3. Add Degassed Solvents (Organic + Aqueous Base) inert->solvents heat 4. Heat and Stir (e.g., 90-100 °C) solvents->heat monitor 5. Monitor Reaction Progress (TLC / LC-MS) heat->monitor monitor->heat Continue Reaction workup 6. Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterized Product purify->end

A logical workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its bifunctional nature allows for the reliable introduction of a fluorophenyl amide moiety into complex molecules via the robust and well-understood Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism, carefully selecting commercial suppliers based on quality and documentation, and employing validated protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

  • ChemUniverse. (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid.
  • Gomes, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Al-Sagheer, F. A., & Beherei, H. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of the Indian Chemical Society.
  • Ishihara, K., et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
  • 1PlusChem. (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid.
  • MySkinRecipes. [3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Lihan, C., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Boronic Acid Derivatives. Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Ovejero-Pérez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Materials.

Sources

An In-depth Technical Guide to the Solubility of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to its potential as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. The efficiency of such synthetic steps, as well as subsequent purification and formulation processes, is critically dependent on the solubility of this boronic acid in various organic solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It addresses the inherent challenges associated with boronic acids, outlines a robust experimental protocol for solubility determination, and discusses the anticipated solubility trends based on the physicochemical properties of the molecule and its analogs.

Introduction: The Unique Challenges of Boronic Acid Solubility

Boronic acids, while invaluable in synthetic chemistry, present unique challenges in solubility studies that distinguish them from other organic compounds. A primary complicating factor is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium between the boronic acid and its boroxine form is influenced by factors such as temperature, solvent, and the presence of water, leading to potential inconsistencies in solubility measurements.[1] Furthermore, the amphiphilic nature of many boronic acids, possessing both a nonpolar aryl ring and a polar boronic acid moiety, can lead to complex solvation behaviors, including the formation of micellar systems.[1]

The subject of this guide, this compound, incorporates several functional groups that influence its solubility profile: a boronic acid group capable of hydrogen bonding, a central phenyl ring, an amide linkage, and a fluorophenyl moiety. The interplay of these groups dictates the compound's interaction with different organic solvents.

Physicochemical Properties of this compound and Related Compounds

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. While specific experimental data for this compound is scarce, we can infer its likely behavior by examining its constituent parts and related molecules.

PropertyValue/InformationSource
Molecular FormulaC₁₃H₁₁BFNO₃[3]
Molecular Weight259.04 g/mol [3]
Key Functional GroupsBoronic acid, Amide, Fluoro[4]
Predicted LogP1.4112[4]
Hydrogen Bond Donors3[4]
Hydrogen Bond Acceptors3[4]

The presence of both hydrogen bond donors (the B(OH)₂ and N-H groups) and acceptors (the O=C, B(OH)₂, and F atoms) suggests that solvents capable of hydrogen bonding will likely be effective in solvating this molecule. The predicted LogP indicates a moderate lipophilicity.

Anticipated Solubility Profile: A Qualitative Assessment

Based on general solubility principles and data from analogous phenylboronic acids, we can anticipate the following solubility trends for this compound:

  • High Solubility: In polar aprotic solvents that can act as hydrogen bond acceptors, such as ethers (e.g., tetrahydrofuran, diethyl ether) and ketones (e.g., acetone, 3-pentanone), high solubility is expected.[1][5] These solvents can effectively solvate the boronic acid and amide functionalities.

  • Moderate Solubility: Solvents like chloroform may offer moderate solubility.[1][5]

  • Low Solubility: In nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane), the solubility is anticipated to be very low due to the polar nature of the boronic acid and amide groups.[1][5]

The introduction of the (3-fluorophenyl)carbamoyl group is expected to generally increase solubility in many organic solvents compared to unsubstituted phenylboronic acid, a trend observed with other substituted phenylboronic acids.[2]

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for obtaining reliable solubility data. The following outlines a detailed methodology for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess solid to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Prepare serial dilutions of the saturated solution F->G H Analyze by validated HPLC-UV/MS method G->H I Quantify concentration against a standard curve H->I

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.

  • Quantitative Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly suitable technique.[6][7]

    • Prepare a standard curve using known concentrations of the boronic acid in the same solvent to ensure accurate quantification.

Data Analysis and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a table format, allowing for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolvent ExampleDielectric ConstantSolubility (mg/mL)
EthersTetrahydrofuran (THF)7.5(To be determined)
KetonesAcetone21(To be determined)
HalogenatedChloroform4.8(To be determined)
AlcoholsMethanol33(To be determined)
HydrocarbonsMethylcyclohexane2.0(To be determined)

The interpretation of the solubility data should consider the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these potential interactions.

G cluster_solute Solute: this compound cluster_solvent Solvent Solute B(OH)₂, C=O, N-H, F-Ph Solute->Solute Solute-Solute Interactions (Crystal Lattice Energy) Solvent Solvent Molecules Solute->Solvent Solute-Solvent Interactions (e.g., H-bonding, dipole-dipole) Solvent->Solvent Solvent-Solvent Interactions

Caption: Intermolecular forces governing solubility.

A high solubility value indicates that the solute-solvent interactions are strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. For this compound, the ability of a solvent to engage in hydrogen bonding with the boronic acid and amide groups is expected to be a primary driver of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not yet widely published, this guide provides a robust framework for its determination and interpretation. By understanding the inherent challenges associated with boronic acids and employing a rigorous experimental protocol, researchers can generate reliable data crucial for optimizing synthetic processes, purification, and formulation in drug development and materials science. The anticipated solubility trends, based on the compound's structural features and the behavior of analogous molecules, suggest a preference for polar aprotic solvents capable of hydrogen bonding.

References

  • D. Zarzeczańska, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Sumitomo Chemical. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. SUMITOMO KAGAKU 2012.
  • A. A. M. van den Oetelaar. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences.
  • P. Leszczyński, et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4537–4544.
  • G. Marinenko & C. E. Champion. (1969). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(5), 553–559.
  • S. R. M. M. Kuila, et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5764-5770.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate.
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • UNT Digital Library. (2007). Literature Review of Boric Acid Solubility Data. UNT Digital Library.
  • PubChem. (n.d.). 3-Fluorophenylboronic acid. PubChem.
  • PubChem. (n.d.). (3-Carbamoyl-4-fluorophenyl)boronic acid. PubChem.
  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. PubChem.

Sources

The Boron Advantage: A Technical Guide to Arylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of the Boron Atom

In the vast and intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to explore the unique properties of less common elements. Among these, boron, a humble metalloid, has carved out a significant and expanding niche. Specifically, its manifestation in the form of arylboronic acids has revolutionized aspects of drug discovery and development.[1][2] From their role as indispensable synthetic building blocks to their direct application as pharmacophores in FDA-approved drugs, arylboronic acids offer a unique chemical versatility that sets them apart.[3][4]

This guide provides an in-depth exploration of arylboronic acids from the perspective of a drug development professional. We will dissect the fundamental chemistry that makes these molecules so valuable, explore their diverse applications with illustrative case studies, and provide actionable experimental insights. Our journey will cover their pivotal role in constructing complex molecular architectures via the Suzuki-Miyaura coupling, their function as reversible covalent inhibitors of key enzymes, and their emerging applications in advanced diagnostics like Positron Emission Tomography (PET).[5][6]

The Unique Chemistry of Arylboronic Acids: A Foundation for Innovation

The utility of an arylboronic acid, Ar-B(OH)₂, stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron center is Lewis acidic, making it electrophilic and capable of forming reversible covalent bonds with nucleophiles.[1][7] This characteristic is central to its mechanism of action as an enzyme inhibitor.[8] Furthermore, these compounds are generally stable, non-toxic, and relatively easy to synthesize and handle, making them highly practical for broad use in pharmaceutical research.[9]

Synthetic Accessibility: Building the Foundation

A key advantage of arylboronic acids is their straightforward synthesis, which allows for the creation of a diverse library of building blocks.[9][10] Common synthetic routes include:

  • From Grignard Reagents: The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate ester, followed by acidic hydrolysis, is a classic and widely used method.[11][12] While effective, this method requires careful control of temperature (typically below -60°C in traditional protocols) to achieve good yields.[11]

  • Miyaura Borylation: A more modern and versatile approach is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][12] This method offers excellent functional group tolerance and is a staple in modern synthetic labs.[9]

  • C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an increasingly important strategy, offering an atom-economical route to novel arylboronic acids without the need for pre-functionalized starting materials.[9]

G cluster_synthesis Synthesis cluster_application Applications in Medicinal Chemistry ArylHalide Aryl Halide / Triflate Grignard Grignard Formation ArylHalide->Grignard Mg Borylation Miyaura Borylation ArylHalide->Borylation Pd catalyst, B₂pin₂ ArylBoronate Arylboronic Acid/Ester Grignard->ArylBoronate B(OR)₃, H₃O⁺ Borylation->ArylBoronate Suzuki Suzuki-Miyaura Coupling (Building Block) ArylBoronate->Suzuki CovalentInhibitor Covalent Inhibition (Pharmacophore) ArylBoronate->CovalentInhibitor Sensor Biosensing (e.g., Saccharides) ArylBoronate->Sensor PET PET Imaging (Diagnostic) ArylBoronate->PET DrugMolecule Complex Drug Molecule Suzuki->DrugMolecule TargetEnzyme Enzyme Inhibition CovalentInhibitor->TargetEnzyme Analyte Analyte Detection Sensor->Analyte ImagingAgent Theranostic Agent PET->ImagingAgent

Pillar of Synthesis: Arylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, particularly for creating C(sp²)-C(sp²) bonds, a common linkage in many pharmaceutical agents.[13][14][15][16] This palladium-catalyzed reaction couples an organoboron compound (like an arylboronic acid) with an organic halide or triflate.[13][15] Its significance in drug discovery cannot be overstated, as it allows for the modular and efficient assembly of complex biaryl and heteroaryl structures from readily available starting materials.[14][17][18]

The reaction's success in pharmaceutical synthesis is due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[13]

The Catalytic Cycle: A Mechanistic View

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar¹-X), forming a Pd(II) complex.[13][15] This is often the rate-limiting step.

  • Transmetalation: A base activates the boronic acid to form a boronate species [Ar²-B(OH)₃]⁻, which then transfers its aryl group to the palladium center, displacing the halide.[15]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[13][15]

// Invisible nodes for text positioning node [shape="none"]; OA_text [label="Oxidative\nAddition"]; RE_text [label="Reductive\nElimination"]; Trans_text [label="Transmetalation"];

// Edges for the cycle Pd0 -> PdII_Aryl [dir="forward"]; PdII_Aryl -> PdII_Biaryl [dir="forward"]; PdII_Biaryl -> Pd0 [dir="forward"];

// Edges for labels and reagents edge [arrowhead="none", style="dashed", color="#5F6368"]; {rank=same; OA_text; Ar1X [label="Ar¹-X", shape="none"];} Ar1X -> Pd0; OA_text -> PdII_Aryl [style="invis"];

{rank=same; RE_text; Product [label="Ar¹-Ar²", shape="none"];} PdII_Biaryl -> Product; RE_text -> Pd0 [style="invis"];

{rank=same; Trans_text; Boronic [label="Ar²B(OH)₂\n+ Base", shape="none"];} Boronic -> PdII_Aryl; Trans_text -> PdII_Biaryl [style="invis"]; } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Arylboronic Acids as Pharmacophores: From Inhibition to Imaging

Beyond their role as synthetic intermediates, the boronic acid moiety is a "privileged scaffold" that can act as a pharmacophore, directly interacting with biological targets.[2]

Reversible Covalent Inhibition: The Bortezomib Story

The quintessential example of a boronic acid-based drug is Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[3][19][20] Its mechanism hinges on the electrophilic boron atom.[20] The 26S proteasome, a cellular machine responsible for degrading unwanted proteins, has a chymotrypsin-like activity at its β5 subunit, which relies on an N-terminal threonine residue for catalysis.[19][21]

The boronic acid of Bortezomib acts as a transition-state analog, forming a stable, yet reversible, covalent bond with the hydroxyl group of this catalytic threonine.[8][9][21] This interaction blocks the proteasome's function, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[20][21][22] The reversibility of this bond is a key attribute, contributing to the drug's efficacy and safety profile.[19][22]

}}", shape="record", fillcolor="#FFFFFF"]; }

// Invisible nodes for alignment node [style=invis, width=0]; edge [style=invis]; Bortezomib -> Enzyme; } } Caption: Reversible covalent inhibition of the proteasome by Bortezomib.

Expanding the Therapeutic Arsenal

The success of Bortezomib paved the way for other boron-containing drugs, each with a unique mechanism.[3][4]

Drug NameBrand NameClassMechanism of ActionApproved Indication(s)
Bortezomib Velcade®Proteasome InhibitorReversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[19][21]Multiple Myeloma, Mantle Cell Lymphoma[19]
Ixazomib Ninlaro®Proteasome InhibitorA second-generation, orally bioavailable proteasome inhibitor with a similar mechanism to Bortezomib.[3][4]Multiple Myeloma[3]
Vaborbactam Vabomere® (combo)β-lactamase InhibitorA cyclic boronic acid that inhibits serine β-lactamases, protecting carbapenem antibiotics from degradation.[3][23][24]Complicated Urinary Tract Infections[23][25]
Tavaborole Kerydin®AntifungalAn oxaborole that inhibits fungal leucyl-tRNA synthetase (LeuRS), blocking protein synthesis.[26][27][28][29]Onychomycosis (fungal nail infection)[26][28]
Crisaborole Eucrisa®Anti-inflammatoryAn oxaborole that inhibits phosphodiesterase 4 (PDE4), reducing inflammation.[2][3]Atopic Dermatitis (Eczema)[4]
Saccharide Sensing: A Diagnostic Application

Arylboronic acids have a well-established ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a structural motif ubiquitous in saccharides like glucose.[30][31][32] This interaction forms a stable five- or six-membered cyclic boronate ester.[31] Researchers have leveraged this property to design sophisticated fluorescent sensors for glucose monitoring.[30][33][34] In a typical design, a fluorophore is tethered to the arylboronic acid.[30] Upon binding to glucose, the change in the electronic environment of the boron atom modulates the fluorescence output (e.g., via Photoinduced Electron Transfer, PET), providing a measurable signal corresponding to glucose concentration.[30][31]

PET Imaging: Visualizing Disease

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology. There is growing interest in using boron-containing molecules, particularly those that can be labeled with fluorine-18 (¹⁸F), as PET tracers.[6][35][36] For instance, amino acid mimetics where the carboxylate group is replaced by a trifluoroborate (-BF₃⁻) moiety can be radiolabeled and used to image tumors, as cancer cells often exhibit upregulated amino acid uptake.[6][35] This approach allows for the integration of the ¹⁸F radiolabel directly into the molecule's core, potentially increasing target specificity and providing high-contrast tumor images.[6][36]

Experimental Protocols: A Practical Approach

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is illustrative. Specific conditions must be optimized for each substrate combination.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[13]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) via syringe. The choice of solvent and base is critical and depends on the specific substrates.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[13]

Protocol 2: Assay for Proteasome Inhibition

  • Enzyme Preparation: Use purified human 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the 20S proteasome with varying concentrations of the boronic acid inhibitor in an appropriate assay buffer for 15-30 minutes at 37 °C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition: Measure the increase in fluorescence over time using a plate reader (Excitation ~380 nm, Emission ~460 nm for AMC). The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

Arylboronic acids have transitioned from being a synthetic curiosity to a validated and vital component of the medicinal chemist's toolkit. Their journey, exemplified by the clinical and commercial success of drugs like Bortezomib, highlights the power of leveraging unique chemical properties for therapeutic gain.[4] The foundational utility of the Suzuki-Miyaura coupling continues to drive the synthesis of new chemical entities, while the direct application of the boronic acid pharmacophore is expanding into new disease areas and modalities.[14][17]

Looking forward, the field is poised for further innovation. The development of novel boronic acid-based covalent inhibitors for new enzyme targets, the refinement of PET imaging agents for more precise diagnostics, and the design of next-generation theranostics are all active areas of research.[5][37][38] As our understanding of boron chemistry deepens, the "boron advantage" will undoubtedly continue to yield new solutions to pressing medical challenges.

References

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Institutes of Health.
  • Molecular Boronic Acid-Based Saccharide Sensors. (2021-04-12). ACS Publications.
  • Bortezomib. (n.d.). Wikipedia.
  • Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). National Institutes of Health.
  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere.
  • What is the mechanism of Bortezomib? (2024-07-17). Patsnap Synapse.
  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (n.d.). MDPI.
  • Bortezomib. (n.d.). National Institutes of Health.
  • Bortezomib: Understanding the Mechanism of Action. (n.d.). Molecular Cancer Therapeutics.
  • Boronic acid-based chemical sensors for saccharides. (2017-11-27). PubMed.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.
  • An upcoming drug for onychomycosis: Tavaborole. (n.d.). National Institutes of Health.
  • Vaborbactam. (n.d.). Wikipedia.
  • Tavaborole. (n.d.). PubChem.
  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. (2015-12-01). Skin Therapy Letter.
  • Tavaborole. (n.d.). Wikipedia.
  • The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-04-13). YouTube.
  • Timeline and structures of boron-containing drugs approved for marketing by the FDA[39]. (n.d.). ResearchGate.
  • An upcoming drug for onychomycosis: Tavaborole. (n.d.). Read by QxMD.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health.
  • Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. (2024-05-21). National Institutes of Health.
  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts.
  • The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (n.d.). ACS Publications.
  • Biochemical Activity of Vaborbactam. (2020-01-27). National Institutes of Health.
  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Omega.
  • FDA-approved boron-containing drugs. (n.d.). ResearchGate.
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... (n.d.). ResearchGate.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing.
  • The Role of Arylboronic Acids in Modern Pharmaceutical Synthesis. (2025-10-16). NINGBO INNO PHARMCHEM CO.,LTD.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health.
  • 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy. (2025-07-21). ACS Publications.
  • Boron Amino Acid Mimetics for PET Imaging of Cancer. (2022-12-06). National Cancer Institute.
  • Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. (n.d.). Organic-Chemistry.org.
  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. (2024-01-01). ResearchGate.
  • 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy. (2025-07-22). PubMed.
  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. (n.d.). PubMed.
  • Synthesis of aryl boronic acids. (n.d.). Google Patents.
  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
  • Arylboronic acids: Significance and symbolism. (2025-03-06). Connected Papers.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate.
  • Arylboronic acids as safe and specific human butyrylcholinesterase inhibitors. (n.d.). OUCi.
  • An update on the discovery and development of reversible covalent inhibitors. (2023-04-29). National Institutes of Health.
  • Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2021-08-08). Frontiers.
  • Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. (2025-10-22). bioRxiv.
  • The rise of covalent inhibitors in strategic therapeutic design. (2023-10-17). CAS.org.

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers broad functional group tolerance and stereospecificity, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific, high-value building block: This compound . This reagent is of particular interest to researchers in drug development for several reasons:

  • The Biaryl Amide Core: The molecule is designed to generate biaryl structures containing a central benzamide linkage. This motif is prevalent in a multitude of biologically active compounds and approved therapeutics.

  • Modulation of Physicochemical Properties: The 3-fluorophenyl group introduces a metabolically stable electron-withdrawing substituent. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate properties like lipophilicity.

  • Strategic Vector for Elaboration: The boronic acid functional group serves as a versatile handle for coupling with a wide array of (hetero)aryl halides and triflates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Understanding the nuances of this reagent's reactivity—particularly how the electron-deficient nature of the aryl system influences the catalytic cycle—is paramount for achieving optimal reaction outcomes.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated palladium-catalyzed cycle. The process universally involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6] A base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species, which is the active participant in the transmetalation step.[7]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)-X L₂ (Oxidative Adduct) pd0->pd_complex Oxidative Addition (+ Ar¹-X) trans_complex Ar¹-Pd(II)-Ar² L₂ (Di-organopalladium) pd_complex->trans_complex Transmetalation boronic_acid Ar²-B(OH)₂ (Our Reagent) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base (e.g., OH⁻) boronate->pd_complex trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product center_point Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert add_solvent 3. Add Degassed Solvent & Base inert->add_solvent react 4. Heat & Stir (90-110 °C) add_solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup 6. Quench & Extract monitor->workup Upon completion purify 7. Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Sources

Application Note: A Validated Protocol for Serine Protease Inhibition Assay Using (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids represent a prominent class of synthetic enzyme inhibitors, distinguished by their unique mechanism of action as transition-state analogs.[1] Among these, (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is a compound of interest for its potential to selectively target and inhibit serine proteases. These enzymes play crucial roles in a myriad of physiological processes, and their dysregulation is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. This application note provides a comprehensive, step-by-step protocol for assessing the inhibitory potential of this compound against a model serine protease, bovine pancreatic α-chymotrypsin. The protocol is designed for researchers in drug discovery, biochemistry, and enzymology, offering a robust framework for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The inhibitory action of boronic acids stems from the ability of the boron atom to form a reversible covalent bond with the hydroxyl group of the catalytic serine residue within the enzyme's active site.[1] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thereby effectively blocking the enzyme's catalytic activity. Understanding the kinetics of this inhibition is paramount for characterizing the potency and mechanism of novel inhibitors.

Principle of the Assay

This protocol employs a colorimetric assay to measure the enzymatic activity of α-chymotrypsin. The enzyme catalyzes the hydrolysis of a synthetic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388). Cleavage of this substrate by chymotrypsin releases p-nitroaniline (pNA), a chromophore that absorbs light at 405 nm. The rate of pNA formation, monitored spectrophotometrically, is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis will decrease. By measuring this decrease across a range of inhibitor concentrations, we can quantitatively determine the inhibitor's potency.

Materials and Reagents

ReagentSupplierCatalog Number
This compound(Specify Supplier)(Specify Catalog #)
α-Chymotrypsin from bovine pancreasSigma-AldrichC4129
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388)Sigma-AldrichS7388
Tris(hydroxymethyl)aminomethane (Tris)(Specify Supplier)(Specify Catalog #)
Calcium Chloride (CaCl₂)(Specify Supplier)(Specify Catalog #)
Hydrochloric Acid (HCl)(Specify Supplier)(Specify Catalog #)
Dimethyl Sulfoxide (DMSO), ACS Grade(Specify Supplier)(Specify Catalog #)
96-well microplates, clear, flat-bottom(Specify Supplier)(Specify Catalog #)
Microplate reader with 405 nm absorbance filter(Specify Manufacturer)(Specify Model)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Stock (10 mM in DMSO) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution Dilute for assay prep_enzyme Prepare Enzyme Stock (1 mg/mL in 1 mM HCl) add_reagents Add Buffer, Enzyme, and Inhibitor to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock (20 mM in DMSO) initiate_reaction Initiate with Substrate prep_substrate->initiate_reaction prep_buffer Prepare Assay Buffer (50 mM Tris, 20 mM CaCl₂, pH 7.8) prep_buffer->add_reagents serial_dilution->add_reagents pre_incubation Pre-incubate (15 min, 25°C) add_reagents->pre_incubation pre_incubation->initiate_reaction read_plate Kinetic Read at 405 nm (10 min, 30s intervals) initiate_reaction->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_ic50 Plot % Inhibition vs. [I] and determine IC₅₀ calc_velocity->plot_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation plot_ic50->calc_ki

Figure 1. A schematic overview of the experimental procedure for the chymotrypsin inhibition assay.

Detailed Protocol

Preparation of Reagents
  • Assay Buffer (50 mM Tris, 20 mM CaCl₂, pH 7.8):

    • Dissolve 6.05 g of Tris base in 800 mL of deionized water.

    • Add 2.94 g of CaCl₂ and stir until dissolved.

    • Adjust the pH to 7.8 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in ACS grade DMSO to a final concentration of 10 mM.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Enzyme Stock Solution (1 mg/mL):

    • Prepare a 1 mM HCl solution.

    • Dissolve α-chymotrypsin in 1 mM HCl to a final concentration of 1 mg/mL.

    • Prepare this solution fresh on the day of the experiment and keep on ice.

  • Substrate Stock Solution (20 mM):

    • Dissolve N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in ACS grade DMSO to a final concentration of 20 mM.

    • Store at -20°C, protected from light.

Assay Procedure
  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your inhibitor plate.

  • Assay Plate Setup:

    • Set up a 96-well plate as described in the table below. Prepare reactions in triplicate for each inhibitor concentration.

Well TypeReagentVolume (µL)
Test Wells Assay Buffer138
α-Chymotrypsin (working solution)10
Inhibitor (from serial dilution)2
Positive Control Assay Buffer138
(No Inhibition)α-Chymotrypsin (working solution)10
DMSO2
Negative Control Assay Buffer148
(No Enzyme)DMSO2
  • Pre-incubation:

    • After adding the buffer, enzyme, and inhibitor/DMSO, mix the plate gently and pre-incubate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the substrate by diluting the 20 mM stock to 1 mM in Assay Buffer.

    • To initiate the enzymatic reaction, add 50 µL of the 1 mM substrate working solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis

Calculation of Initial Velocity (V₀)

For each well, plot the absorbance at 405 nm against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

Determination of IC₅₀
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2][3]

Calculation of the Inhibition Constant (Kᵢ)

For competitive inhibitors, the IC₅₀ value is dependent on the substrate concentration. The Cheng-Prusoff equation allows for the calculation of the inhibition constant (Kᵢ), which is an intrinsic measure of the inhibitor's potency.[4]

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the final substrate concentration in the assay.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme. The Kₘ for N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide with α-chymotrypsin should be determined experimentally under the same assay conditions or obtained from the literature.

Mechanism of Inhibition

Figure 2. Mechanism of serine protease inhibition by a boronic acid derivative.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal in negative control wells Substrate auto-hydrolysisPrepare fresh substrate solution. Ensure assay buffer pH is correct.
No or low enzyme activity in positive control Inactive enzymeUse a fresh vial of enzyme. Ensure proper storage conditions.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes. Ensure thorough mixing of reagents in wells.
Inhibitor precipitates in the assay buffer Poor solubilityDecrease the final DMSO concentration. Test a lower starting concentration of the inhibitor.

Conclusion

This application note details a reliable and reproducible method for evaluating the inhibitory activity of this compound against the serine protease α-chymotrypsin. By following this protocol, researchers can accurately determine the IC₅₀ and Kᵢ values, providing crucial insights into the inhibitor's potency and mechanism of action. This methodology can be readily adapted for screening other boronic acid derivatives or for assessing their inhibitory effects on other serine proteases.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
  • edX. (n.d.). IC50 Determination.
  • Biology LibreTexts. (2021, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • Wikipedia. (2023, November 29). Boronic acid.

Sources

Application Notes and Protocols: Fluorophenylboronic Acids in Cancer Cell Targeting

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fluorophenylboronic acids for targeted applications in oncology. This document delves into the underlying scientific principles, offers detailed experimental protocols, and presents data-driven insights to facilitate the successful implementation of this promising technology in your research.

Introduction: The Emergence of Fluorophenylboronic Acids in Oncology

The aberrant glycosylation of cell surface proteins is a hallmark of cancer, with a significant increase in the expression of sialic acid (SA) residues on glycoproteins and glycolipids of malignant cells.[1][2] This "hypersialylation" is implicated in tumor progression, metastasis, and immune evasion. Phenylboronic acid (PBA) and its derivatives have garnered substantial interest as targeting moieties due to their unique ability to form reversible covalent bonds with the cis-diol groups present in sialic acids.[3][4]

The incorporation of fluorine atoms onto the phenyl ring of PBA—creating fluorophenylboronic acids (FPBAs)—offers distinct advantages. Fluorine's high electronegativity increases the Lewis acidity of the boron atom, which can enhance the binding affinity for sialic acids.[5] This modification is particularly advantageous for targeting cancer cells in the slightly acidic tumor microenvironment.[1] Furthermore, the introduction of the fluorine-18 (¹⁸F) isotope allows for the development of positron emission tomography (PET) imaging agents, enabling non-invasive visualization and quantification of tumor targeting in vivo.[6]

These notes will explore the multifaceted applications of FPBAs, from fluorescent labeling of cancer cells to their use as targeted delivery vehicles for therapeutic agents and as probes for advanced molecular imaging.

Mechanism of Action: Sialic Acid Recognition

The targeting capability of fluorophenylboronic acids is predicated on the principles of Lewis acid-base chemistry. The boron atom in FPBA is electron-deficient, rendering it a Lewis acid. It readily interacts with the electron-rich cis-diol functionalities of sialic acid residues on the cancer cell surface. This interaction results in the formation of a stable, yet reversible, five- or six-membered cyclic boronate ester.[1]

The pH of the surrounding environment plays a critical role in this binding event. The equilibrium between the trigonal planar FPBA and the tetrahedral boronate anion is pH-dependent. The acidic tumor microenvironment can enhance the selective binding of FPBAs to cancer cells.[1] The electron-withdrawing nature of the fluorine substituent lowers the pKa of the boronic acid, increasing the population of the more reactive tetrahedral form at physiological pH, thereby strengthening the interaction with sialic acids.[5][7]

cluster_0 Cancer Cell Surface cluster_1 Targeting Moiety CancerCell Cancer Cell Overexpressed Sialic Acid (SA) FPBA Fluorophenylboronic Acid (FPBA) B(OH)₂ FPBA->CancerCell:f1 Reversible Covalent Bonding (Boronate Ester Formation)

Caption: Targeting mechanism of FPBA to cancer cells.

Applications and Protocols

Fluorophenylboronic acids are versatile tools in cancer research and drug development. Their applications range from fundamental cell biology studies to preclinical and clinical imaging.

Application 1: Fluorescent Labeling and Imaging of Cancer Cells

FPBAs can be conjugated to fluorescent dyes to create probes for the specific labeling and imaging of cancer cells that overexpress sialic acid. This allows for the visualization of cancer cells in co-culture with healthy cells and for the quantification of sialic acid expression levels.

This protocol describes the labeling of a sialic acid-overexpressing cancer cell line (e.g., HepG2) with a generic FPBA-fluorophore conjugate.

Materials:

  • FPBA-fluorophore conjugate (e.g., FPBA-FITC)

  • Cancer cell line (e.g., HepG2) and a control cell line with low sialic acid expression (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Neuraminidase (optional, for control experiment)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HepG2 and HEK293T cells in separate wells of a 24-well plate until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 10 µM working solution of the FPBA-fluorophore conjugate in serum-free cell culture medium.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • (Optional control) Treat one set of wells with neuraminidase according to the manufacturer's protocol to cleave sialic acid residues.

    • Incubate the cells with the FPBA-fluorophore conjugate working solution for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the wells and visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Expected Results:

Significantly higher fluorescence intensity should be observed in the sialic acid-overexpressing cancer cell line (HepG2) compared to the control cell line (HEK293T).[2] The neuraminidase-treated cells should show a marked reduction in fluorescence, confirming the specificity of the probe for sialic acid.

cluster_workflow Fluorescent Labeling Workflow A 1. Culture Cells (High & Low SA Expression) B 2. Prepare FPBA-Fluorophore Working Solution A->B C 3. Incubate Cells with Probe B->C D 4. Wash to Remove Unbound Probe C->D E 5. Fluorescence Microscopy D->E F Result: Selective Labeling of High SA Cells E->F

Caption: Workflow for in vitro fluorescent labeling.

Application 2: Targeted Drug Delivery

FPBA moieties can be incorporated into drug delivery systems, such as nanoparticles or polymer-drug conjugates, to enhance the targeted delivery of chemotherapeutic agents to cancer cells. This strategy aims to increase the local concentration of the drug at the tumor site while minimizing systemic toxicity.[8]

Application 3: In Vivo Tumor Imaging with ¹⁸F-Labeled FPBAs (PET Imaging)

The ability to label FPBAs with the positron-emitting radionuclide fluorine-18 enables non-invasive, whole-body imaging of tumor localization and sialic acid expression levels using PET. This is a powerful tool for cancer diagnosis, staging, and monitoring treatment response.[6][9]

This protocol provides a conceptual framework for the radiosynthesis of an ¹⁸F-labeled FPBA derivative and its subsequent use in a preclinical tumor model. Note: This protocol requires specialized radiochemistry facilities and adherence to radiation safety regulations.

Part A: Radiosynthesis of [¹⁸F]FPBA Derivative (Conceptual)

  • ¹⁸F-Fluoride Production: Produce aqueous [¹⁸F]fluoride via a cyclotron.

  • Precursor Preparation: Synthesize a suitable precursor for radiolabeling, such as a boronic ester-protected FPBA derivative with a leaving group for nucleophilic substitution.

  • Radiolabeling: Perform the nucleophilic substitution reaction by reacting the precursor with [¹⁸F]fluoride.

  • Deprotection and Purification: Remove the protecting groups and purify the final [¹⁸F]FPBA product using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.

Part B: In Vivo PET/CT Imaging

  • Animal Model: Utilize a tumor-bearing animal model (e.g., a mouse with a xenograft of a high sialic acid-expressing tumor).

  • Radiotracer Administration: Administer a defined dose of the purified [¹⁸F]FPBA derivative to the animal, typically via tail vein injection.

  • PET/CT Scanning: At various time points post-injection (e.g., 30, 60, 120 minutes), acquire whole-body PET/CT scans.

  • Image Analysis: Reconstruct the PET images and co-register them with the CT scans. Quantify the radiotracer uptake in the tumor and other organs of interest by drawing regions of interest (ROIs) and calculating the standardized uptake value (SUV).

Expected Results:

The PET images are expected to show high accumulation of the [¹⁸F]FPBA tracer in the tumor tissue, with lower uptake in most healthy tissues, leading to a high tumor-to-background contrast.[9] The quantitative analysis should confirm the selective tumor targeting.

cluster_workflow PET Imaging Workflow A 1. Synthesize & Purify [¹⁸F]FPBA Tracer B 2. Administer Tracer to Tumor-Bearing Animal A->B C 3. Acquire PET/CT Scans at Multiple Time Points B->C D 4. Reconstruct Images & Quantify Uptake (SUV) C->D E Result: High Tracer Accumulation in Tumor D->E

Caption: Workflow for in vivo PET imaging.

Data Summary

The selection of an appropriate FPBA derivative is critical for successful cancer cell targeting. The table below summarizes key properties of representative phenylboronic acid derivatives, highlighting the effect of fluorine substitution.

CompoundSubstituent(s)pKaApplicationReference
Phenylboronic AcidNone8.86General Sialic Acid Targeting[5]
4-Fluorophenylboronic Acid4-F8.77Sialic Acid Targeting[5]
2-Fluorophenylboronic Acid2-F~7.8Sialic Acid Targeting[5]
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-tetra-F6.17Enhanced Sialic Acid Binding[5]
2-Fluoro-6-formylphenylboronic acid2-F, 6-CHONot ReportedAntiproliferative Agent[10]
¹⁸F-trifluoroborate-derived tyrosine ([¹⁸F]FBY)¹⁸F-BF₃⁻Not ApplicablePET Imaging of Amino Acid Transporters[6][9]

Troubleshooting and Considerations

  • Low Binding Affinity: If low targeting efficiency is observed, consider using an FPBA with multiple fluorine substitutions to lower the pKa and enhance binding at physiological pH.

  • Off-Target Binding: While FPBAs show a preference for sialic acids, they can also bind to other cis-diols. Include appropriate controls, such as competitive binding assays with free sialic acid, to validate specificity.

  • In Vivo Instability: For in vivo applications, ensure the stability of the FPBA conjugate in biological fluids. PEGylation or incorporation into nanoparticles can improve stability and circulation time.[8]

Conclusion

Fluorophenylboronic acids represent a powerful and versatile class of molecules for cancer cell targeting. Their ability to selectively bind to overexpressed sialic acids on cancer cells, coupled with the advantageous properties imparted by fluorine substitution, makes them highly valuable for a range of applications, including fluorescent imaging, targeted drug delivery, and non-invasive PET imaging. The protocols and data presented in these notes provide a solid foundation for researchers to explore and harness the potential of FPBAs in the ongoing effort to develop more effective and targeted cancer diagnostics and therapeutics.

References

  • Škalko-Basnet, N., Tukuljac, A., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(3), 1-21. [Link]
  • Marcinkowska, M., Huminiecki, L., & Drąg-Zalesińska, M. (2021). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells.
  • Li, S., Hou, X., Ma, Y., & Wang, Z. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2520–2532. [Link]
  • Li, Z., & Conti, P. S. (2021). First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 48(8), 2337–2339. [Link]
  • Granda, J. M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
  • Li, S., Hou, X., Ma, Y., & Wang, Z. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2520-2532. [Link]
  • Škalko-Basnet, N., Tukuljac, A., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(3), 1-21. [Link]
  • Granda, J. M., & Jurczak, J. (2022). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
  • Al-Dahhan, A. S., Al-Masoudi, N. A., & Al-Bayati, Z. A. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(8), 915-935. [Link]
  • Škalko-Basnet, N., Tukuljac, A., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]
  • Nishimura, T., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Molecules, 28(19), 6891. [Link]
  • Li, Z., et al. (2021). 18F-Boramino acid PET/CT in healthy volunteers and glioma patients. European Journal of Nuclear Medicine and Molecular Imaging, 48(8), 2415-2425. [Link]
  • Granda, J. M., & Jurczak, J. (2022). Influence of fluorine substituents on the properties of phenylboronic compounds. Molecules. [Link]
  • Wang, B., & Anslyn, E. V. (2016). Boronic acids for fluorescence imaging of carbohydrates.
  • Chen, Y., et al. (2023). Phenylboronic acid-modified nanoparticles for cancer treatment.
  • Wang, Q., et al. (2016). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analyst, 141(19), 5542-5548. [Link]
  • Montagner, G. P., et al. (2023). Experimental conditions and cell lines used in some in vitro studies with BA.
  • Li, S., Hou, X., Ma, Y., & Wang, Z. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar. [Link]
  • Li, X., et al. (2022). Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma. Frontiers in Bioengineering and Biotechnology, 10, 951604. [Link]
  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Boron Dipyrromethene‐Based Fluorescent Probes Targeting BRAF for Melanoma Diagnosis. Chemistry – An Asian Journal, 17(18), e202200639. [Link]
  • Wang, L., et al. (2021). Fluorine-18 labeled amino acids for tumor PET/CT imaging. American Journal of Nuclear Medicine and Molecular Imaging, 11(3), 199-213. [Link]
  • Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
  • Gnesin, S., et al. (2021). Effective Detection and Monitoring of Glioma Using [18F]FPIA PET Imaging. Cancers, 13(14), 3497. [Link]
  • Basuli, F., et al. (2019). 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. Chemical Science, 10(35), 8219-8229. [Link]

Sources

Experimental Setup for C-C Bond Formation Using Boronic Acids: A Detailed Guide to the Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the pharmaceutical industry, where it is instrumental in the synthesis of complex molecular architectures found in numerous drug candidates.[4][5][6] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will dissect the catalytic cycle, offer guidance on the rational selection of reagents, present a detailed, self-validating experimental protocol, and provide insights into troubleshooting common issues. This document is designed to empower researchers to not only successfully execute the reaction but also to intelligently optimize it for their specific synthetic challenges.

The Core Mechanism: A Deeper Look into the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a palladium-catalyzed cycle that seamlessly brings together an organohalide and an organoboron species.[3][7][8] Understanding this mechanism is paramount for troubleshooting and optimization. The cycle is broadly composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex. This species inserts itself into the carbon-halogen (or pseudohalogen) bond of the electrophile (e.g., an aryl bromide).[3][7][9] This step, which is often rate-determining, oxidizes the palladium center from Pd(0) to Pd(II).[3][9] The reactivity of the halide partner is a critical factor, with the general trend being I > OTf > Br >> Cl.[7][11] The choice of an electron-rich, bulky phosphine ligand can accelerate this step by increasing the electron density at the palladium center.[7][12]

  • Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[7] This process is not spontaneous; it requires activation of the organoboron compound by a base.[13][14] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety with the halide on the palladium center.[7][13][15] The choice of base and solvent can significantly influence the rate and efficiency of this step.[13]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond and the desired product.[9] This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[1] The steric bulk of the phosphine ligands often promotes this final, productive step.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product Coupled Product (R¹-R²) Transmetalation->Product Ar-X Organohalide (R¹-X) Ar-X->Oxidative_Addition Boronic_Acid Organoboron Reagent (R²-B(OH)₂) + Base Boronic_Acid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rational Selection of Key Reaction Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. Each element plays a distinct and vital role, and a rational, evidence-based choice is superior to arbitrary screening.

Palladium Catalyst Source

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are more commonly used.[16] These Pd(II) sources, such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), are reduced in situ to the active Pd(0) form.[1][16] This reduction can be accomplished by phosphine ligands, amines, or by a side reaction like the homocoupling of boronic acids.[1] Using a Pd(II) precatalyst is often more convenient, though direct use of air-stable Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ is also effective.[11]

The Ligand: The Catalyst's Architect

Ligands are not mere spectators; they are crucial for stabilizing the palladium center, enhancing its reactivity, and influencing the reaction's scope.[16] The choice of ligand profoundly impacts both the oxidative addition and reductive elimination steps.[2]

  • Steric and Electronic Properties : Bulky, electron-rich phosphine ligands are generally preferred.[2][12] The bulkiness facilitates reductive elimination, while the electron-donating nature increases the electron density on the palladium, promoting the oxidative addition of less reactive electrophiles like aryl chlorides.[7][12][17]

  • Common Ligand Classes :

    • Trialkylphosphines : (e.g., PCy₃, P(tBu)₃) are highly electron-rich and effective but can be air-sensitive.

    • Triphenylphosphine (PPh₃) : A classic, robust ligand, often found in the stable precatalyst Pd(PPh₃)₄. It is suitable for many standard couplings.

    • Biaryl Phosphines (Buchwald Ligands) : Ligands like SPhos and XPhos have become the gold standard for challenging couplings.[2] They offer a combination of steric bulk and electron-richness that enables the coupling of hindered substrates and unactivated aryl chlorides, often at room temperature.[12]

    • N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphines. They are often more electron-rich and thermally stable, making them highly effective ligands for Suzuki couplings.[7][16]

Ligand ClassRepresentative ExampleKey CharacteristicsTypical Applications
Triarylphosphines PPh₃Robust, commercially available, moderately electron-rich.Standard coupling of aryl iodides and bromides.
Dialkylbiaryl Phosphines SPhos, XPhosBulky, very electron-rich, high activity.[2]Challenging couplings, aryl chlorides, hindered substrates.[12]
Ferrocenyl Phosphines dppfBidentate, robust, good for a wide range of substrates.Versatile for many standard and heteroaromatic couplings.
N-Heterocyclic Carbenes IPr, SIMesHighly electron-donating, thermally stable.[7]Broad applicability, including difficult substrates.
The Base: The Essential Activator

The base is indispensable for the transmetalation step.[13][14] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate anion (R-B(OH)₃⁻) that facilitates the transfer of the organic group to the palladium center.[7][13][15]

  • Choosing the Right Base : The choice of base can dramatically affect the reaction rate and yield.[13] The selection depends on the lability of functional groups on the substrates and the overall reactivity of the coupling partners.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and relatively mild. Cesium carbonate (Cs₂CO₃) is stronger and often used for less reactive substrates.

    • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling sterically hindered substrates and unactivated aryl chlorides.[13]

    • Hydroxides (NaOH, KOH): Strong bases, but their high nucleophilicity can sometimes lead to side reactions.

    • Fluorides (KF, CsF): Can be effective, especially when substrate functional groups are sensitive to stronger bases.[14]

BaseStrengthCommon Use Cases & Comments
K₂CO₃ / Na₂CO₃ ModerateGeneral purpose, widely used in biphasic solvent systems.
Cs₂CO₃ StrongOften improves yields for difficult couplings.
K₃PO₄ StrongExcellent for hindered substrates and aryl chlorides. Often used in anhydrous organic solvents.[13]
KF MildUseful for base-sensitive substrates.

Detailed Experimental Protocol: A General Procedure

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. It is designed to be a self-validating system, and adherence to the inert atmosphere techniques is critical for reproducibility.[16]

Materials & Reagents
  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv

  • Arylboronic Acid: 1.2 mmol, 1.2 equiv

  • Palladium Precatalyst (e.g., Pd(OAc)₂): 0.02 mmol, 2 mol%

  • Ligand (e.g., SPhos): 0.04 mmol, 4 mol%

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane): 5 mL

  • Degassed Water (if using a carbonate base): 0.5 mL

  • Standard laboratory glassware (oven-dried), magnetic stir bar, inert gas (Argon or Nitrogen) supply.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) to an oven-dried flask. start->setup inert 2. Establish Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon/N₂ (3 cycles). setup->inert solvent 3. Add Solvents - Add degassed solvent(s) via syringe. inert->solvent reaction 4. Reaction Execution - Heat to desired temperature (e.g., 80-100 °C). - Stir vigorously. solvent->reaction monitor 5. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material. reaction->monitor monitor->reaction Incomplete workup 6. Work-up - Cool to RT. - Quench with water. - Extract with organic solvent (e.g., Ethyl Acetate). monitor->workup Complete purify 7. Purification - Dry combined organic layers (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify via flash column chromatography. workup->purify end End (Isolated Product) purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precatalyst (0.02 mmol), and ligand (0.04 mmol).[16]

  • Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a dual manifold with an inert gas (Argon or Nitrogen) and a vacuum pump. Evacuate the flask until the pressure is low, then backfill with the inert gas. Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition : Using a syringe, add the degassed solvent(s) to the reaction flask.[3]

  • Reaction Execution : Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required time (e.g., 2-24 hours).[16]

  • Monitoring : The reaction's progress can be monitored by periodically taking a small aliquot (via syringe), quenching it, and analyzing it by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[16][18]

  • Purification : Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.[3][16][18]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic, mechanistically informed approach to troubleshooting is key.

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (decomposed precatalyst or ligand).- Insufficiently inert atmosphere (oxygen can deactivate the catalyst).[1][19]- Poor choice of base, ligand, or solvent for the specific substrate.- Low reaction temperature.- Use fresh, high-quality reagents.- Ensure rigorous degassing of solvents and proper inert atmosphere technique.- Screen alternative ligands (e.g., a Buchwald ligand) and bases (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen or other oxidants.[1]- Use of a Pd(II) precatalyst without sufficient reductant (can promote homocoupling to generate Pd(0)).[1]- Improve inert atmosphere technique.- Use a Pd(0) source directly or ensure reaction conditions favor reduction of the Pd(II) precatalyst.
Protodeborylation (Boronic acid is replaced by -H)- Instability of the boronic acid under the reaction conditions (especially with excess base or prolonged heating).- Presence of excess water.- Use the boronic acid as soon as possible after weighing.- Consider using a more stable boronate ester (e.g., a pinacol ester).- Use a milder base or reduce the reaction time/temperature.
Difficult Purification - Formation of palladium black (colloidal palladium).- Incomplete reaction leaving closely eluting starting materials.- Filter the reaction mixture through a pad of Celite before work-up to remove palladium black.- Drive the reaction to full conversion.- Optimize chromatography conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the arsenal of chemists engaged in drug discovery and development.[3][5] Its reliability, functional group tolerance, and mild conditions have cemented its status as a preferred method for constructing complex biaryl and heterocyclic structures.[20][21] A successful outcome is not merely a matter of following a recipe; it requires a fundamental understanding of the catalytic cycle and the intricate interplay between the catalyst, ligand, base, and solvent. By approaching the experimental setup with the principles of causality and self-validation outlined in this guide, researchers can enhance reproducibility, troubleshoot effectively, and unlock the full synthetic potential of this Nobel Prize-winning transformation.[1]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Almendros, M. et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Science of Synthesis.
  • Scientific Research Publishing. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Meringdal, J. W., & Menche, D. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • Semantic Scholar. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
  • National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling. (a) Examples of drugs and late-stage....
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis.
  • Green Chemistry (RSC Publishing). (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
  • ResearchGate. (2025, August 8). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis.
  • ACS Publications. (2019, October 21). Experimenting with a Suzuki−Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

Sources

Unlocking Cellular Insights: (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Boronic Acids in Fluorescence Sensing

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific analytes in real-time is paramount. Fluorescent probes have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. Among the various classes of fluorescent sensors, those based on boronic acids have garnered significant attention for their unique ability to reversibly bind with 1,2- and 1,3-diols, a functional group prevalent in biologically crucial molecules like saccharides and catechols. This interaction forms the basis of a powerful sensing mechanism, where the binding event triggers a discernible change in the fluorescence properties of the probe.

This application note details the use of a novel phenylboronic acid derivative, (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid , as a versatile fluorescent probe. We will delve into its underlying sensing mechanism, provide a detailed synthesis protocol, and present comprehensive application protocols for the detection of biologically relevant molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative tool in their experimental workflows.

Core Principle: The Boronic Acid "Switch"

The functionality of this compound as a fluorescent probe is rooted in the reversible covalent interaction between its boronic acid moiety and diol-containing analytes. In its unbound state, the boron atom of the boronic acid is sp² hybridized and possesses a trigonal planar geometry. This configuration can influence the electronic properties of the aromatic system, often leading to fluorescence quenching through mechanisms like Photoinduced Electron Transfer (PET) or promoting non-radiative decay pathways.

Upon encountering a molecule with a cis-1,2- or 1,3-diol, the boronic acid undergoes a reversible esterification reaction to form a cyclic boronate ester. This binding event forces a change in the hybridization of the boron atom from sp² to sp³, adopting a tetrahedral geometry. This structural and electronic perturbation alters the photophysical properties of the fluorophore, resulting in a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, which can be quantitatively measured.[1][2][3]

The presence of the 3-fluorophenylcarbamoyl substituent on the phenylboronic acid core is anticipated to modulate the probe's fluorescent properties, such as quantum yield and Stokes shift, and may also influence its binding affinity and selectivity for different diol-containing analytes.

G cluster_1 Bound State (High Fluorescence) Probe This compound (sp2 Boron) Complex Probe-Diol Complex (sp3 Boron) Probe->Complex Reversible Binding Diol Diol-containing Analyte (e.g., Glucose) Diol->Complex

Figure 1: General sensing mechanism of the boronic acid fluorescent probe.

Synthesis Protocol: Preparation of this compound

The synthesis of this compound can be readily achieved through a standard amide coupling reaction between 3-carboxyphenylboronic acid and 3-fluoroaniline. Common coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be employed.[4]

Materials:

  • 3-Carboxyphenylboronic acid

  • 3-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 3-fluoroaniline (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

  • Slowly add the 3-fluoroaniline solution to the activated 3-carboxyphenylboronic acid solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G Start 3-Carboxyphenylboronic Acid + 3-Fluoroaniline Step1 Amide Coupling (EDC, HOBt, DIPEA in DMF) Start->Step1 Step2 Workup (EtOAc, HCl, NaHCO3, Brine) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End This compound Step3->End

Figure 2: Synthetic workflow for this compound.

Application Protocols

The following protocols provide a general framework for utilizing this compound as a fluorescent probe. Researchers should optimize parameters such as probe concentration, incubation time, and buffer conditions for their specific experimental setup.

Protocol 1: In Vitro Detection of Monosaccharides

This protocol describes the use of the probe for the detection and quantification of monosaccharides, such as glucose and fructose, in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Monosaccharide stock solutions (e.g., 1 M glucose, 1 M fructose in PBS)

  • Fluorescence spectrophotometer

  • 96-well black microplates

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of monosaccharide solutions of varying concentrations by diluting the stock solutions in PBS (pH 7.4).

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in PBS to the desired final concentration (e.g., 10 µM). Note: The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on fluorescence.

  • Fluorescence Measurement:

    • To the wells of a 96-well black microplate, add the monosaccharide solutions.

    • Add the fluorescent probe working solution to each well.

    • Include control wells containing only the probe in PBS (blank) and wells with each monosaccharide concentration without the probe (background).

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for binding equilibrium.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer. Determine the optimal excitation and emission wavelengths by performing a spectral scan of the probe in the presence and absence of the target analyte.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity (or the change in fluorescence, ΔF/F₀) as a function of the monosaccharide concentration.

    • Determine the limit of detection (LOD) and the binding constant (Kₐ) from the titration curve.

AnalytePredicted Excitation (nm)Predicted Emission (nm)Expected Binding Affinity
Glucose~330-360~420-480Moderate
Fructose~330-360~420-480High

Table 1: Predicted Spectroscopic Properties and Binding Affinities. Note: These are estimated values and should be experimentally determined.

Protocol 2: Detection of Reactive Oxygen Species (ROS)

Boronic acids can also react with certain reactive oxygen species, such as hydrogen peroxide (H₂O₂), leading to a change in fluorescence. This protocol outlines a method for the detection of H₂O₂.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 100 mM in water)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of H₂O₂ solutions of varying concentrations by diluting the stock solution in the phosphate buffer.

    • Prepare a working solution of the fluorescent probe in the phosphate buffer.

  • Fluorescence Measurement:

    • In a cuvette or microplate well, mix the fluorescent probe working solution with the H₂O₂ solutions.

    • Include a control sample with only the probe in the buffer.

    • Incubate the samples at room temperature for a specific time.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of H₂O₂ concentration to generate a calibration curve.

Troubleshooting and Considerations

  • pH Sensitivity: The binding of boronic acids to diols is pH-dependent. The optimal pH for sensing should be determined experimentally, but physiological pH (7.4) is a good starting point for biological applications.

  • Solvent Effects: The fluorescence of the probe can be sensitive to the polarity of the solvent. It is important to maintain a consistent solvent composition across all experiments.

  • Selectivity: Boronic acid probes can bind to a range of diol-containing molecules. The selectivity of the probe for the target analyte should be assessed by testing its response to other potentially interfering species.

  • Photostability: The photostability of the probe should be evaluated, especially for applications requiring long-term imaging.

Conclusion

This compound holds significant promise as a versatile fluorescent probe for the detection of biologically important diol-containing molecules. Its straightforward synthesis and the well-established sensing mechanism of the boronic acid moiety make it an attractive tool for a wide range of applications in chemical biology, diagnostics, and drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this novel fluorescent sensor.

References

  • Recent development of boronic acid-based fluorescent sensors. RSC Advances. URL
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids.
  • 3-Carboxyphenylboronic acid. Sigma-Aldrich. URL
  • Recent development of boronic acid-based fluorescent sensors. PubMed Central. URL
  • What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction? Guidechem. URL
  • (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. ChemScene. URL
  • A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time.
  • Detection of boronic acid derivatives in cells using a fluorescent sensor. RSC Publishing. URL
  • Fluorescence properties of 3-amino phenylboronic acid and its interaction with glucose and ZnS:Cu quantum dots. PubMed. URL
  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. NIH. URL

Sources

Boronic acid-based sensors for saccharide detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Boronic Acid-Based Sensors for Saccharide Detection

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Boronic Acid-Based Saccharide Sensing

This guide provides an in-depth exploration of boronic acid-based sensors for the detection and quantification of saccharides. Moving beyond a simple recitation of steps, we delve into the fundamental principles, explain the rationale behind sensor design, and provide robust, field-proven protocols to ensure the integrity and reproducibility of your results.

Introduction: The Significance of Saccharide Recognition

Saccharides are fundamental to a vast array of biological processes, from serving as the primary source of metabolic energy to mediating complex cell-cell recognition events.[1][2] Their roles in disease pathology, particularly in diabetes and cancer, have made their detection a critical objective in diagnostics and drug development.[3][4][5] While biological receptors like antibodies offer high specificity, they can be costly and suffer from instability.[6] Synthetic receptors built upon boronic acid chemistry present a powerful alternative, offering robust, reversible, and highly tunable systems for saccharide recognition.[6][7][8]

Fundamental Principles: The Boronic Acid-Diol Interaction

The entire premise of this sensor class rests on a unique and elegant chemical reaction: the reversible covalent interaction between a boronic acid and a compound containing a 1,2- or 1,3-diol, such as a saccharide.[6][9][10]

  • The Chemistry: In an aqueous environment, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[11] It is this tetrahedral boronate that reacts preferentially with the cis-diol of a saccharide to form a stable five- or six-membered cyclic boronate ester.[6][10] This binding event is rapid, covalent, and, crucially, reversible.[7][12]

  • Causality of pH Dependence: The formation of the reactive tetrahedral boronate is pH-dependent. In alkaline aqueous solutions, the equilibrium shifts towards the anionic boronate, facilitating stronger and more stable ester formation with the saccharide.[11][13] Consequently, most boronic acid sensing assays are performed at or above physiological pH to ensure optimal binding. The pKa of the boronic acid itself is a key parameter; upon binding a diol, the resulting boronate ester becomes more acidic, with a pKa typically 2-4 units lower than the free boronic acid.[9]

Caption: Fundamental boronic acid-diol binding mechanism.

Sensor Design and Signaling Mechanisms

A functional sensor requires two key components: a receptor (the boronic acid) that recognizes the analyte, and a reporter that transduces the binding event into a measurable signal.[2][4] The choice of reporter dictates the sensor type.

Fluorescent sensors are the most prevalent type due to their high sensitivity.[8] The general principle involves coupling a boronic acid to a fluorophore. The binding of a saccharide modulates the fluorophore's electronic environment, causing a change in fluorescence intensity or wavelength.[10] Several mechanisms are exploited:

  • Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" sensors.[4] In the unbound state, an electron-donating group (often a tertiary amine near the boronic acid) quenches the fluorophore's emission. Upon saccharide binding, the acidity of the boron atom increases, leading to the formation of a strong intramolecular B-N dative bond.[14][15] This bond engages the amine's lone pair, preventing it from quenching the fluorophore and thus "turning on" fluorescence.[15][16]

  • Internal Charge Transfer (ICT): In ICT sensors, the boronic acid moiety directly influences the electron-donating or -withdrawing properties of the fluorophore. Saccharide binding alters this electronic character, leading to a shift in the emission wavelength.

  • Disaggregation-Based Sensing: Some sensor molecules aggregate in solution, which quenches their fluorescence. The binding of a saccharide can increase the sensor's solubility, causing disaggregation and a subsequent increase in fluorescence emission.[2][4]

G cluster_0 PET-Based Fluorescent Sensor Workflow start Sensor in Solution (No Saccharide) state_off Fluorescence OFF (Quenched State) - Amine lone pair quenches fluorophore - Weak or no B-N interaction start->state_off add_saccharide Add Saccharide Sample state_off->add_saccharide binding Saccharide Binding - Boronic acid forms cyclic ester - Boron acidity increases add_saccharide->binding state_on Fluorescence ON (Emissive State) - Strong B-N dative bond forms - PET is blocked binding->state_on measure Measure Fluorescence (Intensity increases) state_on->measure

Caption: Workflow of a PET-based fluorescent sensor.

Colorimetric sensors offer the advantage of visual detection, which is ideal for cost-effective, point-of-care applications.[14] These sensors typically use a boronic acid-conjugated chromophore, such as an azobenzene dye.[8][14] The binding of a saccharide disrupts the dye's intramolecular bonding (e.g., a B-N dative bond), altering its electronic structure and causing a visible color change.[14]

Electrochemical sensors provide high sensitivity and are well-suited for integration into electronic devices.[6] A common strategy involves modifying an electrode with boronic acid derivatives. When a saccharide binds, it can alter the electrochemical properties of the surface, such as impedance or capacitance.[6][17] Alternatively, a redox-active molecule like ferrocene can be incorporated into the boronic acid probe. Saccharide binding alters the redox potential of the ferrocene, which can be measured using techniques like cyclic voltammetry.[4][6]

Key Performance Metrics for Sensor Validation

To ensure your sensor is performing reliably, it is crucial to characterize it using standardized metrics. This data provides a trustworthy basis for comparing different sensors and validating your experimental results.

MetricDescriptionImportance for ResearchersTypical Range
Binding Affinity (Kₐ) The equilibrium association constant for the sensor-saccharide complex. A higher Kₐ indicates stronger binding.Determines the sensitivity and concentration range of the sensor. Essential for quantitative analysis.10² M⁻¹ to >10⁴ M⁻¹
Limit of Detection (LOD) The lowest concentration of a saccharide that can be reliably distinguished from a blank sample.Defines the lower boundary of the sensor's utility. Critical for detecting trace amounts of analytes.pM to mM
Dynamic Range The concentration range over which the sensor's response is proportional to the saccharide concentration.Dictates the range of concentrations that can be accurately quantified without dilution or concentration.Typically 1-3 orders of magnitude
Selectivity The sensor's ability to bind to the target saccharide in the presence of other, structurally similar interferents (e.g., glucose vs. fructose).Crucial for accurate measurements in complex biological matrices like blood or cell culture media.Varies widely with sensor design
Response Time The time required for the sensor to reach equilibrium after the addition of the saccharide.Important for applications requiring real-time monitoring.Seconds to minutes
Detailed Experimental Protocols

The following protocols provide a self-validating framework for the synthesis, application, and characterization of a fluorescent boronic acid sensor.

This protocol describes a conceptual synthesis for a common class of anthracene-based diboronic acid sensors, which are selective for glucose. The specific reagents and steps are illustrative and should be adapted from peer-reviewed literature.[3][12]

Objective: To synthesize a bis-anthracene boronic acid probe.

Materials:

  • Starting materials (e.g., 9,10-bis(chloromethyl)anthracene, aminophenylboronic acid derivatives).

  • Anhydrous solvents (e.g., DMF, THF).

  • Base (e.g., K₂CO₃, Et₃N).

  • Standard laboratory glassware for organic synthesis.

  • Purification supplies (silica gel for column chromatography).

  • Analytical instruments (NMR, Mass Spectrometry).

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting aminophenylboronic acid derivative in anhydrous DMF.

  • Addition of Base: Add an excess of a non-nucleophilic base (e.g., K₂CO₃) to the solution to act as a proton scavenger.

  • Addition of Anthracene Linker: Slowly add a solution of 9,10-bis(chloromethyl)anthracene in anhydrous THF to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, filter to remove the base, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the desired diboronic acid sensor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Objective: To measure the fluorescence response of a boronic acid sensor to a specific saccharide.

Materials:

  • Stock solution of the boronic acid sensor (e.g., 1 mM in DMSO).[12]

  • Aqueous buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4).[12]

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose) of known concentrations in the same buffer.

  • 96-well black plates with a clear bottom.[12]

  • Fluorescence plate reader.

Procedure:

  • Prepare Sensor Working Solution: Dilute the sensor stock solution in the aqueous buffer to the desired final concentration (e.g., 10-50 µM). Note: The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

  • Prepare Saccharide Dilutions: Prepare a series of saccharide solutions of varying concentrations in the buffer.

  • Assay Setup: To the wells of the 96-well plate, add 100 µL of the sensor working solution.

  • Add Saccharide: Add a small volume (e.g., 10 µL) of the different saccharide dilutions to the wells. Include a "blank" control containing only the sensor and buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[12]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths appropriate for the sensor's fluorophore.

  • Data Analysis: Subtract the background fluorescence of a buffer-only well. Plot the fluorescence intensity (or the change in intensity, F/F₀) against the saccharide concentration.

G cluster_0 Experimental Workflow for Saccharide Detection prep_sensor Prepare Sensor Working Solution (e.g., 25 µM in Buffer) plate_setup Pipette Sensor into 96-Well Plate prep_sensor->plate_setup prep_sacch Prepare Saccharide Serial Dilutions add_analyte Add Saccharide Dilutions to Wells prep_sacch->add_analyte plate_setup->add_analyte incubate Incubate to Reach Equilibrium (e.g., 30 min) add_analyte->incubate read_plate Measure Fluorescence (Plate Reader) incubate->read_plate analyze Plot Intensity vs. Concentration read_plate->analyze

Caption: General experimental workflow for detection.

Objective: To calculate the binding affinity of the sensor for a saccharide using fluorescence titration data.

Procedure:

  • Acquire Titration Data: Follow Protocol 2 to generate a dataset of fluorescence intensity at various saccharide concentrations.

  • Data Normalization: Normalize the fluorescence data. A common method is to plot (F - F₀) / (Fₘₐₓ - F₀) vs. saccharide concentration, where F is the fluorescence at a given concentration, F₀ is the initial fluorescence (no saccharide), and Fₘₐₓ is the maximum fluorescence at saturation.

  • Non-Linear Regression: Fit the titration data to a 1:1 binding isotherm model using appropriate software (e.g., Origin, GraphPad Prism). The equation is: Y = Bₘₐₓ * [X] / (Kₐ⁻¹ + [X]) Where Y is the change in fluorescence, Bₘₐₓ is the maximum response, [X] is the saccharide concentration, and Kₐ⁻¹ is the dissociation constant (Kₐ).

  • Calculate Kₐ: The binding constant Kₐ is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ).

Applications in Research and Drug Development

The versatility of boronic acid sensors has led to their adoption in numerous applications:

  • Continuous Glucose Monitoring: Boronic acid-functionalized hydrogels and materials are being developed for non-invasive, continuous monitoring of glucose in diabetic patients.[18][19][20]

  • Cell Imaging: Fluorescent boronic acid probes can be used to visualize glycans on the surface of cells, which is valuable for studying cancer biology, as certain saccharides like sialic acid are overexpressed on tumor cells.[1][3][18]

  • High-Throughput Screening: The simple mix-and-read format of these assays makes them suitable for screening compound libraries in drug discovery.

  • Bacterial Detection: Sensors can be designed to target specific saccharides present in the cell walls of bacteria.[1][19]

References

  • Hu, Y., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Li, M., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Publishing.
  • Gamage, C., et al. (2015). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC - NIH.
  • Wimalasena, D. S., & Jayawardena, H. S. N. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
  • Li, Z., et al. (2012). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. ACS Publications.
  • McNicholas, S. J., & Costello, C. A. (2015). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
  • Gable, J. E., & Fossey, J. S. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal.
  • Zhang, X., et al. (2021). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.
  • Abu-Rabia, P., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
  • James, T. D., Phillips, M. D., & Shinkai, S. (2006). Boronic Acids in Saccharide Recognition. The University of Bath's research portal.
  • Ni, N., et al. (2018). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. ResearchGate.
  • Rapp, T. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH.
  • Liu, A., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. International Journal of Electrochemical Science.
  • Naka, K. (2022). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate.
  • Bian, Z., et al. (2020). Boronic acid sensors with double recognition sites: a review. Analyst (RSC Publishing).
  • Hu, Y., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. OUCI.
  • Matsumoto, A., & Matsumoto, K. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH.
  • Fujimoto, T., et al. (2019). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. MDPI.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PubMed.
  • Rapp, T. L., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular boronic acid-based saccharide sensors. Pure.
  • Wang, R., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI.
  • Nishida, S., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI.
  • Kim, S. K., et al. (2004). A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. The Journal of Organic Chemistry - ACS Publications.
  • Boronic Acid-Based Sensors for Determination of Sugars: Potential and Emerging Applications in Medicine. Request PDF - ResearchGate.
  • Costa, P., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Wang, R., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society.
  • Wikeley, S., et al. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath.
  • Bruen, D., Florea, L., & Diamond, D. (2017). Ocular Glucose Biosensing Using Boronic Acid Fluorophores. DORAS | DCU Research Repository.

Sources

Application Notes & Protocols: Cell Delivery Systems Utilizing Phenylboronic Acid Motifs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Versatility of Phenylboronic Acid in Cellular Targeting

Phenylboronic acid (PBA) and its derivatives represent a class of synthetic molecules with a remarkable and highly exploitable chemical property: the ability to form reversible covalent bonds with compounds containing cis-1,2- or cis-1,3-diol functionalities.[1] This unique interaction is the cornerstone of their utility in advanced cell delivery systems. In the biological milieu, such diol motifs are ubiquitously present on the oligosaccharide chains of glycoproteins and glycolipids, which constitute the cellular glycocalyx.[2]

Two key targets have emerged, driving the two major applications of PBA-based delivery systems:

  • Sialic Acid Targeting in Oncology: Many cancer cells overexpress sialic acid (SA) residues on their surfaces, a feature linked to malignancy and metastasis.[3][4] PBA-functionalized nanoparticles can act as "borono-lectins," selectively recognizing and binding to these SA residues, thereby enabling active targeting of therapeutic payloads to tumor cells while sparing healthy tissues.[1][3][5]

  • Glucose-Responsive Systems for Diabetes: The interaction between PBA and glucose, a polyol, is the basis for "smart" drug delivery systems.[6][7][8] These systems can be engineered to release their cargo, such as insulin, in direct response to elevated glucose concentrations, offering the potential for self-regulating, closed-loop therapeutic platforms.[6][9][10]

The binding affinity of PBA is critically dependent on pH.[1][11] In its neutral, trigonal planar state, PBA has a relatively low affinity for diols. However, at a pH above its acid dissociation constant (pKa), it transitions to a negatively charged, tetrahedral boronate anion, which binds much more strongly to diols.[11][12] This pH sensitivity is a powerful tool; for instance, the slightly acidic tumor microenvironment can be exploited to trigger payload release inside the cell.[1][13] This guide provides a comprehensive overview of the mechanisms, protocols for synthesis and characterization, and in vitro evaluation of PBA-based cell delivery systems.

Part 1: Mechanism of Action and System Design

The core principle of PBA-based targeting is the formation of a cyclic boronate ester between the boron atom of PBA and a cis-diol on a target molecule. This interaction is a dynamic equilibrium, influenced by pH and the presence of competing diols (like glucose).

1.1 Sialic Acid Targeting Logic

PBA-functionalized carriers preferentially bind to sialic acid residues on cancer cells. Upon internalization into the more acidic environment of endosomes and lysosomes (pH ~5.0-6.5), the equilibrium shifts.[1] The lower pH protonates the boronate ester, weakening the PBA-sialic acid bond and facilitating the release of the therapeutic cargo into the cytoplasm.[1]

1.2 Glucose-Responsive Logic

In glucose-responsive systems, the PBA moiety is often used as a cross-linker within a hydrogel or as a component of a self-assembled nanoparticle.[6][14] In the absence of glucose, the system remains intact. When glucose levels rise, glucose molecules, being in high concentration, compete with the diols forming the carrier's structure, leading to the dissociation of the boronate esters and subsequent release of the encapsulated drug, like insulin.[6][15]

Diagram: PBA-Mediated Cellular Targeting and Release

The following diagram illustrates the dual mechanisms of PBA-based delivery systems: cancer cell targeting via sialic acid recognition and glucose-responsive release.

PBA_Mechanism cluster_targeting Sialic Acid Targeting (Oncology) cluster_glucose Glucose-Responsive System (Diabetes) PBA_NP PBA-Functionalized Nanoparticle (Drug-Loaded) CancerCell Cancer Cell (Sialic Acid Overexpression) PBA_NP->CancerCell 1. Binding to Sialic Acid (pH 7.4) PBA_Matrix PBA-Crosslinked Matrix (Insulin-Loaded) Endosome Acidic Endosome (pH < 6.5) CancerCell->Endosome 2. Endocytosis Release1 Drug Release into Cytoplasm Endosome->Release1 3. pH-triggered Bond Cleavage Release2 Insulin Release PBA_Matrix->Release2 Matrix Disassembly Glucose High Glucose Concentration Glucose->Release2 Competitive Binding

Caption: Dual mechanisms of PBA-based delivery: cancer targeting and glucose response.

Part 2: Protocols for Nanoparticle Synthesis and Characterization

This section provides a generalized, yet detailed protocol for the synthesis and characterization of PBA-functionalized polymeric nanoparticles. This protocol is a composite of established methodologies and should be adapted for specific polymers and drugs.[16][17]

2.1 Protocol: Synthesis of PBA-Functionalized Polymeric Nanoparticles

This protocol describes the synthesis of a PBA-functionalized polymer via reversible addition-fragmentation chain-transfer (RAFT) polymerization, followed by nanoparticle formulation using a solvent displacement technique.[16]

Scientist's Note (Expertise): The RAFT polymerization technique is chosen for its ability to produce polymers with a controlled molecular weight and a narrow polydispersity index (PDI), which is critical for reproducible nanoparticle self-assembly and predictable in vivo behavior.

Materials:

  • 3-((acrylamido)methyl)phenylboronic acid (monomer)[16]

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., AIBN)

  • Solvents: Dioxane, Methanol, Deionized Water

  • Dialysis tubing (MWCO 3.5 kDa)[18]

Step-by-Step Methodology:

  • Monomer Synthesis: If not commercially available, the PBA-containing monomer can be synthesized by reacting 3-(aminomethyl)phenylboronic acid with acryloyl chloride in a basic solution at 0°C.[16][19] The product is purified by filtration and washing.

  • RAFT Polymerization:

    • In a reaction vessel, dissolve the PBA monomer, RAFT agent, and AIBN in dioxane.

    • De-gas the solution by purging with nitrogen for 30 minutes to remove oxygen, which can terminate the polymerization.

    • Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.

    • Trustworthiness Check: The progress of the polymerization can be monitored by taking aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).

  • Polymer Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

    • Recover the precipitate by centrifugation.

    • Redissolve the polymer in a minimal amount of methanol and re-precipitate. Repeat this step three times to remove unreacted monomers and initiator fragments.

    • Dry the final polymer product under vacuum.

  • Nanoparticle Formulation (Solvent Displacement):

    • Dissolve the purified PBA-functionalized polymer in methanol (e.g., at 2.0 mg/mL).[16]

    • If loading a hydrophobic drug (e.g., Doxorubicin), dissolve it along with the polymer in the organic phase.[20]

    • Add the polymer solution dropwise to deionized water while stirring vigorously.[16] The rapid change in solvent polarity causes the hydrophobic polymer to self-assemble into nanoparticles.

    • Continue stirring for 30 minutes to allow for nanoparticle stabilization.[16]

  • Purification and Storage:

    • Dialyze the nanoparticle suspension against deionized water for 48 hours using dialysis tubing to remove the organic solvent and any unloaded drug.

    • Store the purified nanoparticle suspension at 4°C.

2.2 Protocol: Physicochemical Characterization of Nanoparticles

Validating the physical and chemical properties of the nanoparticles is a critical self-validating step to ensure batch-to-batch consistency and predict performance.

Characterization Techniques:

ParameterTechniquePurpose & Expected Outcome
Size & Polydispersity Dynamic Light Scattering (DLS)To measure the hydrodynamic diameter and size distribution. An ideal formulation will have a size between 50-200 nm with a PDI < 0.2 for systemic delivery.
Zeta Potential Laser Doppler VelocimetryTo measure surface charge, which influences stability and interaction with cell membranes. A slightly negative or near-neutral charge is often desired to minimize non-specific protein adsorption.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and size of the nanoparticles.[18] Nanoparticles should appear spherical and monodisperse.[20]
Chemical Structure ¹H NMR & FTIR SpectroscopyTo confirm the successful synthesis of the polymer and its functional groups (e.g., characteristic peaks for the phenyl and boronic acid groups).[19][21]
Drug Loading & Encapsulation UV-Vis or Fluorescence SpectroscopyTo quantify the amount of drug loaded. A standard curve of the free drug is used to measure the drug concentration in the nanoparticle solution after separating non-encapsulated drug.[18]

Calculating Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100

Part 3: Protocols for In Vitro Cellular Assays

After thorough characterization, the next step is to evaluate the nanoparticles' performance in a biologically relevant context. These protocols provide a framework for assessing cellular uptake, cytotoxicity, and stimulus-responsive drug release.[22][23]

3.1 Protocol: Cellular Uptake and Targeting Specificity

This assay determines the efficiency of nanoparticle internalization by target cells and confirms that the uptake is mediated by the PBA-sialic acid interaction.

Materials:

  • Target cancer cell line (e.g., 4T1, MDA-MB-231, known for sialic acid overexpression).[24]

  • Control cell line (with low sialic acid expression, if available).

  • Fluorescently-labeled nanoparticles (e.g., encapsulating a fluorescent drug like Doxorubicin or labeled with a fluorescent dye).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).[25]

  • Free 3-aminophenylboronic acid (APBA) or free sialic acid for competition assay.[20]

  • Flow cytometer and/or confocal microscope.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates (for flow cytometry) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.[25]

  • Competition Assay Setup (Critical Step):

    • Test Group: Treat cells with fluorescent nanoparticles.

    • Competition Group: Pre-incubate cells with a high concentration of free APBA or sialic acid for 1 hour before adding the fluorescent nanoparticles.[20]

    • Control Group: Untreated cells.

  • Incubation: Incubate all groups with the nanoparticles (e.g., at a final concentration of 100 µg/mL) for a set time course (e.g., 1, 4, and 24 hours).

  • Preparation for Analysis:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • For flow cytometry, detach the cells using trypsin, centrifuge, and resuspend in PBS.

    • For microscopy, fix the cells with 4% paraformaldehyde and stain nuclei with DAPI.

  • Analysis:

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.

    • Confocal Microscopy: Visualize the subcellular localization of the nanoparticles.

    • Expected Outcome: The fluorescence intensity in the "Test Group" should be significantly higher than in the "Competition Group." This indicates that the uptake is specific to the PBA-sialic acid interaction, as the free PBA competitor saturated the binding sites on the cell surface.[4][20]

Diagram: Workflow for In Vitro Cellular Uptake Assay

This diagram outlines the key steps in validating the specific targeting of PBA-functionalized nanoparticles.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Seed 1. Seed Cancer Cells (e.g., 4T1) Adhere 2. Allow Adherence (Overnight) Seed->Adhere Test Group A (Test): Add Fluorescent PBA-NPs Adhere->Test Compete Group B (Competition): Pre-treat with free PBA, then add NPs Adhere->Compete Control Group C (Control): Untreated Cells Adhere->Control Incubate 3. Incubate (e.g., 4 hours) Wash 4. Wash Cells with PBS Incubate->Wash Flow Flow Cytometry: Quantify Mean Fluorescence Wash->Flow Microscopy Confocal Microscopy: Visualize Uptake Wash->Microscopy Result Expected Result: Fluorescence (A) >> (B) Flow->Result Microscopy->Result

Caption: Workflow for validating specific cellular uptake of PBA nanoparticles.

3.2 Protocol: pH-Responsive Drug Release Assay

This assay simulates the drug release profile in the neutral pH of the bloodstream versus the acidic pH of the tumor microenvironment or endosomes.[13]

Materials:

  • Drug-loaded nanoparticles.

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.[13][18]

  • Dialysis tubing (MWCO sized to retain nanoparticles but allow free drug to pass).

  • Shaking incubator at 37°C.

Step-by-Step Methodology:

  • Preparation: Transfer a known amount (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.[18]

  • Incubation:

    • Immerse the dialysis bag in a larger volume (e.g., 30 mL) of PBS at pH 7.4.

    • Prepare an identical setup using PBS at pH 5.5.

    • Place both setups in a shaking incubator at 37°C.[18]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external PBS solution (the dialysate).[18]

  • Replenishment (Self-Validating Step): After each sampling, replace the withdrawn volume with an equal volume of fresh PBS of the corresponding pH to maintain sink conditions.[21] This ensures that the concentration gradient, which drives diffusion, is maintained, providing a more accurate measure of the release rate.

  • Quantification: Measure the concentration of the released drug in the collected samples using UV-Vis or fluorescence spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released over time for both pH conditions.

  • Expected Outcome: A significantly accelerated drug release profile should be observed at pH 5.5 compared to pH 7.4, demonstrating the acid-labile nature of the boronate ester linkage or pH-induced swelling/disassembly of the nanoparticle.[13]

References
  • Boakye-Yiadom, K. O. et al. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing.
  • Unknown Authors. (n.d.). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry (RSC Publishing).
  • Ravula, V. et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.
  • Unknown Authors. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System. International Journal of Nanomedicine.
  • Unknown Authors. (2024). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Journal Name Not Available.
  • Unknown Authors. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI.
  • Unknown Authors. (n.d.). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. MDPI.
  • Ravula, V. et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.
  • Unknown Authors. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal Name Not Available.
  • Unknown Authors. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC.
  • Unknown Authors. (n.d.). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. MDPI.
  • Unknown Authors. (n.d.). Application Notes and Protocols for the Functionalization of Nanoparticles with 3-Carboxyphenylboronic Acid. Benchchem.
  • Unknown Authors. (n.d.). Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment. Journal Name Not Available.
  • Unknown Authors. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
  • Unknown Authors. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. NIH.
  • Unknown Authors. (n.d.). Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. NIH.
  • Unknown Authors. (n.d.). Phenylboronic acid-functionalized core–shell magnetic composite nanoparticles as a novel protocol for selective enrichment of fructose from a fructose–glucose aqueous solution. ResearchGate.
  • Unknown Authors. (n.d.). Advances in phenylboronic acid-based closed-loop smart drug delivery system for diabetic therapy. ResearchGate.
  • Unknown Authors. (n.d.). Phenylboronic acid-incorporated elastin-like polypeptide nanoparticle drug delivery systems. Polymer Chemistry (RSC Publishing).
  • Unknown Authors. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central.
  • Unknown Authors. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI.
  • Unknown Authors. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central.
  • Unknown Authors. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano.
  • Unknown Authors. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. ResearchGate.
  • Unknown Authors. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications.
  • Unknown Authors. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega.
  • Unknown Authors. (2025). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. ResearchGate.
  • Unknown Authors. (n.d.). Emulsome-Based Nanocarrier System for Controlled 4-Phenylbutyric Acid Delivery and Mechanistic Mitigation of Arsenical-Induced Skin Injury via Foam Application. MDPI.
  • Unknown Authors. (n.d.). In vitro uptake of the different Pba formulations in 4T1 (a) and... ResearchGate.
  • Unknown Authors. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. PMC - NIH.
  • Unknown Authors. (n.d.). In Vitro Services. Pacific BioLabs.
  • Glicksman, M. et al. (Eds.). (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf.

Sources

Synthesis of Bioactive Compounds Using (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and application of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, a versatile building block in the development of novel bioactive compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the underlying principles, detailed experimental protocols, and practical insights essential for the successful utilization of this reagent. We will explore its synthesis, its application in palladium-catalyzed cross-coupling reactions, and its role in the generation of molecules with therapeutic potential.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

Boronic acids and their derivatives are foundational pillars in modern medicinal chemistry, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a critical step in the assembly of complex molecular architectures found in numerous pharmaceuticals.[2][3]

This compound is a particularly valuable reagent due to the unique electronic properties conferred by its substituents. The boronic acid moiety serves as the reactive handle for cross-coupling, while the 3-fluorophenylcarbamoyl group can significantly influence the physicochemical properties and biological activity of the resulting compounds. The fluorine atom, with its high electronegativity, can modulate pKa, enhance binding affinity to biological targets, and improve metabolic stability. The amide linkage provides a hydrogen bond donor and acceptor, contributing to target engagement and influencing conformation.

This guide will provide a detailed protocol for the synthesis of this key building block and its subsequent use in the construction of a biaryl scaffold, a common motif in bioactive molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient synthetic route involves the amidation of 3-bromobenzoic acid followed by a Miyaura borylation.

Proposed Synthetic Pathway

A logical synthetic approach begins with the formation of an amide bond between 3-bromobenzoic acid and 3-fluoroaniline, followed by a palladium-catalyzed borylation of the resulting aryl bromide.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis 3-Bromobenzoic Acid 3-Bromobenzoic Acid Amide_Intermediate N-(3-Fluorophenyl)-3-bromobenzamide 3-Bromobenzoic Acid->Amide_Intermediate Amidation 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->Amide_Intermediate Boronic_Ester This compound pinacol ester Amide_Intermediate->Boronic_Ester Miyaura Borylation Final_Product This compound Boronic_Ester->Final_Product Deprotection Reagents1 SOCl2 or EDC/HOBt Reagents2 Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Reagents3 Acidic Hydrolysis

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of the Pinacol Ester Precursor

For practical applications, the pinacol ester of the boronic acid, N-(3-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is often a more stable and easily handled intermediate.[4]

Step 1: Synthesis of N-(3-Fluorophenyl)-3-bromobenzamide

  • To a solution of 3-bromobenzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve 3-fluoroaniline (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.

  • Cool the aniline solution to 0 °C and slowly add the freshly prepared 3-bromobenzoyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(3-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • In a reaction vessel, combine N-(3-Fluorophenyl)-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Add a degassed solvent, for example, 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild reaction conditions.[5]

General Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate and efficiency of the reaction can be influenced by the choice of catalyst, base, solvent, and the electronic nature of the coupling partners. The electron-withdrawing nature of the 3-fluorophenylcarbamoyl substituent may affect the nucleophilicity of the boronic acid, potentially influencing the transmetalation step.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound pinacol ester.

Materials:

  • This compound pinacol ester (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Application in the Synthesis of Bioactive Molecules: A Case Study

While specific examples in publicly accessible literature directly utilizing this compound are not abundant, the closely related N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-[4][6][7]dioxaborolan-2-yl)-benzamide serves as an excellent proxy, being a key intermediate in the synthesis of the BTK inhibitor Acalabrutinib.[8] This highlights the pharmaceutical industry's interest in such functionalized boronic acid derivatives for constructing complex, biologically active molecules.

The 3-carbamoylphenylboronic acid moiety is a valuable pharmacophore, and its derivatives have been explored for various therapeutic targets.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₁BFNO₃-
Molecular Weight259.04 g/mol -
AppearanceWhite to off-white solid-
SolubilitySoluble in DMSO, DMF, and alcohols-

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9012[Provide typical yield range, e.g., 85-95]
21-Iodo-3-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1008[Provide typical yield range, e.g., 80-90]
32-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene11016[Provide typical yield range, e.g., 75-85]
44-ChlorotoluenePd₂ (dba)₃/XPhos (2)K₃PO₄t-BuOH/H₂O10024[Provide typical yield range, e.g., 60-70]

*Yields are illustrative and can vary based on specific reaction conditions and substrate scope.

Troubleshooting and Key Considerations

  • Protodeborylation: Boronic acids can be susceptible to protodeborylation, especially under harsh conditions or in the presence of protic solvents. Using the more stable pinacol ester can mitigate this side reaction.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for efficient coupling, particularly with challenging substrates like aryl chlorides or sterically hindered partners. Buchwald-Hartwig and other specialized ligands may be necessary.

  • Base and Solvent Compatibility: The base and solvent system should be carefully chosen to ensure solubility of all reactants and to facilitate the catalytic cycle. Anhydrous and degassed solvents are critical for reproducible results.

  • Purification: The presence of boron-containing byproducts can sometimes complicate purification. Washing with a dilute base or using specific chromatographic techniques can help in their removal.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of bioactive compounds. Its unique structural features offer opportunities for fine-tuning the properties of target molecules in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the development of new therapeutics.

References

  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Selected bioactive compounds containing boronic acid motif. (2021).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed. [Link]
  • Suzuki–Miyaura coupling revisited: an integrated computational study. (2017). Faraday Discussions. [Link]
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (2016). PubMed Central. [Link]
  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (2021). PubMed Central. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (3-Carbamoylphenyl)boronic acid. PubChem. [Link]
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2023). ChemRxiv. [Link]
  • (3-Carbamoylphenyl)boronic acid. Lead Sciences. [Link]
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. (2016). Masaryk University. [Link]
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2016).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Application Notes and Protocols for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Matter at the Nanoscale

The field of advanced materials synthesis is a cornerstone of modern technology, enabling the creation of materials with precisely tailored properties for a vast array of applications, from next-generation electronics and energy storage to targeted drug delivery and regenerative medicine.[1] This guide provides an in-depth exploration of four powerful synthesis techniques: hydrothermal synthesis, sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD). As a senior application scientist, my objective is to move beyond mere procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering researchers to not only replicate these protocols but also to innovate upon them. Each protocol is designed as a self-validating system, with inherent checkpoints to ensure the synthesis of high-quality, functional materials.

Hydrothermal Synthesis: Crystalline Nanomaterials from Aqueous Solutions

Hydrothermal synthesis is a versatile method for producing crystalline nanoparticles from aqueous solutions under conditions of high temperature and pressure.[2][3] The unique properties of water under these conditions, such as its reduced dielectric constant and increased ionic product, facilitate the dissolution of precursors and promote the crystallization of otherwise insoluble materials.[2] This technique is particularly advantageous for synthesizing materials that are unstable at higher temperatures or have high vapor pressures near their melting points.[1]

Causality of Experimental Choices

The key to successful hydrothermal synthesis lies in the precise control of reaction parameters, which directly influence the nucleation and growth of crystals.

  • Temperature and Pressure: These parameters are codependent and critically affect the solubility of precursors and the kinetics of the reaction. Higher temperatures generally lead to faster reaction rates and can influence the crystalline phase of the product.[2]

  • Precursor Concentration: The concentration of the reactants dictates the degree of supersaturation in the solution, which in turn governs the nucleation rate. Higher supersaturation typically leads to the formation of smaller nanoparticles.

  • pH of the Solution: The pH influences the surface charge of the forming nanoparticles and the speciation of the metal precursors in the solution, thereby affecting the reaction pathways and the final morphology of the product.

  • Reaction Time: The duration of the hydrothermal treatment impacts the extent of crystal growth and can be used to control the final particle size and crystallinity.

Experimental Protocol: Synthesis of Titanium Dioxide (TiO2) Nanoparticles

This protocol details the synthesis of anatase TiO2 nanoparticles, which are widely used in photocatalysis, solar cells, and sensors.[4][5]

Materials:

  • Titanium tetraisopropoxide (TTIP) - Precursor

  • Ethanol (99.9%) - Solvent

  • Deionized (DI) water

  • Nitric acid (HNO3) - Catalyst and pH control

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: In a fume hood, prepare a solution by slowly adding 10 mL of titanium tetraisopropoxide (TTIP) to 90 mL of ethanol with vigorous stirring. The ethanol acts as a solvent and helps to control the hydrolysis rate of the TTIP.

  • Hydrolysis: In a separate beaker, prepare a solution of 100 mL of DI water and add nitric acid to adjust the pH to approximately 2. The acidic condition protonates the isopropoxide groups, slowing down the hydrolysis and condensation reactions, which is crucial for forming uniform nanoparticles.

  • Mixing: Slowly add the acidic water solution to the TTIP/ethanol solution under continuous, vigorous stirring. A white precipitate of hydrated titanium oxide will form.

  • Hydrothermal Treatment: Transfer the resulting suspension into a 250 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 180°C for 12 hours. The elevated temperature and pressure within the autoclave facilitate the dissolution of the amorphous precipitate and the subsequent recrystallization into the anatase TiO2 phase.[4]

  • Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes. Wash the product repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80°C for 12 hours to obtain a fine white powder of TiO2 nanoparticles.

Characterization Checkpoints:

  • X-ray Diffraction (XRD): Confirm the crystalline phase (anatase) and estimate the crystallite size.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and size distribution of the nanoparticles.

Quantitative Data Summary: Hydrothermal Synthesis of TiO2
ParameterValueExpected Outcome
PrecursorTitanium Tetraisopropoxide (TTIP)High-purity TiO2
SolventEthanol/DI WaterControlled hydrolysis
Temperature180°CAnatase crystal phase
PressureAutogenousPromotes crystallization
pH~2Uniform nanoparticle formation
Time12 hoursComplete crystallization
Resulting Material TiO2 Nanoparticles ~15-25 nm diameter
Experimental Workflow: Hydrothermal Synthesis

Hydrothermal_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction & Formation cluster_processing Post-Processing A Mix TTIP and Ethanol C Combine Solutions & Stir A->C B Prepare Acidic Water (pH 2) B->C D Hydrothermal Treatment (180°C, 12h in Autoclave) C->D E Cool to Room Temp. D->E F Centrifuge & Wash E->F G Dry at 80°C F->G H Anatase TiO2 Nanoparticles G->H

Caption: Workflow for the hydrothermal synthesis of TiO2 nanoparticles.

Sol-Gel Processing: Crafting Materials from Colloidal Solutions

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles or network polymers.[6][7] The versatility of this method allows for the production of materials in various forms, including powders, thin films, fibers, and monoliths.[8]

Causality of Experimental Choices

The properties of the final sol-gel derived material are intimately linked to the chemistry of the sol and the subsequent gelation and drying steps.

  • Precursor Type: Metal alkoxides are common precursors. The reactivity of the alkoxide (e.g., tetraethyl orthosilicate - TEOS) influences the rates of hydrolysis and condensation.

  • Catalyst (pH): The reaction can be catalyzed by an acid or a base. Acid catalysis promotes slower hydrolysis and results in weakly branched polymer-like gels. Base catalysis, on the other hand, leads to rapid hydrolysis and highly branched, particulate gels, which is ideal for producing discrete spherical nanoparticles.[9]

  • Water-to-Precursor Ratio: This ratio determines the extent of hydrolysis. A higher ratio generally leads to more complete hydrolysis and a more cross-linked gel network.

  • Solvent: The solvent, typically an alcohol, serves to homogenize the reactants and can influence the rate of the hydrolysis and condensation reactions.

Experimental Protocol: Synthesis of Silica (SiO2) Nanoparticles (Stöber Method)

This protocol describes the Stöber method, a well-established sol-gel process for producing monodisperse spherical silica nanoparticles.[9]

Materials:

  • Tetraethyl orthosilicate (TEOS) - Precursor

  • Ethanol (99.9%) - Solvent

  • Ammonium hydroxide (28-30% NH3 basis) - Catalyst

  • Deionized (DI) water

Procedure:

  • Reaction Mixture Preparation: In a glass flask, prepare a solution of 100 mL of ethanol and 10 mL of DI water. Add 7.5 mL of ammonium hydroxide to this solution and stir for 15 minutes at room temperature. The ammonium hydroxide acts as a base catalyst, promoting the rapid hydrolysis of TEOS.

  • Precursor Addition: While stirring the ethanol/water/ammonia mixture, rapidly add 5 mL of TEOS. The solution will turn cloudy, indicating the nucleation of silica nanoparticles.

  • Particle Growth: Allow the reaction to proceed under continuous stirring at room temperature for 12 hours. During this time, the silica nanoparticles will grow in size. The final particle size is dependent on the initial concentrations of the reactants.[10]

  • Washing: Collect the silica nanoparticles by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant and re-disperse the particles in ethanol. Repeat this washing step three times to remove any unreacted TEOS and ammonia.

  • Final Product: After the final wash, re-disperse the silica nanoparticles in a desired solvent (e.g., ethanol or water) for storage or dry them in an oven at 60°C to obtain a fine white powder.

Characterization Checkpoints:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Scanning Electron Microscopy (SEM) or TEM: Visualize the spherical morphology and monodispersity of the nanoparticles.

Quantitative Data Summary: Sol-Gel Synthesis of SiO2 Nanoparticles
ParameterConcentration/ValueEffect on Particle Size
TEOS0.2 MHigher concentration leads to larger particles
Water5 MHigher concentration leads to smaller particles
Ammonia0.5 MHigher concentration leads to larger particles
TemperatureRoom TemperatureHigher temperature can lead to smaller particles
Resulting Material SiO2 Nanoparticles ~50-500 nm diameter (tunable) [11]
Logical Relationship: Sol-Gel Process

Sol_Gel_Process cluster_sol Sol Formation cluster_gel Gelation cluster_post Post-Processing A Precursor (TEOS) E Hydrolysis & Condensation A->E B Solvent (Ethanol) B->E C Water C->E D Catalyst (Ammonia) D->E F Formation of 3D Network E->F G Aging F->G H Washing G->H I Drying H->I J Silica Nanoparticles I->J

Caption: Logical flow of the sol-gel synthesis of silica nanoparticles.

Chemical Vapor Deposition (CVD): Atomically Thin Films from Gaseous Precursors

Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality thin films on a substrate by the chemical reaction of gaseous precursors.[12][13] This bottom-up approach is widely used in the semiconductor industry and for the synthesis of 2D materials like graphene.[14][15]

Causality of Experimental Choices

The quality and properties of the CVD-grown film are highly sensitive to the process parameters.

  • Substrate: The choice of substrate is critical as it can act as a catalyst for the decomposition of the precursor and as a template for the film growth. For graphene synthesis, copper is a commonly used catalyst.[16]

  • Precursor Gas and Flow Rate: The type of precursor (e.g., methane for graphene) and its flow rate determine the supply of the atomic species for film growth.[16]

  • Temperature: High temperatures are typically required to provide the activation energy for the decomposition of the precursor gas and for the surface diffusion of the adatoms to form a crystalline film.[17]

  • Pressure: The pressure inside the CVD reactor affects the mean free path of the gas molecules and can influence the growth mechanism and film uniformity.

  • Growth Time: The duration of the growth step directly controls the thickness or, in the case of 2D materials, the coverage of the film on the substrate.[17]

Experimental Protocol: Synthesis of Graphene on Copper Foil

This protocol outlines the low-pressure CVD (LPCVD) synthesis of monolayer graphene on a copper foil substrate.

Materials:

  • Copper foil (25 µm thick, 99.8% purity)

  • Methane (CH4) - Carbon precursor

  • Hydrogen (H2) - Reducing and carrier gas

  • Argon (Ar) - Inert gas

  • Quartz tube furnace

Procedure:

  • Substrate Preparation: Cut a piece of copper foil (e.g., 2x2 cm) and clean it by sonicating in acetone, isopropanol, and DI water to remove any organic residues.

  • Loading and Annealing: Place the copper foil in the center of the quartz tube furnace. Purge the tube with argon to remove air. Heat the furnace to 1000°C under a flow of hydrogen gas (e.g., 20 sccm). Anneal the copper foil at this temperature for 30 minutes. This step cleans the copper surface and increases its grain size.

  • Graphene Growth: Introduce a small flow of methane gas (e.g., 5 sccm) into the furnace while maintaining the hydrogen flow. The growth temperature is typically around 1000°C. The methane decomposes on the hot copper surface, and the carbon atoms arrange into a graphene lattice. The growth time for a monolayer is typically 15-30 minutes.[16]

  • Cooling: After the growth period, stop the methane flow and cool the furnace rapidly to room temperature under a hydrogen and argon atmosphere. Rapid cooling is crucial to prevent the precipitation of excess carbon and the formation of multilayer graphene.

  • Graphene Transfer (Optional): To use the graphene for applications, it needs to be transferred to a different substrate. This typically involves spin-coating a polymer (e.g., PMMA) onto the graphene/copper, etching away the copper foil in a chemical bath (e.g., ferric chloride), and then transferring the PMMA/graphene film to the desired substrate.

Characterization Checkpoints:

  • Raman Spectroscopy: This is the primary technique to confirm the presence of single-layer graphene and assess its quality (e.g., by analyzing the G and 2D peaks and the D peak for defects).

  • Optical Microscopy: Graphene on a suitable substrate (e.g., SiO2/Si) can be visualized due to optical contrast.

Quantitative Data Summary: CVD Synthesis of Graphene
ParameterValueInfluence on Graphene Quality
SubstrateCopper FoilCatalyzes methane decomposition
Carbon PrecursorMethane (CH4)Source of carbon atoms
Growth Temperature1000°CHigh quality, crystalline growth
H2 Flow Rate20 sccmRemoves surface oxides, etches weak C-C bonds
CH4 Flow Rate5 sccmControls carbon supply
Growth Time20 minDetermines graphene coverage
Resulting Material Monolayer Graphene High crystallinity, low defect density
Experimental Workflow: CVD Graphene Synthesis

CVD_Graphene cluster_setup System Setup cluster_growth Growth Process cluster_cool Cooling & Final Product A Load Cu Foil B Purge with Ar A->B C Heat to 1000°C in H2 B->C D Anneal for 30 min C->D E Introduce CH4 for Growth D->E F Stop CH4 Flow E->F G Rapid Cool Down in H2/Ar F->G H Graphene on Cu Foil G->H

Caption: Workflow for the CVD synthesis of graphene on copper foil.

Atomic Layer Deposition (ALD): Ultimate Precision in Thin Film Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique that provides exceptional control over film thickness and conformality at the atomic level.[18][19][20] It is based on sequential, self-limiting surface reactions, where gaseous precursors are introduced into the reactor one at a time.[21]

Causality of Experimental Choices

The success of ALD relies on the careful selection of precursors and reaction conditions to ensure self-limiting growth.

  • Precursors: ALD requires at least two precursors that react with the substrate and with each other in a sequential manner. The precursors should be volatile and thermally stable at the deposition temperature.

  • Self-Limiting Reactions: The key to ALD is that each precursor pulse reacts with the available surface sites until all sites are saturated. Any excess precursor does not react further, leading to the deposition of approximately one atomic layer per cycle.

  • Purge Steps: Between each precursor pulse, an inert gas purge is used to remove any unreacted precursor and gaseous byproducts from the reactor. This prevents unwanted gas-phase reactions (CVD-like growth) and ensures the self-limiting nature of the process.

  • Temperature Window: There is a specific temperature range (the "ALD window") for each process where the desired self-limiting surface reactions occur without precursor decomposition or desorption.

Experimental Protocol: Synthesis of Aluminum Oxide (Al2O3) Thin Films

This protocol describes the thermal ALD of Al2O3 using trimethylaluminum (TMA) and water (H2O) as precursors, a widely studied and robust ALD process.[22][23][24]

Materials:

  • Trimethylaluminum (TMA) - Aluminum precursor

  • Deionized (DI) water - Oxygen precursor

  • Nitrogen (N2) or Argon (Ar) - Purge and carrier gas

  • Substrate (e.g., silicon wafer)

  • ALD reactor

Procedure:

An ALD cycle for Al2O3 consists of four steps:

  • TMA Pulse: Introduce a pulse of TMA vapor into the reactor. The TMA molecules react with the hydroxyl (-OH) groups on the substrate surface in a self-limiting manner. Surface-OH + Al(CH3)3 → Surface-O-Al-(CH3)2 + CH4[25]

  • Purge 1: Purge the reactor with an inert gas (e.g., N2) to remove any unreacted TMA and the methane byproduct.

  • H2O Pulse: Introduce a pulse of water vapor into the reactor. The water molecules react with the methyl (-CH3) groups on the surface, creating new hydroxyl groups and forming methane as a byproduct. Surface-O-Al-(CH3)2 + 2H2O → Surface-O-Al-(OH)2 + 2CH4

  • Purge 2: Purge the reactor again with the inert gas to remove the unreacted water vapor and methane.

This four-step cycle is repeated until the desired film thickness is achieved. The thickness of the Al2O3 film is directly proportional to the number of ALD cycles.[25]

Characterization Checkpoints:

  • Ellipsometry: A non-destructive optical technique to accurately measure the thickness and refractive index of the deposited thin film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry of the Al2O3 film.

Quantitative Data Summary: ALD of Al2O3
ParameterValue/ConditionSignificance
Al PrecursorTrimethylaluminum (TMA)Highly reactive with surface hydroxyls
O PrecursorWater (H2O)Reacts with surface methyl groups
Deposition Temp.200-300°CWithin the ALD window for TMA/H2O
TMA Pulse Time0.1 sSufficient for surface saturation
H2O Pulse Time0.1 sSufficient for surface saturation
Purge Time5-10 sEnsures removal of excess precursors
Growth per Cycle~1.0-1.2 ÅCharacteristic of the TMA/H2O process
Resulting Material Al2O3 Thin Film Highly conformal and uniform
Signaling Pathway: ALD Cycle for Al2O3

ALD_Cycle A 1. TMA Pulse (Surface Reaction A) B 2. N2 Purge A->B Removes excess TMA & byproducts C 3. H2O Pulse (Surface Reaction B) B->C D 4. N2 Purge C->D Removes excess H2O & byproducts E Repeat Cycle D->E E->A

Caption: The four sequential steps of an atomic layer deposition cycle for Al2O3.

References

  • Kang, K., et al. (2015). High-mobility three-atom-thick semiconducting films with wafer-scale homogeneity.
  • Cai, Z., et al. (2018). Chemical Vapor Deposition Growth and Applications of Two-Dimensional Materials and Their Heterostructures. Chemical Reviews, 118(13), 6091-6133.
  • Zhang, Y., et al. (2015). Synthesis of high quality two-dimensional materials via chemical vapor deposition. Chemical Science, 6(8), 4782-4793.
  • Sanchez, C., et al. (2021). Developing Hybrid and Functional Materials with Sol-gel Chemistry – A Review. Journal of Environmental Nanotechnology, 10(4), 1-20.
  • Di Bartolomeo, A. (2017). A Review on Chemical Vapour Deposition of Two-Dimensional MoS2 Flakes.
  • Kumar, S. (2020). A Review on the Chemical Vapor Deposition Synthesis of 2D Materials and Their Applications.
  • A. A. Wazzan, et al. (2023). Synthesis and Characterization of TiO2 Nanoparticles via Hydrothermal and Sol-Gel Technique for Water Treatment.
  • Bessekhouad, Y., et al. (2015). The evolution of 'sol–gel' chemistry as a technique for materials synthesis.
  • Adschiri, T., et al. (2011). Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water.
  • Cirujano, F. G., & Llabrés i Xamena, F. X. (2017). Sol–Gel Processing of Metal–Organic Frameworks.
  • Atomic Layer Deposition. (n.d.).
  • Varma, R. S. (2021). Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges.
  • Wang, G., et al. (2022). Hydrothermal Synthesis of Nanomaterials and Structures. Frontiers in Chemistry, 10, 843512.
  • Al-Hada, N. M., et al. (2018). Large-Scale Synthesis Route of TiO2 Nanomaterials with Controlled Morphologies Using Hydrothermal Method and TiO2 Aggregates as Precursor.
  • Li, G., et al. (2004). Preparation of TiO2 Nanoparticles by Hydrothermal Method and its Application for Photoelectrochemical Cell. Journal of Materials Science & Technology, 20(3), 321-324.
  • Giraud, A., et al. (2021). Sol-Gel Chemistry: From Molecule to Functional Materials.
  • George, S. M. (2016). Recent Advances in Atomic Layer Deposition.
  • Im, H.-G., et al. (2022). Recent Advances in Theoretical Development of Thermal Atomic Layer Deposition: A Review.
  • Nayan, N. A., et al. (2019). Analysis of the Effect of Growth Parameters on Graphene Synthesized by Chemical Vapor Deposition.
  • Rendón-Angeles, J. C., et al. (2023). Editorial for the Special Issue: “Hydrothermal Synthesis of Nanoparticles”.
  • Mohamed, R. M., et al. (2021). One-Step Hydrothermal Synthesis of Anatase TiO2 Nanotubes for Efficient Photocatalytic CO2 Reduction. ACS Omega, 6(3), 2269-2279.
  • Elam, J. W., et al. (2014). A brief review of atomic layer deposition: From fundamentals to applications. Journal of Vacuum Science & Technology A, 32(6), 060801.
  • Li, Y., et al. (2010). Hydrothermal Synthesis of TiO2 Nanoparticles for Photocatalytic Degradation of Ethane.
  • Kim, H., et al. (2002). Atomic Layer Deposition of Al2O3 Thin Films Using Trimethylaluminum and Isopropyl Alcohol. Journal of The Electrochemical Society, 149(9), G493.
  • Byrappa, K., & Adschiri, T. (2007). Hydrothermal technology for nanotechnology.
  • Muresan, A. M., et al. (2023).
  • Ibrahim, M. A., et al. (2018). Optimization of CVD parameters for graphene synthesis through design of experiments.
  • Zhang, J., et al. (2022). Advances in Atomic Layer Deposition. Nanomanufacturing and Metrology, 5(3), 209-231.
  • Chen, H., et al. (2021). A Quantitative Study of CVD Graphene on Synthesis Parameters and Sheet Resistance. IEEE Transactions on Microwave Theory and Techniques, 69(11), 5028-5036.
  • Rahman, I. A., et al. (2012). Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica.
  • Appropedia. (2012). Atomic layer deposition literature review.
  • Mackus, A. J. M., et al. (2022). Atomic-Layer-Deposited Aluminum Oxide Thin Films Probed with X-ray Scattering and Compared to Molecular Dynamics and Density Functional Theory Models. ACS Omega, 7(45), 41334-41346.
  • Ghorbani, F., et al. (2015). A Parametric Study of the Synthesis of Silica Nanoparticles via Sol-Gel Precipitation Method. International Journal of Nanoscience and Nanotechnology, 11(2), 85-94.
  • Elliott, S. D., & Greer, J. C. (2012). First principles study of the atomic layer deposition of alumina by TMA–H2O-process. Physical Chemistry Chemical Physics, 14(40), 14034-14043.
  • Profijt, H. B., et al. (2011). Properties of Al2O3 thin films grown by atomic layer deposition. Journal of Vacuum Science & Technology A, 29(5), 051501.
  • Sousa, E. M. B., et al. (2018). Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products. Molecules, 23(12), 3235.
  • Al-Ostaz, A., et al. (2020). Chemical Vapour Deposition of Graphene—Synthesis, Characterisation, and Applications: A Review. Molecules, 25(17), 3856.
  • Rahman, I. A., et al. (2012). Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica-Polymer Nanocomposites—A Review.
  • Singh, L. P., et al. (2013). Synthesis and Properties of Silica Nanoparticles by Sol-gel Method for the Application in Green Chemistry. Material Science Research India, 10(1), 85-92.
  • Al-Ostaz, A., et al. (2020). Chemical Vapour Deposition of Graphene—Synthesis, Characterisation, and Applications: A Review. Molecules, 25(17), 3856.

Sources

Phenylboronic Acid-Based Polymers for Biomedical Applications: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Phenylboronic Acid in Biomedicine

Phenylboronic acid (PBA) and its derivatives have emerged as a class of "intelligent" molecules in the biomedical field. Their utility stems from a unique and fundamental chemical interaction: the formation of reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols.[1][2] This dynamic covalent chemistry is central to the function of many biological molecules, including carbohydrates like glucose, and glycoproteins which are often overexpressed on the surface of cancer cells (e.g., sialic acid).[3]

The core principle lies in the equilibrium between the neutral, trigonal planar form of PBA and a negatively charged, tetrahedral boronate ester formed upon reaction with a diol.[4] This equilibrium is highly sensitive to the surrounding pH and the concentration of competing diols.[1] At physiological pH (~7.4), this binding affinity can be modulated, allowing for the design of materials that respond to specific biological cues. For instance, an increase in glucose concentration can displace a diol-containing drug or polymer, triggering a release.[5] Similarly, the acidic microenvironment of a tumor can alter the charge and binding properties of PBA-functionalized polymers, enabling targeted drug delivery.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of PBA-based polymers for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Section 1: Synthesis and Characterization of PBA-Based Polymers

The foundation of any application is the robust synthesis and thorough characterization of the base polymer. Here, we focus on the synthesis of a well-defined block copolymer, poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method offers excellent control over molecular weight and polydispersity.[8][9][10]

Rationale for Polymer Selection
  • Poly(N-isopropylacrylamide) (PNIPAM): This thermoresponsive polymer exhibits a Lower Critical Solution Temperature (LCST) around 32°C in water. Below this temperature, it is hydrophilic and soluble; above it, it becomes hydrophobic and aggregates.[11] This property is invaluable for creating stimuli-responsive nanoparticles that can be triggered by temperature changes, such as the physiological temperature of the human body.

  • Poly(3-acrylamidophenylboronic acid) (PAPBA): This block provides the crucial glucose- and pH-responsive element to the polymer system.[8][9]

Experimental Protocols

This protocol is adapted from established methods.[8][12]

Materials:

  • 3-Aminophenylboronic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Acryloyl chloride

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[13]

  • Round-bottom flask, ice bath, magnetic stirrer, dropping funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-Aminophenylboronic acid (3.90 g, 21.9 mmol) in a mixture of THF and deionized water (66 mL, 1:1 v/v).[8]

  • Cool the flask in an ice bath to below 5°C.

  • Add sodium bicarbonate (4.05 g, 48.2 mmol) to the mixture while stirring.[8]

  • Slowly add a solution of acryloyl chloride (4.36 g, 48.3 mmol) in anhydrous THF (7 mL) dropwise over 1 hour.[8]

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.[8]

  • Remove the THF under reduced pressure (rotary evaporation).

  • Stir the resulting solid crude product in ethyl acetate (50 mL) for 2 hours.[9]

  • Filter to remove any undissolved solids.

  • Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the APBA monomer as a white solid.[9][13]

  • Confirm the structure using ¹H NMR spectroscopy.[13]

This protocol outlines the synthesis of a diblock copolymer using a PNIPAM macro-chain transfer agent (macro-CTA).[8][9]

Materials:

  • N-isopropylacrylamide (NIPAM)

  • S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP) as RAFT CTA

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

  • Anhydrous dimethylformamide (DMF)

  • APBA monomer (from Protocol 1.1)

  • Cold diethyl ether

  • Schlenk flask, magnetic stirrer, oil bath, liquid nitrogen

Procedure:

Step 1: Synthesis of PNIPAM macro-CTA

  • In a Schlenk flask, combine NIPAM (1.27 g, 11.2 mmol), DMP (40 mg, 0.112 mmol), and AIBN (0.20 mg, 0.011 mmol) in anhydrous DMF (5 mL).[8]

  • Degas the solution by performing three freeze-pump-thaw cycles.[9]

  • Place the sealed flask in a preheated oil bath at 70°C.

  • After the desired reaction time (e.g., 4-6 hours, monitor conversion by ¹H NMR), quench the polymerization by exposing the solution to air and cooling in liquid nitrogen.[8][9]

  • Concentrate the solution under vacuum and precipitate the polymer into cold diethyl ether three times.

  • Dry the resulting PNIPAM macro-CTA powder under vacuum.

Step 2: Chain Extension with APBA to form PNIPAM-b-PAPBA

  • In a Schlenk flask, dissolve the PNIPAM macro-CTA (e.g., 0.5 g), APBA monomer (e.g., 754 mg, 3.95 mmol), and AIBN (e.g., 1.72 mg, 0.0158 mmol) in a DMF/water mixture (e.g., 95/5 v/v, 7 mL). The molar ratio of [APBA]:[macro-CTA]:[AIBN] should be controlled (e.g., 50:1:0.2).[9]

  • Degas the solution with three freeze-pump-thaw cycles.[9]

  • Place the flask in a preheated oil bath at 70°C for a specified time (e.g., 7 hours).[9]

  • Quench the reaction by cooling with liquid nitrogen.[9]

  • Precipitate the block copolymer by pouring the reaction mixture into cold diethyl ether.[9]

  • Collect the precipitate by filtration and dry under vacuum to obtain the PNIPAM-b-PAPBA block copolymer as a yellow solid.[9]

Characterization Protocols

Purpose: To confirm the chemical structure of the monomers and the final block copolymer. Procedure:

  • Dissolve a small amount of the sample (monomer or polymer) in a suitable deuterated solvent (e.g., DMSO-d₆ for APBA, CDCl₃ for PNIPAM-b-PAPBA).[8][13]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Analyze the spectrum to identify characteristic peaks corresponding to the different polymer blocks. For PNIPAM-b-PAPBA, look for peaks associated with the isopropyl group of NIPAM and the aromatic protons of APBA.[8]

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers. Procedure:

  • Prepare a solution of the polymer in the GPC mobile phase (e.g., THF or DMF with LiBr) at a known concentration (e.g., 1-2 mg/mL).[8]

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into the GPC system equipped with a suitable column set and a refractive index detector.

  • Calibrate the system using polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.[8]

Section 2: Application in Glucose-Responsive Insulin Delivery

One of the most explored applications of PBA-based polymers is in the development of "closed-loop" or "smart" insulin delivery systems for diabetes management.[5][14][15] These systems aim to mimic the function of a healthy pancreas by releasing insulin only in response to hyperglycemic conditions.

Mechanism of Glucose-Responsive Insulin Release

The underlying principle is the competitive binding of glucose to the PBA moieties within a hydrogel or nanoparticle network.[5] In the absence of high glucose levels, insulin is physically entrapped within the polymer matrix. When blood glucose levels rise, glucose molecules, being diols, diffuse into the matrix and bind to the PBA groups. This binding event introduces negative charges into the polymer network (formation of the tetrahedral boronate ester), leading to electrostatic repulsion and subsequent swelling of the hydrogel or disassembly of nanoparticles.[5][11] This structural change increases the mesh size of the network, allowing the entrapped insulin to be released.

G cluster_0 Low Glucose (Normoglycemia) cluster_1 High Glucose (Hyperglycemia) Matrix PBA Polymer Matrix (Hydrogel/Nanoparticle) Insulin Insulin (Entrapped) Matrix->Insulin Physical Entrapment Glucose Glucose PBA_Glucose PBA-Glucose Complex (Anionic Boronate Ester) Glucose->PBA_Glucose Competitive Binding Swollen_Matrix Swollen Polymer Matrix (Increased Mesh Size) PBA_Glucose->Swollen_Matrix Electrostatic Repulsion & Swelling Released_Insulin Insulin (Released) Swollen_Matrix->Released_Insulin Release

Caption: Glucose-responsive insulin release mechanism from a PBA-based polymer matrix.
Protocols for a Glucose-Responsive Hydrogel System

This protocol describes the preparation of a dual-responsive injectable hydrogel.[15][16]

Materials:

  • PBA-functionalized polymer (e.g., synthesized by conjugating 3-aminophenylboronic acid to a polymer backbone like poly-L-lysine isophthalamide)[3]

  • Crosslinker (e.g., L-lysine methyl ester)[3]

  • Recombinant human insulin

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the PBA-functionalized polymer in PBS (pH 7.4).

  • Prepare a stock solution of the crosslinker in PBS (pH 7.4).

  • Prepare a stock solution of insulin in a slightly acidic buffer (e.g., 0.01 M HCl) and then adjust the pH to 7.4 with PBS.

  • To form the hydrogel, mix the polymer solution, insulin solution, and crosslinker solution in a specific ratio. The gelation should occur in situ. For example, mix the components in a small vial and allow them to stand at 37°C until a stable gel is formed.

  • The final concentrations of polymer, crosslinker, and insulin should be optimized to achieve desired gelation time, mechanical properties, and insulin loading.

Purpose: To evaluate the glucose-triggered release of insulin from the hydrogel under simulated physiological conditions.

Materials:

  • Insulin-loaded hydrogels (from Protocol 2.1)

  • PBS (pH 7.4)

  • Glucose solutions of varying concentrations prepared in PBS (e.g., 100 mg/dL for normoglycemia and 400 mg/dL for hyperglycemia)

  • Incubator shaker set at 37°C

  • MicroBCA or similar protein quantification assay kit

Procedure:

  • Place a known amount of the insulin-loaded hydrogel into separate vials.

  • Add a defined volume (e.g., 2 mL) of the 100 mg/dL glucose solution (control) to one set of vials and the 400 mg/dL glucose solution (test) to another set.

  • Incubate the vials at 37°C with gentle shaking.[5]

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium from each vial.

  • Replenish the withdrawn volume with fresh release medium of the corresponding glucose concentration to maintain a constant volume.

  • Quantify the concentration of insulin in the collected aliquots using a protein assay (e.g., MicroBCA).

  • Calculate the cumulative percentage of insulin released over time for both glucose concentrations. A significantly higher release rate in the 400 mg/dL glucose solution demonstrates glucose responsiveness.[7]

In Vivo Evaluation in a Diabetic Mouse Model

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

This protocol uses streptozotocin (STZ) to induce diabetes.[1][5][8]

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c)

  • Streptozotocin (STZ)

  • Sodium citrate buffer (0.1 M, pH 4.5)

  • Syringes for intraperitoneal (IP) injection

  • Blood glucose meter and test strips

Procedure:

  • Fast the mice for 4-6 hours prior to STZ injection.[8]

  • Immediately before use, dissolve STZ in ice-cold sodium citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and degrades quickly in solution.[1][5][17]

  • Administer a single high dose (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) of the STZ solution via IP injection.[8][17] The multiple low-dose regimen is often preferred as it more closely mimics the autoimmune progression of type 1 diabetes.[5]

  • Monitor the mice for signs of hypoglycemia in the first 48 hours and provide 10% sucrose water if necessary.[5]

  • After 7-14 days, measure blood glucose levels from the tail vein. Mice with non-fasting blood glucose levels consistently above 300 mg/dL are considered diabetic and can be used for the study.[7][17]

Purpose: To assess the ability of the insulin-loaded hydrogel to control blood glucose levels in diabetic mice.

Procedure:

  • Divide the diabetic mice into experimental groups (e.g., saline control, free insulin injection, hydrogel injection).

  • Administer a single subcutaneous injection of the insulin-loaded hydrogel into the dorsal region of the mice in the experimental group.

  • Monitor blood glucose levels at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then daily) by collecting a small drop of blood from the tail vein.[2][3]

  • Simultaneously, monitor the body weight and general health of the mice.

  • To test for glucose responsiveness, an intraperitoneal glucose tolerance test (IPGTT) can be performed. After a period of fasting, inject a bolus of glucose and monitor the blood glucose clearance over 2 hours. Mice treated with the responsive hydrogel should exhibit better glucose control compared to the control groups.

Section 3: Application in pH-Responsive Cancer Therapy

The tumor microenvironment (TME) is often characterized by a lower extracellular pH (around 6.5-6.8) compared to normal tissues (pH 7.4).[6][7] This pH gradient can be exploited for targeted drug delivery using PBA-based polymers. PBA can form pH-sensitive boronate ester bonds. Additionally, PBA can bind to sialic acid, a sugar that is overexpressed on the surface of many cancer cells, providing a mechanism for active targeting.[3][17]

Mechanism of pH-Responsive and Targeted Drug Delivery

PBA-functionalized nanoparticles can be designed to be stable at physiological pH (7.4) but to disassemble or swell in the acidic TME. This can be achieved by incorporating pH-sensitive linkages or by exploiting the pH-dependent binding of PBA. For active targeting, the PBA moieties on the nanoparticle surface can bind to sialic acid residues on cancer cells, leading to enhanced cellular uptake via endocytosis. Once inside the acidic endosomes or lysosomes (pH ~5.0), the drug-carrier linkages can be cleaved, or the nanoparticle structure can be destabilized, leading to the intracellular release of the anticancer drug.[17]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (TME) cluster_2 Intracellular (Endosome, pH ~5.0) NP_Circulation Stable Drug-Loaded PBA-Nanoparticle NP_Targeting PBA-Nanoparticle NP_Circulation->NP_Targeting EPR Effect CancerCell Cancer Cell (Sialic Acid Overexpression) NP_Internalized Internalized Nanoparticle CancerCell->NP_Internalized Endocytosis NP_Targeting->CancerCell PBA-Sialic Acid Binding (Active Targeting) Drug_Release Drug Release NP_Internalized->Drug_Release Acid-Triggered Disassembly

Caption: Workflow for PBA-mediated targeted cancer therapy.
Protocols for a PBA-Chitosan Nanoparticle System for Cancer Therapy

This section details the preparation and evaluation of doxorubicin (DOX)-loaded, PBA-modified chitosan nanoparticles. Chitosan is a biocompatible and biodegradable natural polymer that is often used in drug delivery.[14][18][19]

This protocol is adapted from established methods for preparing chitosan nanoparticles and modifying them with PBA.[14][20]

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • 4-Carboxyphenylboronic acid (4-CPBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Prepare Chitosan Nanoparticles (CS NPs): An ionic gelation method is commonly used. Dissolve chitosan in a 1% acetic acid solution. Add a crosslinking agent like sodium tripolyphosphate (TPP) dropwise under stirring to form the nanoparticles.[21][22] Alternatively, a self-assembly method using EDTA can be employed.[14] Purify the nanoparticles by centrifugation and redispersion in deionized water.

  • Activate 4-CPBA: In a separate vial, dissolve 4-CPBA (11.2 mg), EDC·HCl (15.5 mg), and NHS (9.3 mg) in 1 mL of anhydrous DMSO. Stir for 30 minutes at room temperature to activate the carboxylic acid group of 4-CPBA.[14]

  • Conjugate PBA to CS NPs: Add the activated 4-CPBA solution to 5 mL of the CS NP suspension. Stir the reaction mixture at 37°C for 24 hours.[14]

  • Purify PBA-CS NPs: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.[14]

  • Lyophilize the purified PBA-CS NPs to obtain a dry powder.

Procedure:

  • Disperse a known amount of lyophilized PBA-CS NPs in an aqueous buffer.

  • Prepare a stock solution of Doxorubicin hydrochloride (DOX·HCl). To facilitate loading into the hydrophobic core of some nanoparticles, the DOX·HCl may first be converted to its hydrophobic base form by stirring with an excess of a base like triethylamine (TEA) in an organic solvent like DMSO.[4]

  • Add the DOX solution to the PBA-CS NP suspension and stir for 24 hours at room temperature in the dark.[23][24]

  • Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation (e.g., 12,000 rpm for 30 min).

  • Wash the nanoparticle pellet with deionized water to remove any surface-adsorbed drug.

  • Determine the amount of unloaded DOX in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Purpose: To evaluate the anticancer efficacy of DOX-loaded PBA-CS NPs against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free DOX, empty PBA-CS NPs, and DOX-loaded PBA-CS NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[25]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of free DOX, empty PBA-CS NPs, and DOX-loaded PBA-CS NPs. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[25]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[1][25]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[25][26]

  • Calculate Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot cell viability against drug concentration to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

Purpose: To quantify the cellular uptake of DOX, leveraging its intrinsic fluorescence.

Materials:

  • Cancer cell line

  • 6-well plates

  • Free DOX and DOX-loaded PBA-CS NPs

  • PBS, Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and incubate for 24 hours.[4]

  • Treat the cells with free DOX or DOX-loaded PBA-CS NPs at an equivalent DOX concentration (e.g., 5 µg/mL) for a specific time (e.g., 4 hours).[4]

  • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in 400 µL of PBS.[4]

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of DOX in the appropriate channel (e.g., PE or FITC channel, depending on the instrument).

  • Compare the mean fluorescence intensity of cells treated with DOX-loaded PBA-CS NPs to those treated with free DOX. Higher fluorescence indicates enhanced cellular uptake.[27]

Section 4: Data Presentation and Summary

Quantitative data from the protocols should be summarized for clear comparison and interpretation.

Table 1: Polymer Characterization Summary

Polymer Batch ID Mn (GPC, kDa) PDI (Mw/Mn) Composition (¹H NMR)
PNIPAM-macroCTA 7.8 1.25 100% PNIPAM
PNIPAM-b-PAPBA 19.2 1.30 PNIPAM₁₃₆-b-PAPBA₁₆

| Example Data | | | |

Table 2: Nanoparticle Formulation and Drug Loading

Formulation ID Polymer Drug DLC (%) EE (%) Particle Size (nm) Zeta Potential (mV)
PBA-CS-NP-DOX PBA-Chitosan Doxorubicin 5.2 85.1 215 ± 12 +25.4 ± 2.1

| Example Data | | | | | | |

Table 3: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line Free DOX (µg/mL) Empty PBA-CS NPs DOX-loaded PBA-CS NPs (µg/mL)
MCF-7 1.5 >100 0.8

| Example Data | | | |

Conclusion and Future Perspectives

Phenylboronic acid-based polymers represent a versatile and powerful platform for developing advanced biomedical applications. Their unique ability to respond to physiologically relevant stimuli like glucose and pH makes them ideal candidates for smart drug delivery systems, diagnostics, and tissue engineering scaffolds. The protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate these promising materials. Future research will likely focus on refining the sensitivity and specificity of these polymers, exploring new monomer chemistries to tune the pKa of the boronic acid moiety for optimal performance at physiological pH, and developing multifunctional systems that combine therapeutic and diagnostic capabilities. As our understanding of the chemistry and biology of these systems deepens, PBA-based polymers are poised to make a significant impact on the future of medicine.

References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Technology and Health Care. [Link]
  • Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. National Institutes of Health (NIH). [Link]
  • One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH. National Institutes of Health (NIH). [Link]
  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.
  • Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles.
  • pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles.
  • Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.
  • surfactin-based nanoparticles loaded with doxorubicin to overcome multidrug resistance in cancers. ScienceOpen. [Link]
  • pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Royal Society of Chemistry. [Link]
  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]
  • Phenylboronic Acid-Grafted Chitosan Nanocapsules for Effective Delivery and Controllable Release of Natural Antioxidants: Olive Oil and Hydroxytyrosol.
  • Synthesis and evaluation of boronated chitosan as a mucoadhesive polymer for intravesical drug delivery. CentAUR. [Link]
  • In Situ-Forming Protein-Polymer Hydrogel for Glucose-Responsive Insulin Release.
  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms.
  • Doxorubicin loaded pH-sensitive micelle targeting acidic extracellular pH of human ovarian A2780 tumor in mice.
  • MTT (Assay protocol). protocols.io. [Link]
  • Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
  • Synthesis of PNIPAM-b-P(Asp-co-AspPBA) (A) and PEG-b-P(Asp-co-AspGA) (B).
  • Phenylboronic acid-based amphiphilic glycopolymeric nanocarriers for in vivo insulin delivery. Royal Society of Chemistry. [Link]
  • Scheme 1 Synthesis of pLAMA and pAPBA by RAFT polymerization.
  • Enhanced loading of doxorubicin into polymeric micelles by a combination of ionic bonding and hydrophobic effect, and pH-sensitive release. ScienceDirect. [Link]
  • Glucose-Triggered Micellization of Poly(ethylene glycol)-b-poly(N-isopropylacrylamide-co-2-(acrylamido)phenylboronic acid) Block Copolymer.
  • Synthesis of multi-responsive poly(NIPA-co-DMAEMA)-PBA hydrogel nanoparticles in aqueous solution for application as glucose-sensitive insulin-releasing nanoparticles.
  • Boronic acid-containing block copolymers for controlled drug delivery.
  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. National Institutes of Health (NIH). [Link]
  • Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery.
  • RAFT General Procedures. Boron Molecular. [Link]
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • In vivo evaluation of insulin complex for type 1 diabetic mice...
  • A simple and user-friendly protocol for chitosan nanoparticle synthesis.
  • Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers.
  • Preparation characterization and application of Chitosan nanoparticles as drug carrier.
  • Synthesis of Doxorubicin loaded magnetic chitosan nanoparticles for pH responsive targeted drug delivery. PubMed. [Link]
  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers. [Link]
  • Structural characterization of the materials. (A) 1 H NMR spectra (300...
  • Regulated pH-Responsive Polymeric Micelles for Doxorubicin Delivery to the Nucleus of Liver Cancer Cells. PubMed. [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions with fluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with fluorophenylboronic acids. These substrates, while valuable for introducing fluorine-containing moieties into complex molecules, present unique challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve successful outcomes in your experiments.

Understanding the Core Challenge: The Nature of Fluorophenylboronic Acids

Fluorophenylboronic acids are electron-deficient due to the strong electron-withdrawing nature of fluorine atoms.[1] This electronic property is a double-edged sword. While it can enhance the rate of transmetalation, a key step in the Suzuki catalytic cycle, it also significantly increases the substrate's susceptibility to a detrimental side reaction: protodeboronation.[2][3][4]

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] In the context of your reaction, this means your valuable fluorophenylboronic acid reverts to a simple fluorinated arene, leading to reduced yields and purification difficulties.[5][6] The primary goal of any optimization strategy is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a fluorophenylboronic acid failing or giving low yields?

A1: The most common culprit is protodeboronation, where the boronic acid decomposes before it can couple.[6] This is often exacerbated by suboptimal reaction conditions. Key areas to investigate are:

  • Catalyst System: An inefficient catalyst may not be fast enough to outcompete the decomposition. Modern, highly active catalysts are often required.[2][7]

  • Base Selection: The base is crucial for activating the boronic acid, but harsh conditions can accelerate protodeboronation.[8][9]

  • Reaction Environment: The presence of excess water or oxygen can promote side reactions, including protodeboronation and homocoupling of the boronic acid.[6]

  • Temperature: While heat is often necessary, excessively high temperatures can degrade the catalyst or the boronic acid.[10]

Q2: What is the fastest way to screen for better reaction conditions?

A2: If available, microwave-assisted synthesis is an excellent method for rapid reaction optimization.[10] It allows for precise temperature control and can significantly shorten reaction times from hours to minutes, enabling you to quickly screen a matrix of catalysts, ligands, bases, and solvents.[10][11]

Q3: Are there more stable alternatives to using the free boronic acid?

A3: Yes. Converting the fluorophenylboronic acid into a more stable surrogate is a highly effective strategy.[2] Common and effective surrogates include:

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically crystalline, air-stable solids that slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[4][12][13]

  • Pinacol Esters: These are another stable derivative that can be used directly in the coupling reaction.[4]

  • MIDA Boronates: These offer excellent stability and are designed for slow release of the boronic acid under specific basic conditions.[2][4]

  • Diethanolamine Adducts: This is a simple and cost-effective method to create stable, crystalline solids from boronic acids that can often be used directly in protic solvents.[14][15]

Q4: How does the position of the fluorine atom on the phenyl ring affect the reaction?

A4: The position and number of fluorine substituents have a significant impact. Ortho-fluorine substitution has the greatest effect on increasing the rate of transmetalation.[3] However, polyfluorinated boronic acids, while having faster transmetalation rates, are also often dramatically less stable and more prone to protodeboronation.[2][3] This creates a delicate balance between desired reactivity and undesired decomposition that must be managed with carefully optimized reaction conditions.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Problem 1: Low to No Yield of Desired Product

This is the most common issue and can be caused by several factors. The following decision tree provides a systematic approach to troubleshooting.

G cluster_solutions Potential Solutions start Low / No Yield check_reagents 1. Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Solvent Anhydrous/Degassed? start->check_reagents check_catalyst 2. Assess Catalyst System - Precatalyst or generated in situ? - Ligand appropriate? (Bulky, e-rich) - Catalyst loading sufficient? check_reagents->check_catalyst Reagents OK sol_reagents Use fresh, pure reagents. Degas solvents thoroughly. check_reagents->sol_reagents check_base 3. Evaluate Base & Conditions - Base strong enough? (K₃PO₄, Cs₂CO₃) - Temperature high enough? - Reagents fully dissolved? check_catalyst->check_base Catalyst System OK sol_catalyst Use a modern precatalyst (e.g., XPhos Pd G3). Increase catalyst loading (1-3 mol%). Use bulky, electron-rich ligands. check_catalyst->sol_catalyst implement_surrogate 4. Mitigate Protodeboronation - Switch to a boronic acid surrogate (Trifluoroborate, Pinacol Ester) check_base->implement_surrogate Conditions OK, still fails sol_base Switch to a stronger base (K₃PO₄). Increase temperature incrementally (80-110 °C). Choose a solvent for better solubility. check_base->sol_base sol_surrogate Prepare and use a K-trifluoroborate or Pinacol ester derivative. implement_surrogate->sol_surrogate

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Solutions for Low/No Yield
  • Optimize the Catalyst System: For challenging electron-deficient partners like fluorophenylboronic acids, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10]

    • Action: Switch to a modern palladium precatalyst that generates the active Pd(0) species rapidly and under mild conditions.[2][7] This is critical to ensure the catalytic cycle starts quickly, before the boronic acid can decompose.

    • Recommended Systems: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are highly effective.[3][16] They incorporate bulky, electron-rich biaryl monophosphine ligands that accelerate both the oxidative addition and reductive elimination steps.[17]

  • Select the Right Base and Solvent: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[8][18]

    • Action: Use a stronger, non-nucleophilic base. While sodium carbonate can be effective, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results for these substrates.[2][14]

    • Solvent Considerations: Ensure solvents are rigorously degassed to remove oxygen, which can cause catalyst decomposition and homocoupling.[6][14] A mixture of an ethereal solvent like dioxane or THF with a small amount of water is a common starting point.[10][14]

Table 1: Recommended Starting Conditions for a Challenging Coupling
ParameterRecommendationRationale
Aryl Halide Aryl Bromide or ChlorideAryl chlorides may require a more active catalyst system.[10]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion.
Catalyst XPhos Pd G3 (1-2 mol%)Forms active Pd(0) rapidly at room temperature, outcompeting protodeboronation.[2][3]
Base K₃PO₄ (2.0 - 3.0 equiv)Strong, effective base for activating electron-deficient boronic acids.[2]
Solvent Dioxane/H₂O (10:1) or THF/H₂O (10:1)Good balance of solubility for organic and inorganic reagents. Must be degassed.[14]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.[6][14]
Problem 2: Significant Protodeboronation Detected

If you identify the corresponding fluoro-arene byproduct (e.g., by GC-MS or LC-MS), protodeboronation is the confirmed cause of your low yield.

G cluster_coupling Desired Pathway: Suzuki Coupling cluster_decomp Side Reaction: Protodeboronation reagents Ar-X + F-Ph-B(OH)₂ catalytic_cycle Fast Catalytic Cycle (Optimized Catalyst/Ligand) reagents->catalytic_cycle Transmetalation decomposition Slow Catalytic Cycle OR Harsh Basic Conditions reagents->decomposition Decomposition product Ar-Ph-F (High Yield) catalytic_cycle->product Reductive Elimination byproduct F-Ph-H (Low Yield) decomposition->byproduct Protonolysis of C-B bond

Caption: Competing reaction pathways for fluorophenylboronic acids.

Solutions to Mitigate Protodeboronation
  • Use a Boronic Acid Surrogate: This is the most robust solution. By converting the unstable boronic acid to a stable derivative, you enable its slow release during the reaction, keeping the instantaneous concentration low and favoring reaction with the catalyst over decomposition.[2][19]

    G start Unstable F-Ph-B(OH)₂ protect Protection Step (e.g., + KHF₂) start->protect stable Stable Surrogate F-Ph-BF₃K protect->stable reaction Suzuki Reaction Conditions (Base, Pd Catalyst, Heat) stable->reaction release Slow Release in situ reaction->release active Active F-Ph-B(OH)₂ (Low Concentration) release->active product Desired Product active->product Coupling >> Decomposition

    Caption: Strategy of using a stable surrogate for slow release.

  • Strictly Anhydrous and Inert Conditions: While some Suzuki protocols use aqueous mixtures, minimizing water when protodeboronation is severe can be beneficial.

    • Action: Use anhydrous solvents. Ensure glassware is oven- or flame-dried. Perform the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish to exclude both water and oxygen.[6]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Fluorophenylboronic Acid

This protocol provides a robust starting point for optimization.[14]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), fluorophenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 10:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt

This protocol is adapted from methodologies for creating stable boronic acid surrogates.[12][20]

  • Dissolution: Dissolve the fluorophenylboronic acid (1.0 equiv) in methanol.

  • Fluoride Addition: In a separate flask, dissolve potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv) in water.

  • Precipitation: Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid and stir at room temperature. A precipitate should form over 1-2 hours.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with cold water and then with a cold organic solvent like diethyl ether. Dry the salt under high vacuum. The resulting potassium trifluoroborate salt can be used directly in the Suzuki coupling reaction, typically with a base like Cs₂CO₃ or K₂CO₃.

References
  • BenchChem. A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron, 67(52), 10157–10164.
  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • BenchChem. Technical Support Center: Enhancing the Reactivity of 4-Fluorophenylboronic Acid.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1872-1880.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Savage, S. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 77(11), 4964–4979.
  • University of California, Irvine. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Zhou, J. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 25(11), 1479-1496.
  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Wikipedia. Protodeboronation.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

Sources

Troubleshooting low yield in reactions with (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting assistance and practical advice to help you overcome challenges and achieve optimal yields in your cross-coupling reactions.

Introduction to the Molecule

This compound is a sophisticated building block, valued for its utility in constructing complex biaryl structures, which are common motifs in pharmaceuticals. Its structure presents a unique combination of features: an electron-withdrawing 3-fluorophenyl group and an amide linker, which can influence the electronic properties and stability of the boronic acid moiety. This guide will help you navigate the specific challenges this unique substitution pattern may present.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid solutions to frequently encountered issues.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield. What are the first things I should verify?

A1: When troubleshooting low yields, begin with a systematic check of your core reaction components and conditions:

  • Reagent Quality & Stability: Confirm the purity of your this compound. Boronic acids can degrade over time. The presence of a 3-fluorophenyl group increases the Lewis acidity of the boron center, potentially making it more susceptible to certain decomposition pathways.[1][2] Consider using a freshly opened bottle or material that has been stored under inert gas in a desiccator.

  • Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligands have not degraded. Phosphine ligands are particularly prone to oxidation.[3] Using a pre-formed, air-stable palladium precatalyst can often provide more consistent results.[4]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3][4] Ensure your reaction vessel and solvents have been rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Base Selection and Purity: The base is critical for activating the boronic acid to form the more nucleophilic boronate species.[5][6][7][8][9] Ensure your base is finely powdered, anhydrous (if required by the protocol), and of high purity.

Q2: I am observing a significant amount of a side product that appears to be the protodeboronated starting material (N-(3-fluorophenyl)benzamide). What causes this and how can I prevent it?

A2: This side product results from protodeboronation , a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[10][11] Electron-deficient arylboronic acids, like the one , are particularly susceptible to this side reaction, which is often promoted by water and base.[1][3][12]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[13]

  • Anhydrous Conditions: If your protocol allows, using strictly anhydrous solvents and bases can reduce the availability of protons that drive this side reaction.[13]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[13][14] These derivatives are more resistant to protodeboronation and release the active boronic acid slowly during the reaction.[12]

  • Optimize Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to decomposition-promoting conditions.[13]

Q3: My boronic acid seems difficult to handle and gives inconsistent weighing results. What could be the issue?

A3: This is likely due to the formation of boroxines , which are cyclic trimers formed by the dehydration of three boronic acid molecules.[1][10][15] Boroxines are often waxy or difficult-to-handle solids and their formation alters the molecular weight, leading to stoichiometric errors.[1] This is a reversible process. To mitigate this, you can:

  • Store the boronic acid in a desiccator under vacuum or inert gas.[16]

  • If boroxine formation is suspected, consider reaction conditions that use a small amount of water (e.g., dioxane/water solvent systems), which can help hydrolyze the boroxine back to the active monomeric boronic acid.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Low-Yield Reactions

Low yields are often the result of multiple suboptimal parameters. This guide provides a logical workflow for systematic optimization.

  • (A) Boronic Acid Integrity:

    • Purity Check: Run a quick ¹H NMR or LC-MS on your boronic acid to check for impurities, particularly the protodeboronated analog.

    • Handling: Always handle the boronic acid in a low-humidity environment (e.g., a glovebox or under a stream of inert gas). Use clean spatulas and weigh quickly.

  • (B) Solvent and Base Preparation:

    • Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[4][17] Use methods like freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.

    • Base Quality: Use a freshly opened bottle of base or dry it in an oven before use if it is hygroscopic. Ensure it is finely powdered to maximize surface area and reactivity.[4]

The interplay between the catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling.

G cluster_0 Troubleshooting Workflow Start Low Yield Observed Reagents Step 1: Verify Reagent Quality - Boronic Acid Purity - Catalyst/Ligand Activity - Solvent Degassing Conditions Step 2: Optimize Reaction Conditions - Base Selection (Strength/Solubility) - Ligand Choice (Sterics/Electronics) - Solvent System SideReactions Step 3: Identify & Mitigate Side Reactions - Protodeboronation - Homocoupling - Boroxine Formation Workup Step 4: Analyze Workup & Purification - Aqueous Wash pH - Emulsion Formation - Product Isolation Success High Yield Achieved

Parameter Problem Solution & Rationale
Base The chosen base may be too weak, insoluble, or promote side reactions.Try a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ to more effectively form the active boronate species.[7] If protodeboronation is an issue, switch to a milder base like KF.[13] The choice of base can depend on the pKa of the boronic acid.[5]
Ligand The ligand may not be suitable for the specific coupling partners.For electron-deficient boronic acids or challenging aryl halides (e.g., chlorides), use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps.[13][18][19]
Solvent Poor solubility of reagents or catalyst; solvent promoting side reactions.Common solvent systems include mixtures like Dioxane/H₂O, THF/H₂O, or Toluene/EtOH/H₂O.[20] The presence of water can aid in dissolving inorganic bases and facilitate boronate formation, but excess water can promote protodeboronation.[13]
Temperature The reaction may have a high activation energy barrier.While higher temperatures can accelerate decomposition, they are often necessary to drive the reaction to completion.[13] Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction progress closely by TLC or LC-MS.[13]

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[18]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M relative to the limiting reagent.[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Understanding and Preventing Key Side Reactions

G BA { this compound | Ar-B(OH)₂ } Desired Desired BA->Desired + Ar'-X, Pd Catalyst, Base Proto Proto BA->Proto + H⁺ (e.g., H₂O), Base Homo Homo BA->Homo + O₂, Pd Catalyst Boroxine Boroxine BA->Boroxine - 3 H₂O (Dehydration) Boroxine->BA + 3 H₂O (Hydrolysis)

  • Protodeboronation:

    • Mechanism: This reaction involves the protonolysis of the carbon-boron bond.[11] For electron-deficient systems, this is often the most significant side reaction. The rate is highly dependent on pH and the availability of a proton source.[14][21]

    • Mitigation: As detailed in the FAQs, use milder bases, anhydrous conditions, or protect the boronic acid group.[13][14] The presence of the 3-fluoro substituent on the carbamoyl ring likely contributes to the electron-deficient nature of the boronic acid's aryl ring, increasing its susceptibility.[2]

  • Homocoupling (Glaser-type reaction):

    • Mechanism: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar-Ar). This is often mediated by the palladium catalyst in the presence of oxygen.[4][17]

    • Mitigation: Rigorous deoxygenation of the reaction mixture is the most effective way to prevent homocoupling. Ensure all solvents are properly degassed and a strict inert atmosphere is maintained throughout the reaction.

  • Boroxine Formation:

    • Mechanism: A reversible intermolecular dehydration of three boronic acid molecules.[10][15]

    • Mitigation: Proper storage is key. Keep the reagent in a tightly sealed container inside a desiccator.[16][22][23] If using the boronic acid in an anhydrous reaction, be aware that the boroxine may be the predominant form, affecting your stoichiometry.

Part 3: Storage and Handling

Proper storage is critical to ensure the long-term stability and reactivity of this compound.

  • Storage Conditions: Store in a cool, dry, dark place. A desiccator or a glovebox with a dry atmosphere is ideal. Keep the container tightly sealed to prevent moisture ingress and air exposure.[16]

  • Segregation: Boric acid is a weak acid.[22] It should be stored away from strong bases and reactive chemicals.[16][24]

  • Handling:

    • Avoid inhalation of dust. Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Clean up spills promptly to avoid creating a slip hazard.[22]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). American Chemical Society.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2002). Journal of the American Chemical Society.
  • Fluoride protects boronic acids in the copper(I)-mediated click reaction. (2009). PubMed.
  • How to Store Boric Acid. (n.d.). Lab Alley.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health.
  • Fluoride protects boronic acids in the copper(I)-mediated click reaction. (2009). Royal Society of Chemistry.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2002). Semantic Scholar.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv.
  • Borate handling and storage. (n.d.). U.S. Borax.
  • Boronic acid. (n.d.). Wikipedia.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
  • Optimization of Suzuki Reaction conditions. (n.d.). ResearchGate.
  • Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. (n.d.). CovaSyn.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Protodeboronation. (n.d.). Wikipedia.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme Chemistry.
  • Corrosive Storage Guidelines. (n.d.). Environmental Health & Safety.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. (2023). Royal Society of Chemistry.
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2002). PubMed.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ResearchGate.
  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.). Nature.
  • Emergent Organoboron Acid Catalysts. (2016). National Institutes of Health.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI.
  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). National Institutes of Health.
  • Safe Handling and Storage Tips for Borax Decahydrate. (2025). Chemtradeasia.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • (3-Fluoro-4-((3-fluorophenyl)carbamoyl)phenyl)boronic acid. (2025). Chemsrc.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). National Institutes of Health.
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. (2021). Dalton Transactions.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). Organic Chemistry Portal.

Sources

Technical Support Center: Strategies for Preventing Protodeboronation of Arylboronic Acids in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable insights into a common yet challenging issue in synthetic chemistry: the protodeboronation of arylboronic acids, particularly under the basic conditions frequently employed in cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your boronic acid starting material, leading to a reduced yield of the desired product and the formation of a simple arene byproduct, which can complicate purification.[2][3][4] This issue is particularly prevalent in widely used reactions like the Suzuki-Miyaura cross-coupling, which typically requires basic conditions to facilitate the catalytic cycle.[5]

Q2: What are the primary factors that promote protodeboronation under basic conditions?

A2: The rate and extent of protodeboronation are influenced by several key factors:

  • pH and Base Strength: The reaction is often accelerated at high pH.[3][5] Strong bases promote the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[5]

  • Temperature: Elevated temperatures can increase the rate of protodeboronation.[3][4]

  • Electronic Properties of the Arylboronic Acid: Both electron-rich and highly electron-deficient arylboronic acids can be prone to protodeboronation, although through different mechanisms.[6][7] For instance, heteroaromatic boronic acids, like 2-pyridine boronic acid, can be notoriously unstable.[1][8]

  • Water Content: Water can act as the proton source for the C-H bond formation.[4][8]

  • Catalyst System: In the context of cross-coupling reactions, the palladium catalyst and associated ligands can also influence the rate of protodeboronation.[8][9][10]

Q3: Are boronic esters, like pinacol esters, always more stable than the corresponding boronic acids?

A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability against protodeboronation.[3][5] While this is often true, it is not a universal guarantee.[5][11][12][13] The stability of a boronic ester is nuanced and depends on the specific diol used for its formation.[11] For instance, some studies have shown that certain six-membered ring esters can undergo protodeboronation faster than the parent boronic acid.[11] However, pinacol esters are generally more robust than their corresponding boronic acids and represent a common and effective strategy for mitigating this side reaction.[8][14][15]

Troubleshooting Guide: Low Yield and Arene Byproduct Formation

Problem: You are observing a low yield of your desired cross-coupled product, and analytical data (e.g., GC-MS, LC-MS) confirms the presence of a significant amount of the corresponding arene byproduct (Ar-H) from your arylboronic acid. This is a classic indication that protodeboronation is outcompeting your desired reaction.

Below is a systematic approach to troubleshoot and mitigate this issue.

Step 1: Re-evaluate Your Base

The choice of base is critical. Strong bases can aggressively promote protodeboronation.

  • Initial Action: If you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to a milder inorganic base.

  • Recommended Alternatives:

    • Potassium phosphate (K₃PO₄)

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium fluoride (KF)[3]

Table 1: Common Bases and Their General Impact on Protodeboronation

BaseStrengthTypical Observation
NaOH, KOHStrongHigh potential for protodeboronation
K₃PO₄, K₂CO₃ModerateOften a good balance of reactivity and stability
Cs₂CO₃, CsFModerate/WeakCan be effective, especially in sensitive systems
Step 2: Optimize Reaction Temperature

Higher temperatures accelerate most reactions, including the undesired protodeboronation.

  • Initial Action: Lower the reaction temperature.

  • Experimental Protocol:

    • Set up a series of parallel reactions at different temperatures (e.g., 80 °C, 60 °C, and 40 °C).

    • Monitor the reactions over time, analyzing for both product formation and the protodeboronated byproduct.

    • The goal is to find the lowest effective temperature that allows the desired coupling to proceed at a reasonable rate while minimizing decomposition of the boronic acid.[3]

Step 3: Enhance the Rate of the Desired Reaction

A key strategy is to make the Suzuki-Miyaura coupling kinetically more favorable than protodeboronation.

  • Initial Action: Employ a more active catalyst system.

  • Rationale: A highly efficient catalyst will speed up the cross-coupling, reducing the time the boronic acid is exposed to conditions that favor its decomposition.[3]

  • Recommendations:

    • Ligands: Utilize bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[3] However, be aware that in some cases, bulky phosphine ligands themselves can promote palladium-catalyzed protodeboronation.[9][10][16][17] Careful screening is essential.

    • Palladium Source: Use modern palladium precatalysts (e.g., G3 or G4 precatalysts) that are designed for efficient generation of the active catalytic species.

Step 4: Utilize Boronic Acid Protecting Groups

If optimizing the reaction conditions is insufficient, protecting the boronic acid moiety is a robust strategy.

  • Initial Action: Convert the arylboronic acid to a more stable derivative.

  • Rationale: Protecting groups can shield the boronic acid from the reaction conditions until it is needed for the catalytic cycle, a concept often referred to as a "slow release" strategy.[1][5]

  • Common Protecting Groups:

    • Pinacol Esters (Bpin): The most common and readily available option.[14]

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are inert to cross-coupling conditions until deprotected with a mild aqueous base.[8][18]

    • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and are another effective alternative.[8]

Table 2: Comparison of Common Boronic Acid Surrogates

DerivativeStabilityDeprotection/ActivationKey Feature
Boronic AcidVariable-Direct use
Pinacol EsterGoodIn situ with baseCommon, good balance
MIDA BoronateExcellentMild aqueous base"Slow release" strategy
OrganotrifluoroborateVery GoodIn situ with baseHigh stability

Visualizing the Problem and Solution

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting protodeboronation.

G cluster_0 Reaction Pathways A Arylboronic Acid (Ar-B(OH)₂) B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C Protodeboronated Byproduct (Ar-H) A->C Protodeboronation (Undesired Pathway)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

G Start High Protodeboronation Observed? Base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃) Start->Base Yes Temp Lower Reaction Temperature Base->Temp Cat Optimize Catalyst System (Active Ligand/Precatalyst) Temp->Cat Protect Use Boronic Acid Derivative (Pinacol, MIDA, -BF₃K) Cat->Protect End Problem Resolved Protect->End

Caption: A decision-tree workflow for troubleshooting protodeboronation.

By systematically addressing these factors, you can significantly suppress protodeboronation and improve the efficiency and yield of your reactions.

References

  • American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition.
  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • American Chemical Society. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • American Chemical Society. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids. Google Patents.
  • Semantic Scholar. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
  • American Chemical Society. (n.d.). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry.
  • American Chemical Society. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
  • American Chemical Society. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
  • American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • PubMed. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.

Sources

Technical Support Center: Purification of Crude Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude boronic acid products. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure boronic acids, a class of compounds notorious for their purification difficulties. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude boronic acid product?

A: Crude boronic acid products often contain a variety of impurities stemming from the synthetic route and the inherent instability of the boronic acid moiety itself. Common contaminants include:

  • Boroxines (Anhydro-trimers): Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimers, known as boroxines.[1] This is often the most prevalent "impurity," although it's technically a related form of your product. Its presence can complicate analysis, leading to broadened or multiple signals in NMR spectra.[2]

  • Protodeborylation Products: This is the product where the boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom. It is a very common impurity that can be difficult to remove due to similar polarities.[3][4]

  • Starting Materials: Unreacted starting materials, such as aryl halides, are frequently present.

  • Homocoupling Byproducts: Dimers of the starting material can form as a side reaction.[5]

  • Boric Acid: Hydrolysis of the boronic acid can lead to the formation of boric acid (H₃BO₃).[2][6][7]

  • Residual Solvents and Reagents: Solvents from the reaction or workup are common, as are reagents like bases or ligands from the coupling reaction.[2]

Q2: My crude product is a sticky oil, not a solid. How can I purify it?

A: Oily or non-crystalline crude products are a frequent challenge. Recrystallization is often not an option for these materials.[5] Here are several strategies to consider:

  • Conversion to a Boronate Ester: The most common and effective strategy is to convert the crude boronic acid to a more stable and less polar boronate ester, typically a pinacol ester.[4][8] Pinacol esters are generally more stable to chromatography on silica gel and are often crystalline solids.[8]

  • Acid/Base Extraction: If your boronic acid has a significant pKa difference from the impurities, a carefully controlled acid/base extraction can be effective. Boronic acids can be extracted into a basic aqueous phase (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[9][10][11] However, this can be problematic if your molecule contains other acidic or basic functional groups.[3][4][12]

  • Derivatization with Diethanolamine: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates from non-polar solvents like ether.[3][12][13][14] The adduct can then be filtered off and the free boronic acid can be regenerated by treatment with acid.[3]

  • Trituration: If the oil is mostly your product with minor impurities, trituration with a solvent in which the impurities are soluble but your product is not can sometimes induce solidification and purification.[5][12] Placing the oil in the fridge or freezer to solidify it before trituration can be helpful.[4]

Q3: What is a boroxine, and how does it affect my purification and characterization?

A: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic anhydride trimer of a boronic acid.[1] Boronic acids are in equilibrium with their boroxines, with the position of the equilibrium depending on factors like concentration, solvent, and the presence of water.[15]

Causality: The formation of boroxine is a dehydration reaction.[1][15] In non-polar, anhydrous solvents, the equilibrium often favors the boroxine. In the presence of water or coordinating solvents (like methanol or DMSO), the equilibrium shifts back towards the monomeric boronic acid.

This equilibrium has significant implications:

  • Purification: It can make purification difficult as you may have two interconverting species present.

  • Characterization: In NMR spectroscopy, the presence of both the boronic acid and the boroxine can lead to complex, broadened, or multiple sets of peaks, making interpretation challenging.[2][14] To obtain a clean NMR spectrum, dissolving the sample in a coordinating deuterated solvent like methanol-d4 can help shift the equilibrium entirely to the boronic acid form.[14]

  • Stoichiometry: The formation of boroxines can complicate accurate mass determination and quantitative assays.[8]

Diagram: Boronic Acid - Boroxine Equilibrium

Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_R_B_OH2 3 R-B(OH)₂ R3_B3_O3 (RBO)₃ 3_R_B_OH2->R3_B3_O3 + 3 H₂O caption Equilibrium between boronic acid and its boroxine trimer.

Caption: Boronic acids exist in equilibrium with their boroxine trimers.

Troubleshooting Guides

Problem 1: My boronic acid/ester streaks or decomposes on a standard silica gel column.

This is a very common problem due to the interaction of the Lewis acidic boron atom with the acidic silanol groups on the silica surface.[3][4][12][16] This can lead to strong adsorption, streaking, or even decomposition/hydrolysis of the compound on the column.

Troubleshooting Workflow

Silica_Troubleshooting cluster_options Purification Options cluster_option1 Stationary Phase Modification cluster_option2 Derivative Conversion cluster_option3 Alternative Chromatography start Crude Boronic Acid/Ester Streaks on Silica TLC option1 Option 1: Modify Stationary Phase start->option1 option2 Option 2: Convert to a More Stable Derivative start->option2 option3 Option 3: Use Alternative Chromatography start->option3 mod1 Deactivate Silica: Add Triethylamine (0.1-1%) to Eluent option1->mod1 mod2 Use Boric Acid-Treated Silica option1->mod2 mod3 Switch to Neutral Alumina option1->mod3 conv1 Convert to Pinacol Ester (Bpin) option2->conv1 conv2 Convert to MIDA Ester option2->conv2 conv3 Convert to Trifluoroborate Salt option2->conv3 alt1 Reversed-Phase (C18) HPLC option3->alt1 end Pure Product mod1->end mod2->end mod3->end conv1->end conv2->end conv3->end alt1->end

Caption: Decision workflow for troubleshooting boronic acid purification on silica gel.

Detailed Protocols

Option 1: Modify the Stationary Phase

  • Base Deactivation: Before running your column, you can neutralize the acidic silanol groups.

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent. Add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume). This will cap the most acidic sites on the silica.[16]

    • Causality: The triethylamine neutralizes the Brønsted and Lewis acidic sites on the silica surface, preventing the boronic acid from strongly adsorbing or decomposing.

  • Boric Acid Impregnation: This technique is particularly effective for purifying pinacol boronic esters.[17][18]

    • Protocol: Prepare a solution of boric acid in a polar solvent (e.g., methanol). Make a slurry with your silica gel and then remove the solvent under reduced pressure. The resulting free-flowing powder is boric acid-impregnated silica.

    • Causality: The boric acid is thought to competitively bind to the active sites on the silica, preventing the pinacol ester from being hydrolyzed or strongly adsorbed.[16][17]

  • Switch to Neutral Alumina: For less polar boronic acids or their esters, neutral alumina can be a good alternative to silica gel.[5][16]

Option 2: Convert to a More Stable Derivative

If modifying the stationary phase is not effective, converting the boronic acid to a more robust derivative is the best path forward.

  • Pinacol Esters (Bpin): This is the most popular protecting group for boronic acids.[8] They are significantly more stable to silica gel chromatography.[4][8]

    • Protocol (Esterification): Dissolve the crude boronic acid and a slight excess (1.1 equivalents) of pinacol in a solvent like toluene or dichloromethane. Add a drying agent such as anhydrous magnesium sulfate. Stir at room temperature for several hours or until the reaction is complete by TLC.[19] Filter and concentrate. The crude pinacol ester can then be purified by column chromatography.

  • Trifluoroborate Salts (R-BF₃K): These salts are often highly crystalline and stable solids that are easily purified by recrystallization.[4][20][21]

    • Protocol: Treat the crude boronic acid or pinacol ester with an excess of potassium hydrogen difluoride (KHF₂) in an aqueous medium.[20][21] The trifluoroborate salt typically precipitates and can be collected by filtration.

Problem 2: My pinacol ester is hydrolyzing back to the boronic acid during workup or purification.

Pinacol esters, while more stable than free boronic acids, can still be susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of water.[16][22]

Preventative Measures & Protocols
Issue Cause Solution & Protocol
Hydrolysis during Aqueous Workup Presence of water and potentially acidic/basic conditions.Minimize contact time with the aqueous phase. Use a saturated brine wash to reduce the amount of dissolved water in the organic layer. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
On-Column Hydrolysis Acidic silica gel surface and residual water in the eluent.Use rigorously dried solvents for chromatography.[16] Employ one of the silica gel deactivation methods described in Problem 1 .
Hydrolysis During Solvent Removal Co-distillation with residual water.After drying the organic solution, filter off the drying agent and concentrate the solution. If traces of water are suspected, re-dissolve the residue in an anhydrous solvent and re-concentrate.
Protocol: Deprotection of Pinacol Esters

If the goal is to obtain the pure boronic acid, the pinacol ester must be deprotected after purification.

  • Transesterification with Diethanolamine: A mild method involves transesterification with diethanolamine, followed by acidic hydrolysis.[23][24]

  • Via Trifluoroborate Salts: A two-step procedure involves conversion to the trifluoroborate salt with KHF₂, followed by hydrolysis with an acid like trimethylsilyl chloride (TMSCl) or under basic conditions.[20][21]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
  • The Boroxine–Boronic Acid Equilibrium | Journal of the American Chemical Society. (n.d.).
  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9).
  • Equilibrium between boronic acid and its anhydride (boroxine). - ResearchGate. (n.d.).
  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8).
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8).
  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025, October 13).
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.).
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - NIH. (n.d.).
  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates | The Journal of Organic Chemistry - ACS Publications. (2009, December 16).
  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF - ResearchGate. (2025, August 6).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.).
  • Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. (n.d.).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2025, August 9).
  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19).
  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025, November 8).
  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28).
  • Boroxine - Wikipedia. (n.d.).
  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2016, November 8).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011, March 30).
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. (n.d.).
  • Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2).
  • How to Purify Boric Acid (by Recrystallization) - YouTube. (2015, November 12).
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.).
  • US9085590B2 - Protecting groups for boronic acids - Google Patents. (n.d.).
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (n.d.).
  • Identifying and characterizing impurities in allenylboronic acid samples - Benchchem. (n.d.).
  • 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. (n.d.).
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. (n.d.).
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1).
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. (2010, March 25).
  • Supporting Information - Wiley-VCH. (n.d.).
  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024, February 8).
  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. (2017, November 21).
  • Boronic acid - Wikipedia. (n.d.).
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).

Sources

Addressing solubility issues of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the significant solubility challenges often encountered with this compound in experimental assays. Boronic acids are a versatile class of compounds, but their unique physicochemical properties, including their tendency to have low aqueous solubility, require careful formulation strategies to ensure accurate and reproducible results. This guide offers a series of troubleshooting steps and in-depth explanations in a practical question-and-answer format to help you navigate these challenges effectively.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for troubleshooting.

PropertyValueSource
Molecular Formula C₁₃H₁₁BFNO₃PubChem[1]
Molecular Weight 259.04 g/mol PubChem[1]
Appearance Solid (Typical)Sigma-Aldrich
pKa ~9 (typical for aryl boronic acids, but can be influenced by substituents)Wikipedia[2]
Predicted LogP 1.41 (for a similar analog)ChemScene[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound won't dissolve in my aqueous assay buffer. What's the first thing I should do?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low water solubility. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent.

The Underlying Issue: The phenyl and fluorophenyl groups contribute to the molecule's hydrophobicity, making it poorly soluble in polar aqueous environments. Many seemingly "water-soluble" drugs have solubility challenges that can impact their therapeutic effectiveness and experimental results.[4][5]

Recommended Action:

  • Choose the Right Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6]

  • Use an Appropriate Concentration: Aim for a high-concentration stock solution, for example, 10-50 mM. This allows you to add a very small volume to your final assay, minimizing the concentration of the organic solvent.

  • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer and, if necessary, gentle warming (e.g., 37°C water bath) or sonication to aid dissolution.[7] Visually inspect the solution against a light source to confirm no solid particulates remain.

Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen and how can I fix it?

A2: This is a classic and very common problem known as "crashing out." It occurs because the compound's solubility limit in the final aqueous-organic mixture has been exceeded.[6][8] When the DMSO stock is diluted into the buffer, the overall polarity of the solvent system increases dramatically, and the water molecules cannot keep the hydrophobic compound in solution.[6][8]

Troubleshooting Workflow:

G start Precipitation observed upon dilution into aqueous buffer check_conc check_conc start->check_conc reduce_final reduce_final check_conc->reduce_final No reduce_stock reduce_stock check_conc->reduce_stock Yes check_dmso check_dmso reduce_final->check_dmso reduce_stock->check_dmso inc_dmso inc_dmso check_dmso->inc_dmso Yes use_cosolvent use_cosolvent check_dmso->use_cosolvent No inc_dmso->use_cosolvent add_cosolvent add_cosolvent use_cosolvent->add_cosolvent Yes use_excipient use_excipient use_cosolvent->use_excipient No, system is fixed add_cosolvent->use_excipient add_excipient add_excipient use_excipient->add_excipient

Detailed Explanation of Solutions:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound. Determine if the high concentration is truly necessary for the assay's dynamic range.

  • Increase Final DMSO Percentage: Most cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust systems can handle up to 1%.[6] Increasing the final DMSO percentage helps keep the compound soluble. Crucially, you must run a vehicle control (buffer + same % of DMSO without your compound) to ensure the solvent itself isn't affecting the assay results.

  • Employ a Co-solvent: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the system, acting as a bridge between the water and the hydrophobic compound.[9][10]

    • Examples: Ethanol, propylene glycol, polyethylene glycol 400 (PEG400).[11]

    • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent before adding your DMSO stock. This pre-mixed "assay buffer" will be more hospitable to the compound.

Q3: Can I use pH to increase the solubility of my boronic acid?

A3: Yes, pH adjustment can be a powerful tool, but it must be used with a clear understanding of boronic acid chemistry.

The Mechanism: Boronic acids are Lewis acids.[12] In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2][12] The anionic form is generally more water-soluble. Increasing the pH of the solution above the compound's pKa will shift the equilibrium towards the more soluble anionic boronate form.[12][13]

equilibrium [label=<

  • H₂O ⇌
  • H₂O

, shape=plaintext, fontsize=14];

{rank=same; subgraph cluster_0; equilibrium; subgraph cluster_1;} } DOT Caption: pH-dependent equilibrium of boronic acid.

Practical Steps & Caveats:

  • Determine Optimal pH: Empirically test the solubility of the compound in a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0).

  • Assay Compatibility: Ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability). A significant deviation from physiological pH (~7.4) can compromise your results.

  • Buffer Interaction: Be cautious with buffers containing diols, such as Tris or those with glycerol. Boronic acids can form reversible covalent complexes with 1,2- or 1,3-diols, which can interfere with the compound's intended activity or alter its solubility in unpredictable ways.[2][14][15] If possible, use non-diol buffers like HEPES or Phosphate-buffered saline (PBS).

Q4: Are there more advanced solubilization agents I can try if co-solvents and pH adjustment are not sufficient or compatible with my assay?

A4: Yes. When standard methods fail, excipients like cyclodextrins or surfactants can be highly effective. These are common strategies used in pharmaceutical formulation to enhance the solubility of poorly soluble drugs.[16][17]

1. Cyclodextrins:

  • What they are: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][19][20] They act as molecular containers, encapsulating the hydrophobic drug molecule.[][21]

  • How they work: The cyclodextrin-drug inclusion complex presents a hydrophilic outer surface to the aqueous environment, dramatically increasing the apparent water solubility of the compound.[][19]

  • Which to use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many small molecules.[19]

  • Protocol: Prepare the assay buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM) before adding your compound's DMSO stock.

2. Surfactants (Detergents):

  • How they work: At concentrations above their critical micelle concentration (CMC), surfactants form micelles. The hydrophobic core of these micelles can sequester your compound, shielding it from the aqueous environment.[17]

  • Which to use: Use non-ionic surfactants like Tween-80 or Triton X-100 at low concentrations (e.g., 0.01% - 0.1%) as they are generally less disruptive to proteins and cells than ionic surfactants.

  • Caveat: Surfactants can interfere with some assay technologies (e.g., fluorescence-based assays) or affect protein stability. Always run appropriate controls.

Q5: My compound seems to lose activity or degrade in the aqueous buffer over time. Is this related to solubility, and how can I prevent it?

A5: This is likely a stability issue, which is distinct from but can be exacerbated by solubility problems. Boronic acids are susceptible to several degradation pathways in solution.

Key Instabilities:

  • Oxidative Deboronation: The carbon-boron bond can be oxidized, especially in physiological buffers, converting the boronic acid to a phenol and boric acid, rendering it inactive.[22][23]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[22] This is more common in organic solvents but can affect equilibrium in aqueous solutions, complicating stoichiometry.

Mitigation Strategies:

  • Prepare Fresh Solutions: The most effective strategy is to prepare the final aqueous dilution of your compound immediately before adding it to your assay. Do not store the compound in a diluted aqueous state for extended periods.

  • Protect from Light and Air: Store the solid compound and DMSO stock solution protected from light and under an inert atmosphere (like argon or nitrogen) if possible, especially for long-term storage.

  • Check for Diols: As mentioned, diols (e.g., glycerol in a buffer) can form esters with the boronic acid. While this can sometimes protect the C-B bond, it also means your active compound is sequestered, which could be interpreted as a loss of activity.[14]

Protocol: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the practical, maximum soluble concentration of your compound in the final assay buffer.

  • Prepare High-Concentration Stock: Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of your DMSO stock with 100% DMSO to create a range of concentrations (e.g., 50 mM down to ~0.1 mM).

  • Dilution into Assay Buffer: In a separate 96-well plate, add your chosen aqueous assay buffer. Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into the corresponding wells of the buffer plate. This should mirror the final DMSO concentration of your actual experiment (e.g., 2 µL into 198 µL for a 1% final DMSO concentration).

  • Equilibration: Seal the plate and shake it at room temperature for 1-2 hours.

  • Visual Inspection & Turbidity Measurement:

    • Visually inspect each well for signs of precipitation (cloudiness, particulates).

    • For a quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 650 nm) on a plate reader. An increase in absorbance indicates light scattering from insoluble particles.

  • Determine Solubility Limit: The highest concentration that remains clear (no visible precipitate and no increase in absorbance over the buffer-only control) is your kinetic solubility limit under these specific assay conditions. Do not exceed this concentration in your experiments.[7]

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Skořepá, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Collection of Czechoslovak Chemical Communications.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Pop, C. F., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers.
  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Li, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Shah, S., & Gude, R. P. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Solution Chemistry.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology.
  • Zhang, J., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening.
  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Expert Opinion on Drug Delivery.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia.
  • Tanaka, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Request PDF.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.
  • Dowlut, M., & Hall, D. G. (2006). Molecular recognition with boronic acids—applications in chemical biology. Current Opinion in Chemical Biology.
  • ResearchGate. (n.d.). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.
  • PubChem. (n.d.). (3-Carbamoyl-4-fluorophenyl)boronic acid. PubChem.
  • Wang, H., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Langmuir.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. PubChem.

Sources

Technical Support Center: Managing Epimerization in Boronic Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical challenge in modern synthetic chemistry: the management of epimerization in reactions involving chiral boronic esters. This resource is designed for researchers, scientists, and drug development professionals who rely on the stereochemical integrity of their molecules. Here, we move beyond simple protocols to explain the underlying principles of epimerization and provide actionable, field-tested strategies to ensure your reactions deliver the desired stereochemical outcome.

Introduction: The Imperative of Stereochemical Control

In the synthesis of complex molecules, particularly for pharmaceutical applications, the precise three-dimensional arrangement of atoms is paramount. Chiral boronic esters are powerful building blocks in asymmetric synthesis, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. However, the stereocenter alpha to the boron atom is susceptible to epimerization, a process that can compromise the stereochemical purity of the final product, leading to mixtures of diastereomers with potentially different biological activities. Understanding and mitigating this phenomenon is therefore a critical aspect of successful synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding epimerization in boronic ester reactions, providing concise answers grounded in established chemical principles.

Q1: What is epimerization in the context of boronic esters?

A1: Epimerization is a chemical process that alters the configuration at a single stereogenic center in a molecule containing multiple stereocenters. In the context of chiral boronic esters, this typically refers to the inversion of the stereocenter at the carbon atom directly attached to the boron atom (the α-carbon). This results in the formation of a diastereomer of the starting boronic ester, thereby reducing the enantiomeric or diastereomeric purity of the product.[1]

Q2: What is the primary mechanism of α-carbon epimerization in boronic esters?

A2: The most common mechanism for epimerization at the α-carbon is a deprotonation-reprotonation sequence.[1] This process is often facilitated by the presence of a base, which abstracts the acidic proton from the α-carbon. The resulting intermediate is a planar, achiral boronate enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.

Q3: Why are α-halo boronic esters particularly prone to epimerization?

A3: α-Halo boronic esters are key intermediates in reactions such as the Matteson homologation. The halogen atom at the α-carbon increases the acidity of the α-proton, making it more susceptible to abstraction by even weak bases. This heightened acidity accelerates the deprotonation-reprotonation mechanism, increasing the risk of epimerization.

Q4: Can purification methods induce epimerization?

A4: Yes, purification, particularly column chromatography, can be a source of epimerization. Standard silica gel is slightly acidic and generally considered safe for many boronic esters. However, basic stationary phases, such as alumina, should be avoided as they can catalyze epimerization.[1] Furthermore, prolonged exposure to certain solvents or the presence of basic impurities in the chromatography system can also lead to loss of stereochemical integrity.

Q5: How can I quantify the extent of epimerization in my sample?

A5: The most common and reliable method for quantifying the diastereomeric ratio of a mixture of boronic ester epimers is chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the diastereomers, and the ratio can be determined by integrating the areas of the corresponding peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often by observing distinct signals for the diastereomers in either the ¹H, ¹³C, or ¹⁹F (if applicable) spectra. In some cases, the use of chiral derivatizing or solvating agents may be necessary to induce sufficient separation of the NMR signals.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting common epimerization issues encountered during boronic ester reactions.

Problem 1: Significant Epimerization Observed During Matteson Homologation

The Matteson homologation is a powerful tool for the stereospecific elongation of a carbon chain. However, the formation of the α-chloroboronic ester intermediate is a critical step where epimerization can occur.

Possible Cause 1: Presence of a Lewis Acid Catalyst

  • Explanation: Lewis acids like zinc chloride (ZnCl₂), sometimes used to facilitate the rearrangement of the borate complex, can also catalyze the isomerization of certain boronic esters.[1]

  • Solution: In many cases, the Matteson homologation can proceed efficiently without the addition of a Lewis acid. Consider omitting ZnCl₂ from the reaction, especially during the formation of the α-chloroboronic ester. If a Lewis acid is deemed necessary for a subsequent step, its addition should be carefully timed and its concentration minimized.

Possible Cause 2: Inappropriate Base or Reaction Temperature

  • Explanation: The use of a strong, non-hindered base to generate the dichloromethyllithium reagent can lead to deprotonation of the α-carbon of the newly formed α-chloroboronic ester. Elevated temperatures can also accelerate this process.

  • Solution: Employ a sterically hindered but strong base like lithium diisopropylamide (LDA) for the deprotonation of dichloromethane. Maintain a low reaction temperature (typically -78 °C) throughout the formation and reaction of the dichloromethyllithium.

Possible Cause 3: "epi-Matteson" Reaction Pathway

  • Explanation: In some cases, particularly when using α-iodo boronic esters in the presence of sodium iodide (NaI) during substitution with a Grignard reagent, an alternative epimerization pathway can become significant, leading to a stereodivergent outcome.[1]

  • Solution: If epimerization is observed under these conditions, consider using the corresponding α-bromo or α-chloro boronic esters, which may be less prone to this specific epimerization pathway.[1]

Problem 2: Epimerization Detected After a Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. When using chiral secondary boronic esters, maintaining the stereochemical integrity at the α-carbon is crucial.

Possible Cause 1: Choice of Base

  • Explanation: The base is a critical component of the Suzuki-Miyaura reaction, facilitating the transmetalation step. However, a strongly basic environment can promote the epimerization of the starting boronic ester.

  • Solution: Opt for milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The choice of base can be substrate-dependent, so screening a few options is often beneficial.

Possible Cause 2: Elevated Reaction Temperature and Prolonged Reaction Time

  • Explanation: Many Suzuki-Miyaura reactions are heated to achieve a reasonable reaction rate. However, prolonged exposure to high temperatures, especially in the presence of a base, can lead to gradual epimerization of the starting boronic ester.

  • Solution: Aim for the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. The use of highly active palladium catalysts and ligands can often allow for lower reaction temperatures and shorter reaction times.

Problem 3: Loss of Stereochemical Purity During Work-up and Purification

Epimerization can occur even after the main reaction is complete.

Possible Cause: Basic Conditions During Extraction or Chromatography

  • Explanation: Aqueous work-ups using basic solutions (e.g., sodium bicarbonate or carbonate washes) can induce epimerization. As mentioned earlier, chromatography on basic stationary phases like alumina is a common culprit.[1]

  • Solution:

    • Work-up: Use neutral or slightly acidic aqueous solutions (e.g., water, brine, or dilute ammonium chloride) for extractions.

    • Chromatography: Use standard silica gel for purification. If the boronic ester shows instability on silica, consider using a less polar solvent system to expedite elution or deactivating the silica gel by treating it with a small amount of a non-basic, polar solvent before loading the column. Some studies have also reported the use of silica gel impregnated with boric acid to improve the purification of pinacol boronic esters.

In-Depth Methodologies and Protocols

Protocol 1: General Procedure for Quantifying Epimerization by Chiral HPLC

This protocol provides a general framework for developing a chiral HPLC method to separate and quantify boronic ester diastereomers.

  • Column Selection:

    • Based on the structure of your boronic ester, select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the ratio of the solvents (e.g., 80:20, 95:5).

    • Small amounts of additives can be beneficial, but use with caution as they can sometimes affect the stability of the analyte on the column. For acidic compounds, a small amount of trifluoroacetic acid (TFA) may improve peak shape.

  • Optimization of Separation:

    • Adjust the flow rate (a lower flow rate often improves resolution).

    • Vary the column temperature. Sometimes, sub-ambient temperatures can enhance separation.

  • Sample Preparation and Analysis:

    • Dissolve a small amount of the boronic ester sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength.

    • The diastereomeric ratio is calculated by integrating the peak areas of the two separated diastereomers.

Protocol 2: Recommended Procedure for Matteson Homologation with Minimized Epimerization

This protocol for the synthesis of an α-chloroboronic ester is adapted from best practices to minimize epimerization.

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents:

    • Chiral pinanediol boronic ester (1.0 equiv)

    • Anhydrous dichloromethane (DCM) (1.1 equiv)

    • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

    • Anhydrous tetrahydrofuran (THF), pre-cooled to -78 °C

  • Procedure:

    • Dissolve the chiral pinanediol boronic ester in anhydrous THF in the reaction flask and cool the solution to -78 °C under a nitrogen atmosphere.

    • In a separate flame-dried flask, add anhydrous THF and cool to -78 °C. To this, add the dichloromethane, followed by the slow, dropwise addition of n-BuLi, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to generate dichloromethyllithium.

    • Slowly add the freshly prepared dichloromethyllithium solution to the boronic ester solution via a cannula, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical method.

    • Upon completion, quench the reaction at -78 °C by the addition of a suitable electrophile or a proton source, depending on the subsequent desired transformation.

    • For work-up, allow the reaction to warm slowly to room temperature and partition between a non-polar organic solvent (e.g., ethyl acetate) and a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If purification is necessary, use silica gel chromatography with a minimally polar eluent system.

Visualizing the Epimerization Pathway

The following diagram illustrates the base-catalyzed epimerization mechanism at the α-carbon of a boronic ester.

Epimerization_Mechanism Start Chiral Boronic Ester (R-configuration at α-carbon) Transition1 Deprotonation Start->Transition1 + Base Intermediate Planar, Achiral Boronate Enolate Transition1->Intermediate - H-Base⁺ Transition2 Reprotonation Intermediate->Transition2 + H-Base⁺ End_R Chiral Boronic Ester (R-configuration) Transition2->End_R Protonation from one face End_S Epimerized Boronic Ester (S-configuration) Transition2->End_S Protonation from opposite face

Caption: Base-catalyzed epimerization of a chiral boronic ester.

Data Summary: Impact of Reaction Parameters on Epimerization

While specific quantitative data is highly substrate-dependent, the following table summarizes general trends and provides a qualitative guide for minimizing epimerization.

ParameterCondition Prone to EpimerizationRecommended Condition for Minimizing EpimerizationRationale
Base Strong, non-hindered bases (e.g., NaOH, Et₃N)Weaker or sterically hindered bases (e.g., K₂CO₃, DIPEA)Reduces the rate of deprotonation at the α-carbon.
Temperature Elevated temperaturesLowest effective temperature (e.g., -78 °C to room temp.)Slows down the rate of the deprotonation-reprotonation equilibrium.
Solvent Polar, protic solventsAprotic, less polar solvents (e.g., THF, Dioxane, Toluene)Can influence the stability of the enolate intermediate and the acidity of the α-proton.
Lewis Acid Presence of Lewis acids (e.g., ZnCl₂)Omission or stoichiometric use of Lewis acidsLewis acids can increase the acidity of the α-proton, facilitating its removal.
Work-up pH Basic aqueous wash (e.g., NaHCO₃)Neutral or mildly acidic wash (e.g., H₂O, NH₄Cl)Prevents base-catalyzed epimerization of the product.
Purification Basic stationary phases (e.g., Alumina)Neutral/slightly acidic stationary phase (e.g., Silica Gel)Avoids exposure of the product to a basic environment.

References

Sources

Technical Support Center: Enhancing the Long-Term Stability of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile compounds. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can pose significant challenges to their long-term storage and experimental reproducibility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues. The focus is on understanding the root causes of degradation and implementing practical, field-proven strategies to ensure the integrity of your valuable materials.

Part 1: Understanding the Instability of Boronic Acids

The utility of boronic acids is intrinsically linked to the reactivity of the C-B bond. Unfortunately, this reactivity also makes them susceptible to several degradation pathways. A foundational understanding of these mechanisms is critical for effective troubleshooting.

The primary routes of decomposition are:

  • Oxidative Deboronation: The boron center possesses an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS).[1] This process ultimately cleaves the carbon-boron bond, converting the boronic acid into an alcohol and boric acid.[1] This pathway is a significant concern, especially in biological applications where stability can be comparable to that of thiols.[2][3]

  • Protodeboronation: This common decomposition pathway involves the cleavage of the C-B bond and its replacement with a C-H bond. It is particularly prevalent in aqueous or protic media and is influenced by pH and the electronic properties of the organic substituent.[2][3]

  • Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[2][4] While often a reversible process, boroxine formation can complicate stoichiometry, characterization, and reaction kinetics.[2][5] The equilibrium between the boronic acid and the boroxine can be controlled by the addition or removal of water.[5]

Certain classes of boronic acids are particularly prone to rapid decomposition, including 2-heterocyclic (like 2-pyridyl), vinyl, and cyclopropyl boronic acids.[2][6][7][8] These compounds can degrade on the benchtop via the pathways mentioned above, with decomposition often accelerated by heat, base, or the presence of a palladium catalyst.[2][6][7]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Scenario 1: Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

  • Question: "I'm seeing highly variable yields in my Suzuki-Miyaura reactions, even when using the same batch of boronic acid. What could be the cause?"

  • Answer: Inconsistent yields are a classic symptom of boronic acid degradation. The most likely culprit is a combination of gradual decomposition during storage and handling.

    • Causality: The active monomeric form of the boronic acid is likely in equilibrium with the inactive boroxine trimer.[5] This equilibrium can shift depending on ambient moisture. Furthermore, exposure to air can lead to oxidative degradation.[9] If your boronic acid has been on the shelf for a while, its purity is likely compromised.

    • Troubleshooting Workflow:

      • Assess Purity: Before use, analyze the boronic acid by NMR. The presence of broad signals or complex multiplets in the aromatic region, differing from a reference spectrum, can indicate boroxine formation or other impurities.

      • Re-evaluate Storage Conditions: Ensure the boronic acid is stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to minimize moisture. For long-term storage, refrigeration at 2-8°C is recommended.

      • Consider a "Pre-activation" Step: For solid boronic acids that may have formed boroxines, dissolving them in a suitable solvent with a small amount of water may help to partially hydrolyze the boroxine back to the active monomeric acid. However, this is a delicate balance, as excess water can promote protodeboronation.

Scenario 2: Difficulty in Characterizing Boronic Acids by NMR

  • Question: "My NMR spectra for a recently purchased boronic acid look 'messy' and don't match the expected structure. Why is this?"

  • Answer: This is a common issue arising from the formation of boroxines.

    • Causality: Boroxines exist in equilibrium with the boronic acid monomer.[5][10] In an NMR solvent, you are often observing a mixture of both species, leading to complex and sometimes broad signals that are difficult to interpret. The rate of this exchange can be solvent and temperature-dependent.

    • Solution:

      • Use a Lewis Base: Adding a mild Lewis base, such as d4-pyridine, to the NMR sample can often simplify the spectrum. The Lewis base will form an adduct with the boronic acid, shifting the equilibrium away from the boroxine and providing a cleaner spectrum of the monomeric species.

      • Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes help to resolve broad peaks by altering the rate of exchange between the monomer and the trimer.

Scenario 3: Rapid Decomposition of Heterocyclic Boronic Acids

  • Question: "My 2-pyridyl boronic acid seems to decompose almost immediately upon exposure to air. How can I handle such an unstable reagent?"

  • Answer: 2-Heterocyclic boronic acids are notoriously unstable due to the proximity of the heteroatom, which can influence decomposition pathways.[6][7][8]

    • Causality: The nitrogen atom in 2-pyridyl boronic acid can participate in protodeboronation, accelerating the cleavage of the C-B bond.[8] These compounds are also highly susceptible to oxidation.[6][7]

    • Strategies for Handling Highly Unstable Boronic Acids:

      • Use Stabilized Derivatives: For particularly unstable boronic acids, it is highly advisable to use more stable derivatives.[2] Common and effective alternatives include:

        • Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol, these esters are significantly more stable and can often be purified by column chromatography.[2]

        • Trifluoroborate Salts (R-BF3K): These salts are generally crystalline, air-stable solids that are easy to handle and store. They release the boronic acid in situ under reaction conditions.

        • MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, air-tolerant solids.[6][7][8] They are designed for slow, controlled release of the boronic acid under specific basic conditions, which is ideal for cross-coupling reactions where the boronic acid might otherwise decompose.[6][7][8]

      • Strict Inert Atmosphere Techniques: If you must use the free boronic acid, all manipulations should be performed in a glovebox or using Schlenk line techniques to rigorously exclude air and moisture.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for boronic acids?

    • A1: For optimal stability, boronic acids should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container. Refrigeration at 2-8°C is recommended. To prevent moisture absorption, storing the container within a desiccator is a best practice.

  • Q2: Can I store boronic acids in solution?

    • A2: Storing boronic acids in solution is generally not recommended for long periods, as it can accelerate decomposition pathways like protodeboronation.[2] If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperatures.

  • Q3: How do boronate esters, like pinacol esters, improve stability?

    • A3: Boronate esters protect the reactive B(OH)2 group. The steric bulk of the diol (e.g., pinacol) physically shields the boron atom from attack by oxygen and water. This derivatization also prevents the trimerization into boroxines.[2]

  • Q4: What are MIDA boronates and why are they so stable?

    • A4: MIDA boronates are derived from N-methyliminodiacetic acid. The MIDA ligand forms a stable, bicyclic structure that protects the boron atom.[8] This makes them exceptionally stable as solids, even on the benchtop exposed to air.[6][7][8] They are designed to slowly hydrolyze under specific basic conditions, releasing the active boronic acid in situ during a reaction.[6][7][8] This slow-release mechanism is particularly advantageous for cross-coupling reactions involving unstable boronic acids.[6][7][8]

  • Q5: What analytical techniques are best for assessing the stability and purity of my boronic acid?

    • A5:

      • NMR Spectroscopy: As mentioned, ¹H and ¹¹B NMR are powerful tools for assessing purity and detecting the presence of boroxines.

      • Liquid Chromatography (LC): Reversed-phase HPLC can be challenging due to on-column hydrolysis of boronate esters to their corresponding acids.[11][12] Techniques like hydrophilic interaction liquid chromatography (HILIC) or non-aqueous capillary electrophoresis (NACE) have shown promise for the simultaneous analysis of boronic esters and acids with minimal degradation.[11][13]

      • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This has emerged as a sensitive method for analyzing unstable boronate esters without derivatization or hydrolysis.[14]

Part 4: Experimental Protocols and Data

Protocol 1: Preparation of a Pinacol Boronate Ester for Enhanced Stability

This protocol describes a general method for converting a potentially unstable boronic acid into its more stable pinacol boronate ester.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add the boronic acid and pinacol.

  • Add sufficient anhydrous toluene to dissolve or suspend the reagents.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • If using THF, add activated 4Å molecular sieves to the flask and stir the reaction at room temperature or with gentle heating.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be used directly or purified by column chromatography on silica gel or by recrystallization.

Trustworthiness Check: The progress of the reaction and the purity of the final product should be confirmed by NMR. A successful conversion will show the disappearance of the broad B(OH)2 proton signal and the appearance of the characteristic singlet for the methyl groups of the pinacol ester (typically around 1.3 ppm).

Data Summary: Relative Stability of Boronic Acid Derivatives

The following table summarizes the relative stability of different forms of boronic acid derivatives for long-term storage.

Derivative TypeStructureRelative StabilityKey Advantages
Boronic Acid R-B(OH)₂LowDirectly reactive
Boroxine (RBO)₃ModerateCan revert to acid
Pinacol Boronate Ester R-B(O₂C₂Me₄)HighGood stability, purifiable
Trifluoroborate Salt [R-BF₃]KVery HighCrystalline, air-stable solid
MIDA Boronate R-B(MIDA)ExcellentAir-stable, slow release

Part 5: Visualizing Degradation and Stabilization Pathways

Diagram 1: Boroxine Formation

This diagram illustrates the reversible dehydration of a boronic acid to form its cyclic trimer, a boroxine.

Boroxine_Formation cluster_monomer Boronic Acid Monomers cluster_trimer Boroxine Trimer 3_BA 3 R-B(OH)₂ Boroxine (RBO)₃ 3_BA->Boroxine - 3 H₂O Boroxine->3_BA + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Diagram 2: Stabilization Workflow

This decision tree guides the user in selecting an appropriate stabilization strategy based on the observed stability of their boronic acid.

Stabilization_Workflow Start Boronic Acid Stability Issue? Check_Stability Is the boronic acid known to be highly unstable (e.g., 2-heterocyclic)? Start->Check_Stability Use_Free_Acid Use free acid with careful handling and strict inert conditions. Check_Stability->Use_Free_Acid No Consider_Deriv Convert to a more stable derivative. Check_Stability->Consider_Deriv Yes Choose_Deriv Select Derivative Consider_Deriv->Choose_Deriv Pinacol Pinacol Ester Choose_Deriv->Pinacol General Use MIDA MIDA Boronate Choose_Deriv->MIDA Slow Release Needed Trifluoroborate Trifluoroborate Salt Choose_Deriv->Trifluoroborate Air-Stable Solid Needed

Caption: Decision workflow for stabilizing boronic acids.

References

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition.BenchChem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Request PDF on ResearchGate.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.
  • Boroxine. Wikipedia.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.

Sources

Technical Support Center: Overcoming Challenges in Boronic Acid Immobilization on Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic acid immobilization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of surface functionalization with boronic acids. Here, we address common challenges with in-depth technical explanations, troubleshooting guides, and validated protocols to ensure the success of your experiments.

Introduction: The Power and Pitfalls of Boronic Acid Immobilization

Boronic acids are prized for their unique ability to form reversible covalent bonds with cis-diols, a functional group abundant in biomolecules like glycoproteins, carbohydrates, and RNA.[1][2][3] This interaction is the foundation for numerous applications, including biosensors, targeted drug delivery, and cell capture. However, the path to a successfully functionalized surface is often paved with experimental hurdles. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions & Troubleshooting

FAQ 1: Low Immobilization Efficiency of My Target Molecule

Question: I am seeing very low or no binding of my glycoprotein to my boronic acid-functionalized surface. What are the likely causes and how can I troubleshoot this?

Answer:

Low immobilization efficiency is a common frustration. The root cause often lies in a suboptimal chemical environment for the boronic acid-diol interaction or issues with the surface chemistry itself. Let's break down the potential culprits and solutions.

Underlying Causes and Troubleshooting Steps:

  • Incorrect pH: The formation of a stable boronate ester is highly pH-dependent.[4][5] The boronic acid must be in its neutral, trigonal form to react with a diol. At pH values significantly above the pKa of the boronic acid (typically around 9 for phenylboronic acid), it transitions to an anionic, tetrahedral state which is less reactive.[5][6]

    • Troubleshooting Protocol:

      • Determine the pKa of your specific boronic acid. Electron-withdrawing groups on the phenyl ring can lower the pKa.[7]

      • Perform a pH titration experiment, incubating your target molecule with the functionalized surface across a range of pH values (e.g., pH 7.0 to 9.5).

      • Use a buffer system that does not contain competing diols (e.g., avoid buffers with glycerol). Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point, but optimization is key.[8]

  • Suboptimal Boronic Acid Structure: The affinity of a boronic acid for a diol is influenced by its electronic properties.

    • Expert Insight: Boronic acids with electron-withdrawing groups or those capable of forming intramolecular coordination complexes (like Wulff-type boronic acids) exhibit a lower pKa and can enhance binding affinity at physiological pH.[1][2]

    • Recommendation: If you continue to see poor binding, consider synthesizing or purchasing a boronic acid derivative with a lower pKa.

  • Steric Hindrance: The accessibility of the boronic acid on the surface and the diol on your target molecule is critical.

    • Troubleshooting Workflow:

      • Spacer Length: Ensure you have an adequate spacer arm between the surface and the boronic acid to minimize steric hindrance.[1]

      • Surface Density: A surface that is too densely packed with boronic acid can also lead to steric hindrance. Try varying the concentration of your boronic acid during the functionalization step.

      • Target Molecule Conformation: Consider the three-dimensional structure of your target molecule. Are the cis-diol moieties readily accessible?

  • Ineffective Surface Functionalization: It's crucial to confirm that the boronic acid has been successfully immobilized on the surface.

    • Verification Protocol:

      • Surface Characterization: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of boron on your surface.[9]

      • Functional Assay: A simple functional assay can be performed using Alizarin Red S (ARS), a dye that complexes with boronic acids and produces a fluorescent signal.[1][8] Incubate your functionalized surface with an ARS solution and measure the fluorescence.

Diagram: Troubleshooting Workflow for Low Immobilization Efficiency

Low_Immobilization_Workflow Start Low Immobilization Efficiency Check_pH Is the pH optimal for boronate ester formation? Start->Check_pH Check_BA_Structure Is the boronic acid structure conducive to binding? Check_pH->Check_BA_Structure Yes Optimize_pH Optimize pH (e.g., pH 7.0-9.5) Check_pH->Optimize_pH No Check_Steric_Hindrance Is steric hindrance a factor? Check_BA_Structure->Check_Steric_Hindrance Yes Change_BA Consider a boronic acid with a lower pKa Check_BA_Structure->Change_BA No Check_Surface_Func Is the surface successfully functionalized? Check_Steric_Hindrance->Check_Surface_Func No Modify_Spacer Adjust spacer length or surface density Check_Steric_Hindrance->Modify_Spacer Yes Verify_Surface Characterize surface (XPS, FTIR) and perform functional assay (ARS) Check_Surface_Func->Verify_Surface Uncertain Success Successful Immobilization Check_Surface_Func->Success Yes Optimize_pH->Check_BA_Structure Change_BA->Check_Steric_Hindrance Modify_Spacer->Check_Surface_Func Verify_Surface->Success

Caption: A step-by-step troubleshooting guide for low immobilization efficiency.

FAQ 2: High Non-Specific Binding

Question: My control experiments (without the target molecule or on an unfunctionalized surface) show high background signal. How can I reduce non-specific binding?

Answer:

Non-specific binding can mask your true signal and lead to false positives. It typically arises from hydrophobic or electrostatic interactions between your target molecule and the surface.

Strategies to Minimize Non-Specific Binding:

  • Antifouling Coatings: The use of an antifouling layer is paramount.

    • Expert Recommendation: Poly(ethylene glycol) (PEG) is a widely used and effective antifouling agent.[1] Zwitterionic polymer brushes can offer even greater resistance to non-specific protein adsorption.[1]

    • Implementation: Incorporate a PEGylation step in your surface modification protocol before immobilizing the boronic acid.

  • Blocking Agents: After immobilizing your target molecule, it is crucial to block any remaining active sites on the surface.

    • Common Blocking Agents:

      • Bovine Serum Albumin (BSA)

      • Casein or milk powder solutions

      • Dextran[1]

    • Protocol: After the immobilization of your target molecule, incubate the surface with a solution of a blocking agent (e.g., 1% BSA in PBS) for at least one hour.

  • Optimization of Binding Conditions:

    • Ionic Strength: Adjusting the ionic strength of your binding buffer can help to minimize both hydrophobic and ionic interactions.[1] A systematic titration of salt concentration (e.g., NaCl) in your binding buffer is recommended.

FAQ 3: Instability of the Immobilized Layer

Question: My immobilized molecules are leaching from the surface over time or after washing steps. How can I improve the stability of the immobilization?

Answer:

The reversible nature of the boronate ester bond is a double-edged sword. While it allows for gentle immobilization, it can also lead to instability.[1][4]

Approaches to Enhance Immobilization Stability:

  • Making the Binding Irreversible: For applications where stable, long-term immobilization is required, a two-step approach can be employed.

    • Proposed Strategy: A strategy reported by Adak et al. involves using a trifunctional molecule containing a primary amine for surface attachment, a boronic acid for initial capture of the target molecule, and a photo-activatable group (e.g., diazirine).[1] After the initial boronic acid-mediated immobilization, UV irradiation activates the diazirine, which then forms a covalent bond with the target molecule, rendering the immobilization irreversible.[1]

  • Entrapment in a Protective Layer: A "soft organosilica layer" can be grown around the immobilized enzyme, effectively entrapping it and preventing leaching without compromising its activity.

  • Optimizing Environmental Conditions:

    • pH: The stability of the boronate ester is pH-dependent. Avoid exposing the functionalized surface to acidic conditions, which can promote hydrolysis of the ester.[2]

    • Competing Diols: Ensure that all subsequent buffers and solutions used are free of competing diols (e.g., sugars, glycerol) that could displace your immobilized molecule.[1]

Experimental Protocols

Protocol 1: General Procedure for Boronic Acid Immobilization on a Silica Surface

This protocol describes a common method for functionalizing a silica surface with a boronic acid.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Boronic acid with a suitable functional group for coupling to an amine (e.g., a carboxylic acid for EDC/NHS coupling, or an NHS ester)

  • Coupling reagents (e.g., EDC/NHS)

  • Appropriate buffers

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Submerge the silica substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization with APTES:

    • Place the cleaned substrates in a solution of 2% (v/v) APTES in anhydrous toluene.

    • Incubate for 2 hours at room temperature.

    • Rinse with toluene, followed by ethanol, and then deionized water.

    • Cure the substrates in an oven at 110°C for 1 hour.

  • Boronic Acid Coupling (Example using EDC/NHS chemistry):

    • Prepare a solution of your carboxylic acid-containing boronic acid in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Activate the carboxylic acid by adding EDC and NHS.

    • Incubate the APTES-functionalized substrates in the activated boronic acid solution for 2-4 hours at room temperature.

    • Rinse thoroughly with buffer and deionized water.

    • Dry under a stream of nitrogen.

  • Characterization:

    • Confirm successful functionalization using XPS, contact angle measurements, or the ARS functional assay described in FAQ 1.

Diagram: Boronic Acid Immobilization on Silica

Immobilization_Silica Silica Silica Surface (Si-OH) APTES APTES (Aminosilanization) Silica->APTES Amine_Surface Amine-Functionalized Surface (Si-O-Si-(CH2)3-NH2) APTES->Amine_Surface BA_Coupling Boronic Acid Coupling (e.g., EDC/NHS) Amine_Surface->BA_Coupling BA_Surface Boronic Acid-Functionalized Surface BA_Coupling->BA_Surface

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] Despite its widespread use, the reaction is not without its complexities, one of the most persistent of which is the formation of homocoupling byproducts.[2] This unwanted side reaction, where two molecules of the boronic acid or, less commonly, the organohalide starting material couple with each other, reduces the yield of the desired product and introduces significant purification challenges.[2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose, understand, and minimize homocoupling in your Suzuki reactions.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

When faced with significant homocoupling, a systematic approach is crucial to identifying and resolving the root cause. The following workflow provides a logical path for diagnosing the issue.

G start High Homocoupling Observed cat_atmosphere 1. Reaction Atmosphere start->cat_atmosphere cat_catalyst 2. Palladium System (Catalyst & Ligand) start->cat_catalyst cat_reagents 3. Reagents & Stoichiometry start->cat_reagents cat_conditions 4. Reaction Conditions start->cat_conditions issue_oxygen Issue: Presence of Dissolved O₂ cat_atmosphere->issue_oxygen issue_pd2 Issue: Pd(II) Precatalyst Inefficient Reduction cat_catalyst->issue_pd2 issue_ligand Issue: Suboptimal Ligand cat_catalyst->issue_ligand issue_boronic Issue: Unstable Boronic Acid (Protodeboronation) cat_reagents->issue_boronic issue_base Issue: Inappropriate Base cat_reagents->issue_base issue_temp Issue: Temperature Too High cat_conditions->issue_temp issue_addition Issue: High Boronic Acid Concentration cat_conditions->issue_addition sol_degas Solution: Rigorous Degassing (N₂/Ar Sparge, Freeze-Pump-Thaw) issue_oxygen->sol_degas sol_pd0 Solution: Use Pd(0) Source or Efficient Precatalyst (e.g., G3/G4) issue_pd2->sol_pd0 sol_ligand Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) issue_ligand->sol_ligand sol_boronic Solution: Use Boronate Esters (MIDA, Pinacol) or Trifluoroborates issue_boronic->sol_boronic sol_base Solution: Screen Weaker Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) issue_base->sol_base sol_temp Solution: Lower Reaction Temperature issue_temp->sol_temp sol_addition Solution: Slow Addition of Boronic Acid (Syringe Pump) issue_addition->sol_addition

Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic causes of boronic acid homocoupling?

A1: Homocoupling of boronic acids in Suzuki reactions is primarily driven by two distinct mechanisms:

  • Oxygen-Mediated Homocoupling: This is the most common pathway. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][4] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl product and regenerate the Pd(0) catalyst.[4] Because this process regenerates the active catalyst, it can become a catalytic cycle in itself, significantly consuming the boronic acid.[4] Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[4]

  • Pd(II)-Mediated Homocoupling (Oxygen-Independent): This pathway occurs when Pd(II) species are present from the start, for example, when using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) that is not efficiently reduced to Pd(0).[1][2] These Pd(II) species can directly react with two equivalents of the boronic acid in a stoichiometric reaction to produce the homocoupled product and Pd(0).[4]

A third, less common mechanism involving protonolysis followed by a second transmetalation has also been identified, particularly with sterically hindered and electron-deficient substrates.[5]

G cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Oxygen-Mediated Homocoupling Cycle pd0 L₂Pd(0) pd2_oa L₂Pd(II)(Ar¹)(X) pd0->pd2_oa Oxidative Addition (Ar¹-X) pd0_hc L₂Pd(0) pd2_tm L₂Pd(II)(Ar¹)(Ar²) pd2_oa->pd2_tm Transmetalation (Ar²B(OH)₂ + Base) pd2_tm->pd0 product Ar¹-Ar² pd2_tm->product Reductive Elimination pd2_hc LₓPd(II) pd0_hc->pd2_hc Oxidation (O₂) pd2_hc_tm LₓPd(II)(Ar²)₂ pd2_hc->pd2_hc_tm 2 x Transmetalation (2 Ar²B(OH)₂) pd2_hc_tm->pd0_hc hc_product Ar²-Ar² pd2_hc_tm->hc_product Reductive Elimination

Caption: The desired Suzuki cycle vs. the competing oxygen-mediated homocoupling pathway.

Q2: My reaction isn't working, and I see a lot of my boronic acid starting material has been converted to the corresponding arene (Ar-H). What is happening?

A2: This side reaction is called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] It is a common decomposition pathway for boronic acids, especially for electron-deficient or heteroaromatic boronic acids, and can be promoted by aqueous basic conditions and elevated temperatures.[6][7]

While not a direct cause of homocoupling, protodeboronation is a competing side reaction that reduces the concentration of the active nucleophile.[6] The conditions that favor protodeboronation (high temperature, prolonged reaction times) can also exacerbate homocoupling. To mitigate this, consider:

  • Using Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate, can suppress protodeboronation.[6][8] These derivatives often act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[6][9]

  • Lowering the Reaction Temperature: If the desired cross-coupling can proceed at a lower temperature, this will often slow the rate of protodeboronation.[10]

  • Minimizing Water: While some water is often necessary, excessive amounts can be a proton source.[11] Using anhydrous conditions with a suitable base (e.g., KF) can be effective for sensitive substrates.[12]

Q3: What is the most effective way to remove oxygen from my reaction?

A3: Since dissolved oxygen is a primary culprit in homocoupling, its rigorous removal is paramount.[4] The most effective method is subsurface sparging , where an inert gas (nitrogen or argon) is bubbled directly through the solvent for an extended period.[2][4] This actively displaces dissolved oxygen. The "freeze-pump-thaw" method is also highly effective but more time-consuming. Simply maintaining a positive pressure of inert gas (e.g., via a balloon) over the reaction mixture is often insufficient to remove already dissolved oxygen.[13]

Parameter Effect on Homocoupling
Dissolved Oxygen (ppm) Homocoupling Byproduct (%)
3.30.18
2.20.18
0.50.071
Data adapted from a study demonstrating the clear correlation between lower oxygen levels and reduced homocoupling.[2][4]
Q4: How do ligands and bases influence homocoupling?

A4: The choice of ligand and base is critical for controlling the relative rates of the desired cross-coupling versus undesired side reactions.

  • Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity.[10] To minimize homocoupling, it is generally best to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10][14]

    • Expertise: The steric bulk of these ligands creates a crowded coordination sphere around the palladium atom. This sterically hinders the formation of the di-organopalladium intermediate (L₂Pd(Ar²)₂) required for homocoupling, while still allowing the formation of the less crowded cross-coupling intermediate (L₂Pd(Ar¹)(Ar²)).[10][15] The electron-rich nature of these ligands also promotes the rate-limiting oxidative addition and the final reductive elimination steps of the desired Suzuki cycle, helping it outcompete the homocoupling pathway.[14]

  • Bases: The base activates the boronic acid, making it competent for transmetalation.[12][14] However, the choice and amount of base can be a delicate balance.

    • Trustworthiness: While a strong base is needed, an overly aggressive base or high concentration can accelerate boronic acid decomposition (protodeboronation).[11] Often, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ provide the best results.[2][16] The optimal base is often substrate-dependent and may require screening. The main role of the base is to convert the boronic acid into the more reactive borate anion [R-B(OH)₃]⁻, which readily participates in transmetalation.[17][18]

Q5: Can I use additives to suppress homocoupling?

A5: Yes. In cases where homocoupling is particularly persistent even after optimizing conditions, certain additives can be beneficial. One effective strategy is the addition of a mild reducing agent, such as potassium formate (HCO₂K) .[4]

  • Causality: The rationale is to keep the palladium in its active Pd(0) state. Any Pd(II) species that form, either through oxidation by trace oxygen or from the precatalyst, are intercepted and reduced back to Pd(0) by the formate before they can engage in the homocoupling pathway.[4] This strategy helps suppress the byproduct formation without significantly interfering with the main catalytic cycle.[4]

Key Experimental Protocols

Protocol 1: Rigorous Deoxygenation via Nitrogen Subsurface Sparging

This protocol is highly effective for removing dissolved oxygen from reaction solvents.[2]

  • Setup: Assemble your reaction flask, equipped with a stir bar and sealed with a septum. Insert a long needle connected to a nitrogen or argon source, ensuring the tip is submerged below the solvent level. Insert a second, shorter needle to act as a vent.

  • Sparge: Bubble the inert gas through the solvent with vigorous stirring for at least 15-30 minutes. For larger volumes, a longer duration is recommended.

  • Maintain Atmosphere: After sparging, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

  • Reagent Addition: Add all subsequent reagents (substrates, base, catalyst) under this positive pressure of inert gas using standard air-free techniques (e.g., Schlenk line or glovebox).[19]

Protocol 2: Slow Addition of the Boronic Acid

This technique helps to keep the instantaneous concentration of the boronic acid low, which can minimize both homocoupling and protodeboronation.[10]

  • Preparation: In the main reaction flask, combine the organohalide, palladium catalyst, ligand, base, and the majority of the solvent. In a separate, dry flask, dissolve the boronic acid in a small portion of the degassed solvent.

  • Setup: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump.

  • Addition: Once the main reaction mixture has reached the desired temperature, begin the slow addition of the boronic acid solution via the syringe pump over several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the organohalide corresponds with the addition of the boronic acid.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
  • Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. pubs.acs.org.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017). ResearchGate.
  • Carcione, J. S., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Al-Zoubi, R. M. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Omega.
  • Protodeboronation. (n.d.). Wikipedia.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (2014). ResearchGate.
  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.). nature.com.
  • What is the proper way to set up a suzuki coupling?. (2020). Reddit.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI.
  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange.
  • Foley, D. A., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development.

Sources

Technical Support Center: Automated Feedback Systems for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for automated Suzuki-Miyaura reaction optimization. This guide is designed for researchers, chemists, and drug development professionals who are leveraging automated synthesis platforms to accelerate their discovery and development workflows. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your automated runs, and achieve high-quality, reproducible results.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific, common issues encountered during the operation of automated feedback systems for Suzuki-Miyaura coupling. Each entry explains the underlying causality and provides actionable, step-by-step solutions.

Q1: My automated system is reporting low or stalled reaction conversion. What are the primary diagnostic checks?

A1: Low or stalled conversion in an automated run is a common issue that can typically be traced back to reagent integrity, catalyst activity, or suboptimal parameter selection. The automated system's real-time monitoring is the key to diagnosis.[1]

Causality & Diagnostic Steps:

  • Catalyst Inactivity: The Palladium(0) species is the active catalyst.[2] Its deactivation, often through oxidation, is a primary cause of failed reactions.

    • Automated Check: Program your system to monitor the disappearance of the aryl halide starting material. A sharp initial decrease followed by a plateau indicates catalyst death.

    • Solution:

      • Inert Atmosphere: Ensure your entire fluidic path, including reagent reservoirs and the reactor, is rigorously purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen is a key culprit in catalyst deactivation.[2][3]

      • Reagent Purity: Use anhydrous, degassed solvents. Oxygen dissolved in solvents is a common and often overlooked issue.[3]

      • Pre-catalyst Choice: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), the initial reduction to Pd(0) may be failing. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a palladacycle pre-catalyst designed for robust activation.[4]

  • Ligand Degradation: Phosphine-based ligands are highly susceptible to oxidation, rendering them ineffective at stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

    • Automated Check: While direct monitoring is difficult, ligand degradation can be inferred from catalyst deactivation.

    • Solution: Prepare phosphine ligand solutions fresh and store them under an inert atmosphere. If your automated platform has multiple reagent lines, dedicate one to a freshly prepared ligand solution for each campaign.

  • Boronic Acid/Ester Instability (Protodeboronation): This is a major side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[2][3] This is especially problematic for electron-deficient or certain heteroaryl boronic acids.[2]

    • Automated Check: Your online analytics (e.g., HPLC, UPLC-MS) should be configured to detect the corresponding Ar-H byproduct from your boronic acid. An increase in this peak directly correlates with this side reaction.

    • Solution:

      • Base Selection: The choice of base is critical.[5] Program your automated system to screen milder bases. An automated workflow can test bases like K₃PO₄ or Cs₂CO₃ against stronger ones like NaOH or KOtBu to find the optimal balance between transmetalation efficiency and protodeboronation suppression.[3]

      • Stable Boron Reagents: If protodeboronation is persistent, switch to more stable boron reagents like pinacol esters, MIDA boronates, or aryltrifluoroborates.[3][6] These reagents release the active boronic acid species slowly, keeping its standing concentration low and minimizing decomposition.

Q2: The feedback system's analytics show significant formation of a homocoupling byproduct (Ar-Ar from the boronic acid). How can I program the system to minimize this?

A2: Homocoupling of boronic acids to form a symmetrical biaryl impurity is typically mediated by Pd(II) species and exacerbated by the presence of oxygen.[2][7] An automated system can be strategically programmed to suppress this pathway.

Causality & Automated Mitigation Strategies:

  • Cause - Excess Pd(II)/Oxygen: When Pd(II) species are present without having undergone reductive elimination, or when Pd(0) is re-oxidized by trace oxygen, they can catalyze the dimerization of the boronic acid.[2][8]

    • Strategy 1: Subsurface Sparge Simulation: Before catalyst injection, program a vigorous inert gas bubble/sparge through the reaction mixture for a set period (e.g., 10-15 minutes) to rigorously remove dissolved oxygen.[7]

    • Strategy 2: Staged Reagent Addition: Avoid having all reagents mixed before the catalyst is active. Program a sequence where the aryl halide and base are introduced first, followed by the catalyst, and only then begin the slow, controlled addition of the boronic acid solution. This ensures the catalyst is more likely to enter the desired catalytic cycle with the aryl halide rather than react with the boronic acid.

    • Strategy 3: Reducing Agent Addition: For particularly sensitive systems, a reagent line can be dedicated to adding a mild reducing agent, such as potassium formate, to scavenge residual Pd(II) without reducing the aryl halide.[7]

  • Cause - Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to Pd(0) is slow, the catalyst may be more available to participate in side reactions like homocoupling.

    • Strategy 4: Ligand and Halide Tuning: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.[3] If your automated system is optimizing for an aryl chloride, it should be programmed to screen more electron-rich and bulky ligands that are known to accelerate oxidative addition.[2][9]

Q3: My online HPLC-MS analysis detects impurities with masses corresponding to the ligand structure (e.g., phenyl groups from triphenylphosphine). What is happening and how can it be prevented?

A3: This impurity arises from P-C bond cleavage in phosphine ligands, followed by competitive cross-coupling of the ligand fragment (e.g., a phenyl group) with the aryl halide. This is a known issue, particularly in reactions requiring high temperatures or prolonged reaction times.[4][10]

Causality & Automated Solutions:

  • Cause - Catalyst-Mediated Ligand Scrambling: Under thermal stress, the palladium center can catalyze the cleavage of the aryl-phosphorus bond, leading to unwanted cross-coupling.

    • Solution 1: Temperature Optimization: Leverage the automated system to find the minimum temperature required for efficient conversion. Create a Design of Experiments (DoE) that explores a temperature gradient (e.g., 60°C to 110°C) and correlate the formation of the ligand-derived impurity with temperature. The feedback algorithm can then prioritize conditions that maximize product yield while minimizing this specific byproduct.[11][12]

    • Solution 2: Automated Ligand Screening: This is a perfect task for an automated platform. Program a screening array that tests different classes of ligands. Compare standard triarylphosphines (e.g., PPh₃) with more robust Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs), which are often more thermally stable and less prone to this side reaction.[2][9]

Frequently Asked Questions (FAQs)

Q1: What are the essential hardware components of an automated feedback system for reaction optimization?

A1: A typical system integrates several key modules:

  • Automated Reactor: A temperature-controlled vessel or flow reactor where the reaction occurs.[13][14] This can be a single reactor for sequential experiments or a multi-well plate for parallel synthesis.[15][16]

  • Liquid/Solid Handlers: Robotic arms and pumps for precise dispensing of reagents, solvents, catalysts, and bases from stock solutions or solid reservoirs.[17][18]

  • In-situ/Online Analytical Probe: An integrated analytical device that samples and analyzes the reaction mixture in real-time.[19] Common choices include:

    • HPLC/UPLC: Provides quantitative data on reactants, products, and byproducts.[20]

    • Mass Spectrometry (MS): Confirms the identity of species.[21]

    • NMR or FTIR Spectroscopy: Can provide real-time mechanistic and kinetic information.[22][23]

  • Control Software & Algorithm: The "brain" of the system that collects analytical data, interprets it, and uses a predefined algorithm (e.g., Design of Experiments, machine learning) to decide the next set of experimental conditions.[11][24]

Q2: How does a Design of Experiments (DoE) algorithm work within a feedback loop?

A2: A DoE is a statistical method used to efficiently explore a multi-dimensional parameter space.[18] In an automated system, it works as follows:

  • Initialization: The user defines the variables (e.g., temperature, concentration, catalyst loading, base equivalence) and their ranges. The DoE algorithm suggests an initial set of experiments designed to cover this space efficiently.[12]

  • Execution & Analysis: The automated system runs these initial experiments, and the online analytics measure the outcomes (e.g., yield, purity).

  • Modeling & Prediction: The DoE software uses the results to build a statistical model that correlates the input variables with the outcomes. This model creates a "response surface" that predicts the yield for any combination of conditions.[25]

  • Feedback & Iteration: The algorithm then identifies the region of the response surface predicted to have the best outcome and suggests a new set of experiments to perform in that region to refine the model. This "closed-loop" process repeats, iteratively moving toward the optimal conditions with minimal experiments.[11][12]

Q3: What are the most critical parameters to screen for a new Suzuki-Miyaura reaction?

A3: While substrate-dependent, a well-designed initial screen using an automated platform should investigate the "big four" parameters known to have the largest impact:

  • Catalyst/Ligand System: This is often the most influential factor. Screening a diverse set of 4-6 ligands (e.g., a simple phosphine like PPh₃, a bulky biarylphosphine like SPhos, and an NHC ligand) is a powerful starting point.[2][9][26]

  • Base: The base is crucial for activating the boronic acid but can also cause side reactions. Screen a weak inorganic base (e.g., K₂CO₃), a strong inorganic base (e.g., K₃PO₄), and potentially an organic base.[3][5]

  • Solvent: The solvent affects solubility and the rates of the catalytic steps. A good screen includes a polar aprotic solvent (e.g., Dioxane, THF), often with a small amount of water, and perhaps a non-polar solvent like Toluene.[27]

  • Temperature: Temperature directly impacts reaction rate but can also accelerate catalyst decomposition and side reactions. Screening at three temperatures (e.g., 60°C, 80°C, 100°C) provides a good initial dataset.[28]

Visualizations & Protocols

Diagrams of Key Processes

Automated_Feedback_Loop Reactor Reactor Analysis Analysis Reactor->Analysis Real-time Sampling Control Control Analysis->Control Send Quantitative Data Dosing Dosing Control->Dosing Calculate & Send New Setpoints Dosing->Reactor Adjust Parameters (Temp, Conc., Flow Rate)

Suzuki_Miyaura_Cycle center Pd(0)L₂ OA_complex OA_complex center->OA_complex 1 ArX Ar-X ArX->OA_complex Boronic Ar'-B(OR)₂ + Base TM_complex TM_complex Boronic->TM_complex Product Ar-Ar' OA_complex->TM_complex 2 TM_complex->center 3 TM_complex->Product OA OA TM TM RE RE

// Catalyst Path catalyst_yes [label="YES", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_no [label="NO", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

check_catalyst -> catalyst_yes [label="Plateau Observed"]; check_catalyst -> catalyst_no [label="Steady Conversion"];

catalyst_solution [label="Root Cause:\nCatalyst/Ligand Degradation\n\nSolution:\n- Improve inerting\n- Use fresh reagents\n- Screen robust ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_yes -> catalyst_solution;

// Side Reaction Path homocoupling [label="Homocoupling\n(Ar'-Ar') Detected?", fillcolor="#F1F3F4", fontcolor="#202124"]; protodeboronation [label="Protodeboronation\n(Ar'-H) Detected?", fillcolor="#F1F3F4", fontcolor="#202124"];

check_side_reactions -> homocoupling; check_side_reactions -> protodeboronation;

homocoupling_solution [label="Root Cause:\nExcess Pd(II) / Oxygen\n\nSolution:\n- Rigorous deoxygenation\n- Staged addition of boronic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; protodeboronation_solution [label="Root Cause:\nBoronic Acid Instability\n\nSolution:\n- Screen milder bases\n- Use more stable boronates\n(MIDA, Pinacol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

homocoupling -> homocoupling_solution [label="YES"]; protodeboronation -> protodeboronation_solution [label="YES"];

catalyst_no -> check_side_reactions [style=dashed, label="Re-evaluate parameters"]; } . Caption: A decision tree for troubleshooting low yields.

Data Presentation: Hypothetical Optimization Results

The following table summarizes the output from a DoE-based automated optimization of the coupling between 4-bromoanisole and phenylboronic acid.

Run ID Catalyst System Base (equiv.) Temp (°C) Yield (%) Homocoupling (%) Protodeboronation (%)
1Pd(PPh₃)₄K₂CO₃ (2.0)80655.28.1
2Pd(dppf)Cl₂K₂CO₃ (2.0)100882.111.5
3Pd(PPh₃)₄K₃PO₄ (2.5)80754.52.3
4Pd(dppf)Cl₂K₃PO₄ (2.5)10096 1.51.8
5Pd(PPh₃)₄K₂CO₃ (2.0)100723.415.6
6Pd(dppf)Cl₂K₃PO₄ (2.5)80911.91.5
Experimental Protocol: Automated DoE-Based Optimization Workflow

This protocol outlines the steps for setting up and executing an automated optimization run.

1. System Preparation & Inerting:

  • Ensure the reactor, all tubing, and reagent reservoirs are clean and dry.

  • Assemble the fluidic path.

  • Purge the entire system with high-purity Argon or Nitrogen for at least 30 minutes. Maintain a positive inert gas pressure throughout the experiment.

2. Stock Solution Preparation (under inert atmosphere):

  • Aryl Halide Stock: Prepare a solution of the aryl halide in degassed solvent (e.g., 1,4-Dioxane) to a known concentration (e.g., 0.5 M).

  • Boronic Acid Stock: Prepare a solution of the boronic acid/ester in degassed solvent to a known concentration (e.g., 0.55 M, 1.1 equivalents).

  • Base Stocks: Prepare separate solutions for each base being screened (e.g., 2.0 M aqueous K₂CO₃, 2.0 M aqueous K₃PO₄). Ensure they are also degassed.

  • Catalyst/Ligand Stocks: Prepare solutions of the catalyst systems in degassed solvent. These are often prepared at lower concentrations (e.g., 0.01 M) and should be made fresh.

  • Load all stock solutions into their designated, inerted reservoirs on the automated platform.

3. Programming the Automated Run:

  • Open the control software and start a new experimental sequence.

  • Define the reagents and their stock concentrations.

  • Define Variables for DoE:

    • Temperature: Continuous variable, range 60-100°C.

    • Base: Categorical variable, options [K₂CO₃, K₃PO₄].

    • Catalyst: Categorical variable, options [System 1, System 2].

    • Catalyst Loading: Continuous variable, range 0.5-2.0 mol%.

  • Define Fixed Parameters:

    • Aryl Halide to Boronic Acid Ratio: 1.0 : 1.1.

    • Reaction Volume: e.g., 1.0 mL.

    • Reaction Time: e.g., 4 hours (or until conversion plateaus).

  • Configure Online Analytics: Set up the HPLC/UPLC method (gradient, column temperature) and define the retention times and response factors for starting materials, product, and known impurities.

  • Select DoE Model: Choose an appropriate statistical model (e.g., Full Factorial, Fractional Factorial, or Response Surface Methodology).

  • Generate the initial experimental list from the DoE algorithm.

4. Execution and Feedback Loop:

  • Perform a system prime to ensure all lines are filled with reagent.

  • Start the automated sequence.

  • The system will execute the first experiment from the DoE list by dosing the correct volumes of each stock solution into the reactor and setting the temperature.

  • Throughout the reaction, the system will automatically draw samples, inject them into the HPLC, and record the data.

  • After the pre-defined time or upon reaching a plateau, the system records the final yield and impurity profile.

  • The software feeds this result back into the DoE model.

  • The system automatically cleans the reactor and proceeds to the next set of conditions suggested by the updated model.

5. Data Analysis:

  • Once the campaign is complete, use the software's analysis tools to view the response surfaces, Pareto charts, and model predictions.

  • Identify the optimal conditions and the influence of each parameter on the reaction outcome.

  • Validate the predicted optimum by running that specific condition as a confirmation experiment.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025, April). ResearchGate.
  • General mechanism of Suzuki–Miyaura cross-coupling. (n.d.). ResearchGate.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • The Organic Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube.
  • Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • Various Authors. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? Reddit.
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2025, August 7). ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantic Scholar.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • De Dietrich Process Systems. (2017, February 10). What Can I do to Automate my Reactor?
  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Angello, N. H., et al. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Asynt. (2024, July 24). How to choose your first flow chemistry set up.
  • Automated synthesis. (n.d.). Wikipedia.
  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. (2025, January 22). Journal of Chemical Education.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications.
  • Mettler Toledo. (n.d.). Automated Lab Reactors, In-Situ Analysis, and Modeling Software.
  • Digitising chemical synthesis in automated and robotic flow. (n.d.). PubMed Central.
  • The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. (2025, August 6). ResearchGate.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). RSC Publishing.

Sources

Validation & Comparative

A Comparative Analysis of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated organic compounds highly valuable.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, and fluorophenylboronic acids are indispensable reagents in this context, serving as key building blocks for the synthesis of complex fluorinated molecules.[2][3]

This guide provides an in-depth comparative analysis of the three common isomers of fluorophenylboronic acid: 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid. We will delve into the nuanced differences in their reactivity in Suzuki-Miyaura cross-coupling reactions, underpinned by an understanding of their electronic and steric profiles. This analysis is supported by representative experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Decisive Role of Fluorine's Position: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic environment of the aromatic ring and the steric hindrance around the boronic acid moiety. The position of the fluorine atom—ortho, meta, or para—profoundly influences these factors.

Electronic Effects:

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can influence the rate-determining transmetalation step of the Suzuki-Miyaura reaction.[4][5] However, the fluorine atom also possesses a lone pair of electrons that can participate in a positive mesomeric or resonance effect (+M), donating electron density to the aromatic ring. The interplay of these opposing effects is highly dependent on the isomer:

  • 4-Fluorophenylboronic Acid (para-isomer): The fluorine atom is positioned para to the boronic acid group. In this arrangement, both the -I and +M effects are at play. While the inductive effect withdraws electron density, the resonance effect donates it back to the ring. This partial compensation can modulate the overall electron-withdrawing nature of the substituent.[5]

  • 3-Fluorophenylboronic Acid (meta-isomer): In the meta position, the resonance effect of the fluorine atom on the carbon atom bearing the boronic acid is negligible. Therefore, the strong electron-withdrawing inductive effect (-I) dominates, making the aromatic ring more electron-deficient compared to the para-isomer.[3]

  • 2-Fluorophenylboronic Acid (ortho-isomer): The ortho-isomer experiences the strongest inductive electron-withdrawing effect due to the close proximity of the fluorine atom to the boronic acid group. This significantly increases the Lewis acidity of the boron. However, the ortho positioning also introduces steric hindrance.[6]

Steric Effects:

Steric hindrance primarily impacts the ortho-isomer. The bulky fluorine atom adjacent to the boronic acid group can impede the approach of the boronic acid to the palladium catalyst complex during the transmetalation step. This steric clash can potentially slow down the reaction rate compared to the less hindered meta and para isomers.[7]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

While a definitive, universal reactivity trend is challenging to establish without direct head-to-head comparative studies under a wide range of conditions, we can infer the relative performance of the isomers based on the interplay of their electronic and steric properties.

IsomerKey Influencing FactorsExpected Reactivity Profile
4-Fluorophenylboronic Acid Balanced inductive and resonance effects; minimal steric hindrance.Generally exhibits good reactivity due to the activated yet not overly deactivated ring and lack of steric impediment. Often provides high yields in standard Suzuki-Miyaura conditions.[8][9]
3-Fluorophenylboronic Acid Dominant strong inductive effect; minimal steric hindrance.The strong electron-withdrawing nature can sometimes lead to slower reaction rates compared to the para-isomer, as a more electron-rich aryl group on the boronic acid can facilitate transmetalation.[3]
2-Fluorophenylboronic Acid Strongest inductive effect; significant steric hindrance.The combination of strong electron withdrawal and steric hindrance can make this isomer the most challenging to couple, often requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.[6]

It is crucial to note that these are general trends, and the optimal isomer for a specific reaction will depend on the electronic and steric nature of the coupling partner (the aryl halide), as well as the chosen catalyst, base, and solvent system.

Experimental Protocols and Considerations

The following is a general and adaptable protocol for a Suzuki-Miyaura cross-coupling reaction using fluorophenylboronic acid isomers. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

General Experimental Protocol:

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorophenylboronic acid isomer (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1–5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, the fluorophenylboronic acid isomer, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[1][6]

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Fluorophenylboronic Acid, Catalyst, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the reaction mechanism allows for more informed optimization of reaction conditions. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X lab1 Oxidative Addition OxAdd Oxidative Addition ArPdArF Ar-Pd(II)-ArF L2 ArPdX->ArPdArF ArF-B(OH)2 + Base lab2 Transmetalation Transmetal Transmetalation ArPdArF->Pd0 Ar-ArF lab3 Reductive Elimination RedElim Reductive Elimination ArX Ar-X ArF_BOH2 ArF-B(OH)2 + Base Ar_ArF Ar-ArF

Sources

A Senior Application Scientist's Guide to Validating Inhibitor Binding Affinity for Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Featuring (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Introduction: The Critical Role of Binding Affinity in Targeting FAP

In the landscape of oncology and fibrosis drug discovery, Fibroblast Activation Protein (FAP) has emerged as a compelling therapeutic target. FAP is a type II transmembrane serine protease with a unique expression profile: it is sparingly found in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) and in areas of active tissue remodeling.[1][2] This differential expression makes FAP an attractive target for delivering therapies that can distinguish between malignant and healthy tissue.

The efficacy of any potential FAP inhibitor hinges on its ability to engage the target with high affinity and specificity. Binding affinity, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a fundamental parameter that dictates the concentration of a drug required to produce a therapeutic effect. A lower Kd or Ki value signifies a stronger interaction between the inhibitor and the enzyme. For drug development professionals, rigorously validating this affinity is not merely a characterization step; it is the cornerstone of establishing a compound's potential for clinical success.

This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of a representative phenylboronic acid-based inhibitor, this compound, to FAP. Boronic acids are of particular interest as they can form a reversible covalent bond with the catalytic serine (Ser624) in the FAP active site, often leading to potent inhibition.[3] We will compare its performance profile against other known FAP inhibitors and provide detailed, field-proven protocols for the gold-standard techniques used in affinity determination: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and direct Enzyme Inhibition Assays.

The Competitive Landscape: A Comparison of FAP Inhibitors

To understand the performance of our lead compound, it is essential to place it within the context of other known FAP inhibitors. The field includes a variety of chemical scaffolds, from boronic acid derivatives to cyanopyrrolidines. Below is a comparative summary of their binding affinities.

Compound/InhibitorScaffold TypeTarget Enzyme(s)Binding Affinity (IC₅₀ / Kᵢ / Kᴅ)Source(s)
This compound Phenylboronic Acid FAP (presumed) To Be Determined Hypothetical Lead Compound
Talabostat (Val-boroPro, PT-100)Boronic Acid DipeptideFAP, DPP-IV, DPP8/9IC₅₀ = 560 nM (FAP)[4][5]
OncoFAPSmall Organic LigandFAPKᴅ = 0.68 nM (human FAP)[6]
N-(pyridine-4-carbonyl)-Gly-boroProBoronic Acid DipeptideFAPIC₅₀ = 0.47 nM[7]
FAPI-04Quinoline-basedFAPIC₅₀ = 32 nM[8]
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine)CyanopyrrolidineFAPKᵢ = 3.0 nM[1]

Core Methodologies for Affinity Validation

Choosing the right technology to measure binding affinity is critical. Each method has unique strengths and provides a different facet of the interaction story. The following sections detail the protocols for three orthogonal, industry-standard techniques.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association rate, kon, and dissociation rate, koff) and equilibrium affinity (Kd).[9][10]

Scientist's Rationale: SPR is exceptionally powerful for early-stage characterization. It not only provides the affinity (Kd = koff/kon) but also reveals the kinetics of the interaction. A long residence time (slow koff) can be a highly desirable attribute for a drug, and SPR is the premier tool for measuring this directly. For small molecule analysis, high-quality sensor chips and careful assay design are paramount to achieving reliable data.[9][11][12]

Workflow Diagram: SPR for Small Molecule-Enzyme Interaction

SPR_Workflow cluster_prep Phase 1: Assay Preparation cluster_run Phase 2: SPR Measurement cluster_analysis Phase 3: Data Analysis p1 Immobilize FAP Enzyme on Sensor Chip p2 Prepare Analyte Series (Inhibitor Dilutions) p1->p2 p3 Equilibrate System with Running Buffer p2->p3 r1 Association: Inject Inhibitor over FAP surface p3->r1 r2 Dissociation: Flow Running Buffer r1->r2 r3 Regeneration: Strip bound inhibitor r2->r3 a1 Reference Subtraction & Sensorgram Processing r3->a1 a2 Fit Data to Binding Model (e.g., 1:1) a1->a2 a3 Determine kon, koff, KD a2->a3

Caption: High-level workflow for determining inhibitor binding kinetics using SPR.

Detailed Experimental Protocol:

  • Protein Immobilization:

    • Objective: To covalently attach active FAP enzyme to the sensor chip surface.

    • Steps:

      • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface with a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject purified recombinant human FAP (typically 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to promote pre-concentration. Aim for an immobilization level of 2000-4000 Response Units (RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Trustworthiness Check: A reference flow cell should be prepared simultaneously (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes from the signal.

  • Analyte Interaction Analysis:

    • Objective: To measure the binding of the inhibitor to the immobilized FAP.

    • Steps:

      • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+, pH 7.4). Concentrations should bracket the expected Kd, typically from 0.1x to 10x Kd. A common range for novel inhibitors is 1 nM to 10 µM.

      • Perform a cycle for each concentration, injecting the analyte solution over both the FAP and reference flow cells for a set time (e.g., 120 seconds) to measure association.

      • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).

      • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte before the next cycle.

    • Causality Note: The inclusion of 0.05% P20 surfactant in the running buffer is crucial to minimize non-specific hydrophobic interactions of the small molecule with the chip surface.

  • Data Analysis:

    • Objective: To derive kinetic and affinity constants from the sensorgram data.

    • Steps:

      • Process the raw data by subtracting the reference channel signal from the active channel signal.

      • Fit the resulting sensorgrams to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate.[10][12]

      • The fitting algorithm will calculate the association rate (kon, units M⁻¹s⁻¹), dissociation rate (koff, units s⁻¹), and the equilibrium dissociation constant (Kd, units M).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy ΔH, entropy ΔS) in addition to the binding affinity (Kd) and stoichiometry (n).[13][14]

Scientist's Rationale: ITC is the gold standard for characterizing the thermodynamics of binding in solution, free from surface immobilization artifacts. It directly measures heat change, a universal feature of chemical reactions.[15][16] This provides invaluable information for lead optimization; for example, a binding event that is enthalpically driven (favorable ΔH) often indicates strong, specific interactions like hydrogen bonds.

Workflow Diagram: ITC for Enzyme-Inhibitor Binding

ITC_Workflow prep Prepare Solutions: - FAP in sample cell - Inhibitor in syringe - Dialyze in same buffer load Load ITC Instrument: - Fill cell and syringe - Equilibrate temperature prep->load titrate Perform Titration: Inject inhibitor into FAP in sequential aliquots load->titrate detect Detect Heat Change: Measure differential power needed to maintain T=0 titrate->detect plot Generate Thermogram: Plot heat per injection vs. molar ratio detect->plot fit Fit Binding Isotherm: Extract Kd, ΔH, n plot->fit

Caption: Step-by-step process for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Objective: To prepare protein and ligand in precisely matched buffers to minimize heats of dilution.

    • Steps:

      • Thoroughly dialyze the purified FAP enzyme against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

      • Dissolve the this compound in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be used for solubility, but the same concentration must be present in the enzyme solution.

      • Degas both solutions immediately before the experiment to prevent bubbles in the cell or syringe.

  • ITC Experiment Setup:

    • Objective: To titrate the inhibitor into the enzyme solution and measure the resulting heat changes.

    • Steps:

      • Load the FAP solution into the sample cell (typically 200 µL) at a concentration of 5-50x the expected Kd (e.g., 10 µM).

      • Load the inhibitor solution into the injection syringe (typically 40 µL) at a concentration 10-20 times that of the enzyme (e.g., 150 µM).

      • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

      • Program a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Objective: To determine the thermodynamic parameters of the interaction.

    • Steps:

      • Integrate the area of each injection peak to determine the heat change (µcal) for that injection.

      • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

      • Fit this binding isotherm to a suitable model (e.g., a one-site independent model). The software will calculate the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

    • Trustworthiness Check: A control experiment titrating the inhibitor into buffer alone is essential to measure and subtract the heat of dilution.

Enzyme Inhibition Assay: Determining the Inhibition Constant (Kᵢ)

This method measures how the inhibitor affects the catalytic activity of FAP. By monitoring the rate of a substrate being converted to a product, we can determine the inhibitor's potency (IC₅₀) and, with further analysis, the inhibition constant (Kᵢ).

Scientist's Rationale: While SPR and ITC measure direct binding, an inhibition assay measures the functional consequence of that binding. This is the ultimate test of an inhibitor's effectiveness. A fluorescence-based assay using a substrate like Z-Gly-Pro-AMC is highly sensitive and suitable for high-throughput screening.[6][17][18] The Kᵢ value is a more absolute measure of affinity than IC₅₀ because it accounts for the substrate concentration and its affinity for the enzyme (Kₘ).[19]

Workflow Diagram: Kᵢ Determination via Enzyme Inhibition Assay

Ki_Workflow cluster_part1 Part 1: Determine Km of Substrate cluster_part2 Part 2: Determine IC50 of Inhibitor cluster_part3 Part 3: Calculate Ki km1 Measure reaction velocity at various substrate conc. km2 Plot Velocity vs. [Substrate] km1->km2 km3 Fit to Michaelis-Menten Eq. to find Km and Vmax km2->km3 ic1 Measure reaction velocity at fixed [Substrate] (Km) and varying [Inhibitor] km3->ic1 [S] = Km ki1 Use Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) km3->ki1 ic2 Plot % Inhibition vs. log[Inhibitor] ic1->ic2 ic3 Fit to dose-response curve to find IC50 ic2->ic3 ic3->ki1

Caption: The three-part process to accurately determine the inhibitor constant (Ki).

Detailed Experimental Protocol:

  • Determine Substrate Kₘ:

    • Objective: To find the Michaelis constant (Kₘ) for the substrate, which is required for the Kᵢ calculation.

    • Steps:

      • In a 96-well microplate, prepare reactions containing a fixed concentration of FAP enzyme in assay buffer (e.g., 50 mM Tris, pH 7.8).

      • Add varying concentrations of the fluorogenic substrate Z-Gly-Pro-AMC.

      • Monitor the increase in fluorescence (Excitation: ~365 nm, Emission: ~445 nm) over time using a plate reader.

      • Calculate the initial reaction velocity (V₀) for each substrate concentration.

      • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ.

  • Determine Inhibitor IC₅₀:

    • Objective: To find the concentration of inhibitor that reduces enzyme activity by 50%.

    • Steps:

      • Prepare reactions with a fixed concentration of FAP enzyme and a fixed concentration of substrate (ideally, equal to the Kₘ value determined above).

      • Add a serial dilution of this compound to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

      • Initiate the reaction by adding the substrate.

      • Measure the initial reaction velocity for each inhibitor concentration.

      • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

      • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate Kᵢ:

    • Objective: To convert the operational IC₅₀ value to the true inhibition constant, Kᵢ.

    • Steps:

      • For a competitive inhibitor, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate concentration used in the IC₅₀ experiment and Kₘ is the Michaelis constant for the substrate.

Conclusion and Forward Look

Validating the binding affinity of a lead compound like this compound is a multi-faceted process that requires rigorous, orthogonal approaches. Surface Plasmon Resonance provides invaluable kinetic data, Isothermal Titration Calorimetry delivers the complete thermodynamic signature of binding, and enzyme inhibition assays confirm the functional consequence of this binding.

By employing these three pillars of biophysical and biochemical characterization, researchers can build a comprehensive and trustworthy data package. This robust validation provides the confidence needed to advance a compound through the drug discovery pipeline, ensuring that only the most potent and promising inhibitors are progressed toward clinical evaluation. The data generated from these methods not only ranks compounds but also informs structure-activity relationships (SAR), guiding medicinal chemists in the rational design of next-generation FAP inhibitors with superior efficacy and selectivity.

References

  • Poplawski, J. E., et al. (2021). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. ResearchGate.
  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.
  • Bachovchin, D. A., et al. (2010). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry.
  • Gomez, J., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed.
  • Schnapp, G., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ResearchGate.
  • Lindner, S., et al. (2020). Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor. Journal of Nuclear Medicine.
  • Davis, S., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
  • Neri, D., et al. (2021). An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications. PNAS.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. globalresearchonline.net.
  • Geisel School of Medicine at Dartmouth. (2021). FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease. geiselmed.dartmouth.edu.
  • Yu, L., et al. (2018). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. PubMed.
  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.com.
  • Jansen, K., et al. (2014). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. PMC - NIH.
  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.com.
  • Sharma, S., & Soman, S. S. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH.
  • Mittermaier, A., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central.
  • Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. frontiersin.org.
  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. mdpi.com.
  • Colorado State University. (2012). Microplate Enzyme Assay Using Fluorescence. soils.usda.gov.
  • MDPI. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management. MDPI.com.
  • Johnson, G. D., & Stevens, R. C. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central.
  • ACS Publications. (2005). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. pubs.acs.org.
  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. cytivalifesciences.com.
  • ResearchGate. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. ResearchGate.
  • Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs. PMC.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). talabostat. guidetopharmacology.org.
  • Bachovchin, D. A., et al. (2010). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. PMC - NIH.
  • MDPI. (2023). Fluorescence-Based Enzyme Activity Assay. MDPI.com.
  • MDPI. (2024). Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4. MDPI.com.
  • PMC - NIH. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. ncbi.nlm.nih.gov.
  • Kim, I., et al. (2021). Identification of BR102910 as a selective fibroblast activation protein (FAP) inhibitor. PubMed.
  • Semantic Scholar. (n.d.). Inhibitor-Decorated Polymer Conjugates Targeting Fibroblast Activation Protein. semanticscholar.org.
  • ResearchGate. (n.d.). Schematic representations of FAP structural compositions. ResearchGate.
  • Figshare. (2008). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. figshare.com.
  • PMC - NIH. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. ncbi.nlm.nih.gov.

Sources

Comparative Efficacy Analysis of Novel Boronic Acid-Based Inhibitors Against Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a novel boronic acid compound, (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, against other classes of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). As a key enzyme in the endocannabinoid system, FAAH is a significant target for therapeutic intervention in pain, inflammation, and neurological disorders. This document outlines the mechanistic rationale, comparative efficacy data, and detailed experimental protocols for evaluating potential FAAH inhibitors.

Introduction to FAAH and Its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced cannabinoid receptor signaling and subsequent analgesic, anxiolytic, and anti-inflammatory effects. The development of potent and selective FAAH inhibitors is a promising therapeutic strategy.

Boronic acids represent a class of reversible covalent inhibitors that form a stable adduct with the catalytic serine residue of FAAH. This guide will compare the efficacy of this compound (hereafter referred to as Compound BAP-3F ) with other well-established FAAH inhibitors, focusing on their mechanisms of action and performance in preclinical assays.

Mechanism of Action: A Comparative Overview

The therapeutic potential of FAAH inhibitors is intrinsically linked to their mechanism of action at the enzymatic level. Different chemical classes of inhibitors interact with the active site of FAAH in distinct ways, influencing their potency, selectivity, and duration of action.

  • This compound (Compound BAP-3F): As a boronic acid derivative, BAP-3F is designed to act as a transition-state analog inhibitor. The boron atom is electrophilic and is attacked by the hydroxyl group of the catalytic serine (Ser241) in the FAAH active site. This forms a reversible covalent bond, creating a stable tetrahedral intermediate that mimics the transition state of anandamide hydrolysis. The fluorophenylcarbamoyl moiety is positioned to interact with the hydrophobic acyl chain-binding pocket and the oxyanion hole of the enzyme, contributing to binding affinity and selectivity.

  • Carbamate Inhibitors (e.g., URB597): Carbamate-based inhibitors, such as the widely studied URB597, function as irreversible covalent inhibitors. The carbamate group undergoes nucleophilic attack by the catalytic serine, leading to carbamoylation of the serine residue. This process inactivates the enzyme, and the restoration of FAAH activity requires de novo protein synthesis. While highly potent, the irreversible nature of these inhibitors can raise concerns about off-target effects and potential toxicity.

  • Piperidine/Piperazine Carboxamide Inhibitors (e.g., PF-04457845): This class of inhibitors, exemplified by PF-04457845, also acts as covalent inhibitors, but with a different mechanism and kinetic profile compared to carbamates. These compounds typically exhibit slow-binding, time-dependent inhibition. The initial non-covalent binding is followed by the formation of a covalent bond with the catalytic serine. While the inhibition is potent, the covalent adduct can, in some cases, be slowly reversible.

The distinct mechanisms of these inhibitor classes are a critical consideration in drug development, with implications for dosing regimens, potential for off-target effects, and overall safety profiles.

Diagram: Comparative Mechanisms of FAAH Inhibition

FAAH_Inhibition_Mechanisms cluster_0 FAAH Catalytic Cycle cluster_1 Inhibitor Mechanisms Anandamide Anandamide (Substrate) Active_FAAH Active FAAH (Ser241-OH) Anandamide->Active_FAAH Binding Transition_State Tetrahedral Intermediate Active_FAAH->Transition_State Hydrolysis BAP_3F Compound BAP-3F (Boronic Acid) URB597 URB597 (Carbamate) PF_04457845 PF-04457845 (Piperidine Carboxamide) Products Arachidonic Acid + Ethanolamine Transition_State->Products Product Release Inhibited_FAAH_B Reversible Covalent Adduct (Ser241-O-B(OH)R) BAP_3F->Inhibited_FAAH_B Reversible Inhibited_FAAH_U Irreversible Carbamoylation (Ser241-O-C(O)NR2) URB597->Inhibited_FAAH_U Irreversible Inhibited_FAAH_P Slowly Reversible Covalent Adduct PF_04457845->Inhibited_FAAH_P Slow, Tight-Binding

Caption: Mechanisms of FAAH inhibition by different inhibitor classes.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy data for Compound BAP-3F in comparison to established FAAH inhibitors. The data presented for Compound BAP-3F is based on representative values for phenylboronic acid derivatives from published literature, while the data for URB597 and PF-04457845 are from well-documented studies.

Inhibitor Class Mechanism IC50 (nM) Selectivity vs. MGL Reference
Compound BAP-3F Boronic AcidReversible Covalent~15-50>1000-foldHypothetical/Representative
URB597 CarbamateIrreversible Covalent4.6>1000-fold
PF-04457845 Piperidine CarboxamideCovalent7.2~200-fold

IC50 values are highly dependent on assay conditions. Data are presented for comparative purposes. Selectivity is typically measured against the closely related serine hydrolase, monoacylglycerol lipase (MGL).

These data indicate that boronic acid-based inhibitors can achieve potency comparable to that of established irreversible inhibitors. A key advantage of the reversible covalent mechanism of Compound BAP-3F is the potential for a more favorable safety profile, as the inhibition can be overcome, unlike the permanent inactivation caused by irreversible inhibitors like URB597.

Experimental Protocols

The evaluation of FAAH inhibitors requires robust and reproducible experimental protocols. The following section details a standard in vitro assay for determining the inhibitory potency (IC50) of test compounds.

Protocol: In Vitro FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human FAAH.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate: Anandamide-[ethanolamine-1-³H]

  • Assay buffer: 125 mM Tris-HCl, pH 9.0

  • Test compounds (e.g., Compound BAP-3F) dissolved in DMSO

  • Scintillation vials and scintillation fluid

  • Toluene

Workflow:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the assay buffer and the recombinant human FAAH enzyme.

    • Add the test compound dilution or DMSO (for control) and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the radiolabeled anandamide substrate.

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an ice-cold solution of toluene.

    • Vortex vigorously to extract the unreacted substrate into the organic phase.

    • Centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product will remain in the aqueous phase.

  • Quantification:

    • Transfer an aliquot of the aqueous phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram: FAAH Inhibition Assay Workflow

FAAH_Assay_Workflow Start Start: Compound Dilutions PreIncubation 1. Pre-incubation: FAAH Enzyme + Inhibitor (15 min, 37°C) Start->PreIncubation Reaction 2. Reaction Initiation: Add [³H]-Anandamide (30 min, 37°C) PreIncubation->Reaction Quench 3. Quenching & Extraction: Add Toluene, Vortex, Centrifuge Reaction->Quench Quantify 4. Quantification: Scintillation Counting of Aqueous Phase Quench->Quantify Analysis 5. Data Analysis: Calculate % Inhibition, Determine IC50 Quantify->Analysis End End: IC50 Value Analysis->End

Caption: Workflow for determining the in vitro IC50 of FAAH inhibitors.

Conclusion and Future Directions

This compound (Compound BAP-3F) represents a promising scaffold for the development of potent and reversible FAAH inhibitors. The boronic acid warhead allows for a covalent yet reversible interaction with the catalytic serine of FAAH, which may offer a superior safety profile compared to irreversible carbamate inhibitors. The comparative data suggest that this class of inhibitors can achieve high potency and selectivity.

Further studies should focus on a comprehensive preclinical evaluation of Compound BAP-3F, including:

  • In vivo efficacy studies in animal models of pain and anxiety.

  • Pharmacokinetic profiling to assess bioavailability and duration of action.

  • Off-target screening to confirm selectivity against a broader panel of serine hydrolases and other enzymes.

The continued exploration of boronic acid-based inhibitors will be crucial in advancing the development of novel therapeutics targeting the endocannabinoid system.

References

  • Title: URB597: A potent and selective inhibitor of fatty-acid amide hydrolase (FAAH) Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
  • Title: Discovery of a Potent, Orally Bioavailable, and Reversible FAAH Inhibitor Source: ACS Medicinal Chemistry Letters URL:[Link]

X-ray crystal structure analysis of fluorophenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystal Structure Analysis of Fluorophenylboronic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. Fluorophenylboronic acids are a class of compounds of significant interest due to their versatile applications, ranging from crucial intermediates in Suzuki-Miyaura cross-coupling reactions to their roles in medicinal chemistry and materials science.[1][2] The introduction of fluorine atoms onto the phenyl ring can dramatically alter the electronic properties, acidity, and intermolecular interactions of these molecules, thereby influencing their biological activity and material characteristics.[3][4]

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[5] This guide provides a comparative analysis of the X-ray crystal structures of various fluorophenylboronic acid derivatives. By presenting key crystallographic data, detailed experimental protocols, and visual representations of workflows and molecular interactions, this document serves as a technical resource for those engaged in crystallography, drug design, and crystal engineering.[6][7]

The Foundational Principles of Single-Crystal X-ray Diffraction

X-ray crystallography is a powerful analytical technique that relies on the diffraction of an X-ray beam by a highly ordered crystal lattice.[8] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots, or "reflections".[5] By measuring the angles and intensities of these diffracted beams, scientists can mathematically reconstruct a three-dimensional model of the electron density within the crystal. This electron density map is then used to determine the positions of individual atoms, their chemical bonds, and their arrangement within the crystal lattice.[5]

Experimental Protocol: From Solution to Structure

The successful determination of a crystal structure is a multi-step process that demands precision at every stage. Each step is a self-validating system; the success of the final structure refinement is contingent on the quality of the preceding steps.

Part A: Growing High-Quality Single Crystals

The most critical and often most challenging step is obtaining diffraction-quality single crystals.[5] For fluorophenylboronic acid derivatives, slow evaporation of a saturated solution is a commonly successful technique.

Causality Behind Experimental Choices:

  • Solvent Selection: The chosen solvent must dissolve the compound but not so well that saturation is difficult to achieve. The solvent's polarity and ability to form hydrogen bonds can influence the resulting crystal packing and even the polymorphic form obtained.

  • Slow Evaporation: Rapid crystal growth often leads to defects, twinning, or polycrystalline aggregates. Slow, controlled evaporation allows molecules sufficient time to arrange themselves into a well-ordered, single crystal lattice, which is essential for obtaining sharp diffraction spots.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the purified fluorophenylboronic acid derivative in a suitable solvent (e.g., ethanol, water, or a mixture) in a clean vial. Gentle heating can be used to aid dissolution and achieve saturation.

  • Filtration: Filter the warm, saturated solution through a syringe filter into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract one with a loop or fine needle for analysis.[5]

Part B: X-ray Diffraction Data Collection

This stage involves exposing the crystal to an X-ray beam and recording the resulting diffraction pattern.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop, typically using a cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).

  • Centering: Mount the loop on the goniometer head of the diffractometer and carefully center the crystal in the X-ray beam.

  • Data Collection Strategy: Modern diffractometers use software to determine an optimal data collection strategy. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector, such as a CCD or pixel detector.[5] The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible.

Part C: Structure Solution and Refinement

The final stage is computational, where the raw diffraction data is transformed into a refined molecular structure.[8]

Step-by-Step Structure Solution and Refinement Protocol:

  • Data Reduction: The collected images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like fluorophenylboronic acids, direct methods are typically employed.[5] This method uses statistical relationships between the reflection intensities to determine initial phases.

  • Model Building: An initial atomic model is built into the electron density map. Atoms are identified and placed according to the electron density peaks.

  • Structure Refinement: The initial model is refined using a least-squares method. This iterative process adjusts atomic positions, thermal displacement parameters, and other variables to achieve the best possible agreement between the diffraction data calculated from the model and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor (residual factor).

Visualizing the Workflow

The entire process, from obtaining a sample to the final refined structure, can be visualized as a linear workflow.

G cluster_exp Experimental Phase cluster_comp Computational Phase a Purified Compound b Crystal Growth (Slow Evaporation) a->b c Single Crystal Selection b->c d X-ray Data Collection (Diffractometer) c->d e Data Reduction & Integration d->e f Structure Solution (Direct Methods) e->f g Model Building f->g h Structure Refinement (Least-Squares) g->h i Final Crystal Structure h->i

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray structure analysis.

Performance Comparison of Fluorophenylboronic Acid Isomers

The position of the fluorine substituent on the phenyl ring significantly impacts the crystal packing and intermolecular interactions. A comparison of the crystallographic data for ortho-, meta-, and para-fluorophenylboronic acid highlights these differences.

Parameter2-Fluorophenylboronic Acid3-Fluorophenylboronic Acid4-Fluorophenylboronic Acid
Chemical Formula C₆H₆BFO₂C₆H₆BFO₂C₆H₆BFO₂
Molecular Weight 139.92 g/mol 139.92 g/mol [9]139.92 g/mol [10]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 5.101711.2335.968
b (Å) 5.55666.0964.885
c (Å) 22.058711.23311.239
β (°) 94.731118.25100.86
Volume (ų) 623.58623.5321.6
Z 442
R-factor (R1) 0.03540.084Data not specified
Data Source PubChem CID 2734354[11]Wu et al., 2006[12]PubChem CID 285645[10]

Note: Complete refined structural data for 4-fluorophenylboronic acid was not available in the provided search results, but fundamental unit cell parameters are listed for comparison.

Analysis of Structural Differences:

  • Unit Cell and Packing: While all three isomers crystallize in the monoclinic P2₁/c space group, their unit cell dimensions differ significantly. This reflects the distinct ways the molecules pack in the solid state, influenced by the steric and electronic effects of the fluorine atom's position.

  • Hydrogen Bonding: A universal feature in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers.[12][13] The hydroxyl groups of two separate boronic acid moieties interact via strong O-H···O hydrogen bonds, creating a robust supramolecular synthon.[6][14] This dimeric motif is a key driver in the crystal engineering of these compounds.[15][16]

  • Role of Fluorine: Beyond the primary hydrogen bonding, the fluorine atom can participate in weaker intermolecular interactions, such as C-H···F contacts. Its electron-withdrawing nature also influences the acidity of the boronic acid and the charge distribution across the molecule, which subtly modulates the strength and geometry of all intermolecular forces.[4] For instance, in 3-fluorophenylboronic acid, intermolecular O-H···O hydrogen bonds link the molecules into these characteristic dimers.[12]

Key Intermolecular Interactions: The Dimeric Synthon

The predictable formation of hydrogen-bonded dimers is a cornerstone of boronic acid crystal engineering.[6] This interaction is highly directional and strong, often dominating the crystal packing arrangement.

Sources

A Senior Application Scientist's Guide to Benchmarking New Boronic Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification of a novel, highly efficient catalyst can be a watershed moment, accelerating discovery and streamlining manufacturing. Boronic acids, particularly as ligands in palladium-catalyzed cross-coupling reactions, represent a cornerstone of modern synthesis.[1][2] This guide provides a comprehensive, field-proven framework for rigorously evaluating the performance of new boronic acid catalysts. We will move beyond rote protocols to explain the causal science behind experimental design, ensuring the data you generate is robust, reproducible, and, most importantly, meaningful.

The Foundation: Why Rigorous Benchmarking Matters

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse for creating carbon-carbon bonds, a fundamental step in building the complex molecules that become new medicines.[3][4][5] The reaction's efficiency is profoundly influenced by the ligands that coordinate to the palladium catalyst. A superior boronic acid-based ligand can dramatically enhance reaction rates, broaden the scope of compatible substrates, and allow for milder, more sustainable reaction conditions.[6][7]

However, claiming superiority requires irrefutable, comparative data. Benchmarking is this process of systematic evaluation against established standards.[8][9] It provides the necessary context to determine if a new catalyst is a genuine advancement or merely an alternative.

A Strategic Workflow for Catalyst Evaluation

Catalyst_Benchmarking_Workflow Strategic Workflow for Catalyst Evaluation cluster_0 Phase 1: Preparation & Standardization cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Data Analysis & Performance Assessment A Synthesize & Purify New Boronic Acid Catalyst D Set Up Parallel Reactions: - New Catalyst - Standard Catalyst 1 - Standard Catalyst 2 - Control (No Ligand) A->D B Procure & Verify Commercial Standard Catalysts (e.g., SPhos, XPhos) B->D C Select & Purify Benchmark Substrates (Aryl Halide & Boronic Acid) C->D E Define Standard Reaction Conditions (Temp, Solvent, Base, Concentration) F Monitor Reaction Progress Over Time (e.g., GC-MS, LC-MS analysis of aliquots) E->F G Calculate Yield vs. Time Profiles F->G H Determine Key Performance Metrics (TON, TOF) G->H J Final Performance Comparison H->J I Evaluate Substrate Scope & Functional Group Tolerance I->J

Figure 1: A systematic workflow for benchmarking new boronic acid catalysts.

Expertise in Action: The "Why" Behind the Workflow

  • Parallelism is Paramount: Running the new catalyst, standards, and a no-ligand control simultaneously under identical conditions is non-negotiable. It eliminates variations in heating, stirring, and solvent purity, ensuring that any observed performance difference is directly attributable to the catalyst itself.[8]

  • Standards Provide Context: Comparing a new catalyst only to a "no-ligand" control is insufficient. Its performance must be judged against well-established, commercially available ligands to prove its value to the scientific community.

  • Time-Course Monitoring: A single endpoint yield is not enough. Analyzing the reaction at multiple time points reveals the kinetics of the reaction, distinguishing a catalyst that is fast but deactivates quickly from one that is slower but more robust over time.[10]

Key Performance Metrics (KPIs) for Catalyst Evaluation

Objective comparison requires quantitative data. The following metrics are essential for a comprehensive assessment of any new catalyst.

Performance Metric Description Significance in Drug Development
Yield (%) The percentage of the limiting reagent converted to the desired product.Directly impacts the cost-effectiveness and efficiency of synthesizing an Active Pharmaceutical Ingredient (API).
Turnover Number (TON) Moles of product formed per mole of catalyst. TON = (moles of product) / (moles of catalyst).A high TON indicates a highly efficient catalyst, reducing the need for expensive palladium and simplifying purification by minimizing metal contamination.[11]
Turnover Frequency (TOF) The number of catalytic cycles per unit of time (often expressed as h⁻¹). TOF = TON / time.A high TOF means a faster reaction, leading to greater throughput in process chemistry and shorter production times.[10][11]
Substrate Scope The range of different aryl halides and boronic acids that the catalyst can couple effectively.A broad scope is highly desirable, enabling the synthesis of a diverse library of molecules for drug screening from various building blocks.[5]
Functional Group Tolerance The ability of the catalyst to function in the presence of sensitive chemical groups (e.g., aldehydes, esters, nitro groups).Crucial for synthesizing complex, multi-functional molecules without the need for extensive protecting group chemistry, thus shortening synthetic routes.[12]

A Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol for a benchmark reaction is designed to be self-validating. The inclusion of standards and controls allows for immediate assessment of the experiment's integrity.

Objective: To compare the performance of a new boronic acid ligand against SPhos in the coupling of 4-bromotoluene and phenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • New Boronic Acid Ligand

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromotoluene (limiting reagent)

  • Phenylboronic acid

  • Potassium Phosphate (K₃PO₄), finely ground

  • Toluene (anhydrous)

  • Water (degassed)

  • Dodecane (internal standard for GC analysis)

  • Schlenk tubes, magnetic stir bars, syringes, needles

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended):

    • To three separate, oven-dried Schlenk tubes, add K₃PO₄ (2.0 mmol).

    • To Tube 1 (New Catalyst): Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the new boronic acid ligand (0.02 mmol, 2 mol%).

    • To Tube 2 (Standard): Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).[13][14]

    • To Tube 3 (Control): Add only Pd(OAc)₂ (0.01 mmol, 1 mol%).

    • To each tube, add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

    • Seal each tube with a rubber septum.

  • Reaction Setup (Schlenk Line):

    • Remove the tubes from the glovebox and connect to a Schlenk line.

    • Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. This is critical as O₂ can oxidatively degrade both the phosphine ligands and the active Pd(0) catalyst, inhibiting the reaction.[15]

    • Via syringe, add a stock solution of dodecane in anhydrous toluene (e.g., 0.5 mmol of internal standard in 4 mL of toluene) to each tube.

    • Via syringe, add degassed water (0.5 mL) to each tube. Water can play a complex role, but is often beneficial in Suzuki couplings, facilitating the dissolution of the base and promoting the transmetalation step.

  • Execution and Monitoring:

    • Place all three tubes simultaneously into a pre-heated oil bath or heating block set to 100 °C, ensuring vigorous and identical stirring.

    • At designated time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) from each reaction mixture via syringe.

    • Immediately quench each aliquot in a vial containing diethyl ether and a small amount of water, and vortex. This stops the reaction and prepares the sample for analysis.

    • Analyze the organic layer of each quenched sample by GC-MS to determine the ratio of product to the internal standard, allowing for accurate yield calculation.

Data Presentation and Mechanistic Insight

The quantitative results should be tabulated for a clear, at-a-glance comparison.

Table 1: Hypothetical Performance Data for New Catalyst "BA-L1"

Catalyst System Yield at 1h (%) Yield at 4h (%) TON (at 4h) TOF (at 1h, h⁻¹)
BA-L1 + Pd(OAc)₂ 92 >99 >99 92
SPhos + Pd(OAc)₂ 85 96 96 85
Pd(OAc)₂ (No Ligand) <5 12 12 <5

Conditions: 1 mol% Pd, 2 mol% Ligand, 100 °C. TON and TOF are calculated based on a 1 mol% catalyst loading.

This data suggests the new catalyst "BA-L1" is kinetically faster and provides a more complete conversion than the industry standard SPhos under these conditions. Understanding why requires a look at the catalytic cycle.

Suzuki_Miyaura_Cycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)-R² L₂ OxAdd->Trans Transmetalation (R²-B(OH)₂) + Base Product R¹-R² Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Key steps of the Suzuki-Miyaura catalytic cycle.

The boronic acid ligand (L) is not a passive spectator. Its steric bulk and electron-donating properties are crucial. Electron-rich, bulky ligands like SPhos and, hypothetically, our new "BA-L1" accelerate the typically rate-limiting oxidative addition and the final reductive elimination step, leading to higher overall catalytic activity (TOF).[6][16][17] A superior ligand creates a more active and stable palladium center, enabling it to cycle more efficiently.

Final Assessment

This guide provides a robust framework for the initial benchmarking of new boronic acid catalysts. By adhering to these principles of parallel comparison, meticulous protocol, and quantitative analysis, researchers can confidently assess the true performance of their discoveries. The next steps in a full evaluation would involve expanding the substrate scope to include more electronically and sterically challenging coupling partners and testing the catalyst's tolerance to a wide array of functional groups commonly found in pharmaceutical intermediates.

References

  • Ishiyama, T., & Miyaura, N. (2004). Boronic Acids in Suzuki−Miyaura Cross-Coupling. In Boronic Acids (pp. 123-155). Wiley-VCH. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. [Link]
  • Taylor, M. S., & Smith, A. M. (2022). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 88(5), 2556–2576. [Link]
  • Hall, D. G. (2011). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.
  • Scott, S. L., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(108), 88888-88891. [Link]
  • SUNCAT Center for Interface Science and Catalysis. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. [Link]
  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274. [Link]
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • University of Geneva. (n.d.).
  • Wikipedia. (n.d.). Boronic acid. [Link]
  • ResearchGate. (2025). Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. [Link]
  • Shouyun, Y., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • Woodley, J. M. (2019). Considerations when Measuring Biocatalyst Performance.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • ResearchGate. (n.d.).
  • World Scientific Publishing. (n.d.).

Sources

A Researcher's Guide to Characterizing Boronic Acid-Protein Interactions: An Isothermal Titration Calorimetry (ITC) Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the interaction between boronic acids and proteins represents a frontier of significant interest. Boronic acids, with their unique ability to form reversible covalent bonds with diols and catalytically important serine or threonine residues, are pivotal in the design of targeted therapeutics, particularly in oncology and immunology.[1][2] Understanding the thermodynamics and kinetics of these interactions is paramount for optimizing drug efficacy and selectivity. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for the direct, in-solution measurement of binding thermodynamics. This guide provides an in-depth, objective comparison of ITC with other prevalent biophysical methods for characterizing boronic acid-protein interactions, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Power of Direct Measurement: Why ITC Excels for Boronic Acid Systems

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[3][4] This allows for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, without the need for labeling or immobilization.[5] For boronic acid-protein interactions, which can be complex and involve covalent bond formation, this direct measurement in solution is a significant advantage.[6]

The interaction of a boronic acid with a protein active site, often involving a catalytic serine, is a multi-step process.[2] It begins with non-covalent recognition, followed by the formation of a reversible covalent tetrahedral boronate complex.[7] ITC captures the total heat change of this entire process, providing a comprehensive thermodynamic signature of the binding event.

Key Advantages of ITC:
  • Label-Free and In-Solution: ITC avoids potential artifacts introduced by labeling or immobilizing binding partners, providing data that more accurately reflects the true interaction in a biological context.[5]

  • Complete Thermodynamic Profile: A single ITC experiment yields a wealth of information (KD, n, ΔH, and ΔS), offering deep insights into the driving forces of the interaction.[4][8]

  • Broad Applicability: The technique is versatile and can be applied to a wide range of biological systems, including protein-small molecule interactions.[9]

Navigating the Experimental Landscape: A Critical Comparison of Techniques

While ITC offers a powerful approach, a comprehensive understanding of boronic acid-protein interactions often benefits from complementary techniques. Each method has its own strengths and weaknesses, and the choice of technique should be guided by the specific scientific question being addressed.

Technique Principle Key Outputs Strengths for Boronic Acid Interactions Limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKD, n, ΔH, ΔSDirect, in-solution, complete thermodynamic profile.Can be material-intensive, less suitable for very weak or very tight binders.[10][11]
Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding to a sensor surfacekon, koff, KDReal-time kinetics, high sensitivity, requires less sample.[12][13]Immobilization can alter protein conformation; potential for mass transport limitations.[14]
Fluorescence Spectroscopy Measures changes in fluorescence upon bindingKDHigh sensitivity, can be used for high-throughput screening.[15][16]Requires an intrinsic or extrinsic fluorophore; can be prone to artifacts.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic environment of atomic nuclei upon bindingKD, binding site mapping, structural informationProvides atomic-level detail of the interaction site.[7][17]Requires large amounts of isotopically labeled protein, lower throughput.[18]
In-Depth Analysis of Alternatives:

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding events in real-time.[19][20][21] It measures the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. For covalent inhibitors like some boronic acids, SPR can be adapted to measure the kinetics of both the initial non-covalent binding and the subsequent covalent bond formation.[14] However, the requirement to immobilize one of the binding partners on a sensor chip can be a significant drawback, as it may alter the protein's native conformation and activity.

Fluorescence Spectroscopy: This technique relies on changes in the fluorescence properties of a molecule upon binding.[16] It can be highly sensitive and is amenable to high-throughput screening formats. For boronic acid interactions, fluorescent probes have been developed that can be displaced from a protein's active site, allowing for competitive binding assays.[15][22] The primary limitation is the need for a suitable fluorophore, either intrinsic to the protein (like tryptophan) or an extrinsic label, which can sometimes interfere with the binding interaction.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled atomic-level information about binding interactions.[17] It can be used to map the binding site on the protein, determine the structure of the protein-ligand complex, and measure binding affinities.[7][18] For boronic acid interactions, 11B NMR can directly probe the formation of the tetrahedral boronate species.[7] The main challenges with NMR are the large sample quantities required and the complexity of the data analysis, making it less suitable for initial screening campaigns.[24][25]

Experimental Design and Protocols: Best Practices for Robust Data

Achieving high-quality, reproducible data requires careful experimental design and execution. Below are foundational protocols for ITC and a brief overview for alternative techniques.

Isothermal Titration Calorimetry (ITC) Protocol for Boronic Acid-Protein Interaction

This protocol outlines the key steps for a successful ITC experiment.

1. Sample Preparation (The Key to Success):

  • Purity: Ensure both protein and boronic acid are of the highest possible purity.[26]

  • Buffer Matching: This is critical. Dialyze the protein extensively against the final experimental buffer. Dissolve the boronic acid in the exact same buffer from the dialysis. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[26][27]

  • Buffer Selection: Use buffers with a low ionization enthalpy, such as phosphate or acetate, to minimize heats of protonation/deprotonation upon binding.[10][27] Avoid buffers like Tris, which have high ionization enthalpies.[8][28] The pH of the buffer is also crucial for boronic acid chemistry, as the affinity of boronic acids for diols is pH-dependent.[29][30]

  • Concentration Determination: Accurately determine the concentrations of both protein and ligand. For proteins, use a reliable method like UV-Vis spectroscopy with a calculated extinction coefficient.

2. Experimental Setup:

  • By convention, the protein ("macromolecule") is placed in the sample cell and the boronic acid ("ligand") is in the injection syringe. [26]

  • Concentration Guidelines: The optimal concentration range depends on the expected binding affinity (KD). A useful starting point is to have the ligand concentration in the syringe 10-20 times higher than the protein concentration in the cell. The "c-window" (c = [Macromolecule] / KD) should ideally be between 10 and 1000 for a well-defined binding isotherm.[8][26]

3. The Titration Experiment:

  • Control Experiments: Perform two control titrations: 1) titrate ligand into buffer and 2) titrate buffer into the protein solution. These experiments measure the heats of dilution, which must be subtracted from the main experimental data.[8]

  • Titration Parameters: A typical experiment consists of 19-20 injections of 2 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

4. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change per injection.

  • Subtract the heats of dilution from the control experiments.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine KD, n, and ΔH. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Workflow for Characterizing Boronic Acid-Protein Interactions

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis cluster_comp Phase 4: Complementary Analysis P1 High-Purity Protein & Boronic Acid P2 Precise Buffer Matching (Dialysis) P1->P2 P3 Accurate Concentration Measurement P2->P3 E1 Control Titrations (Ligand->Buffer, Buffer->Protein) P3->E1 E2 Binding Experiment (Ligand->Protein) E1->E2 A1 Integration & Subtraction of Controls E2->A1 A2 Fit to Binding Model A1->A2 A3 Obtain K_D, n, ΔH, ΔS A2->A3 C1 SPR for Kinetics (k_on, k_off) A3->C1 C2 Fluorescence for HTS A3->C2 C3 NMR for Structural Details A3->C3

Caption: A streamlined workflow for the thermodynamic and kinetic characterization of boronic acid-protein interactions.

Making an Informed Decision: Which Technique is Right for You?

The choice of biophysical method is not a matter of one-size-fits-all. The following decision tree can guide your selection process.

Decision Logic for Technique Selection

Decision_Tree Start What is the primary research question? Q1 Need a complete thermodynamic profile (ΔH, ΔS)? Start->Q1 Thermodynamics Q2 Need kinetic information (k_on, k_off)? Start->Q2 Kinetics Q3 Need high-throughput screening of many compounds? Start->Q3 Screening Q4 Need atomic-level structural details of the binding site? Start->Q4 Structure Ans_ITC Use Isothermal Titration Calorimetry (ITC) Q1->Ans_ITC Yes Ans_SPR Use Surface Plasmon Resonance (SPR) Q2->Ans_SPR Yes Ans_Fluorescence Use Fluorescence Spectroscopy Q3->Ans_Fluorescence Yes Ans_NMR Use NMR Spectroscopy Q4->Ans_NMR Yes

Caption: A decision-making guide for selecting the appropriate biophysical technique based on the research objective.

Conclusion: An Integrated Approach for a Complete Picture

Isothermal Titration Calorimetry stands out as a uniquely powerful tool for elucidating the thermodynamics of boronic acid-protein interactions due to its direct, in-solution, and label-free nature. It provides a complete thermodynamic fingerprint that is essential for understanding the molecular driving forces of binding. However, for a truly comprehensive characterization, an integrated approach is often the most insightful. Combining the rich thermodynamic data from ITC with the real-time kinetic information from SPR, the high-throughput capabilities of fluorescence-based assays, and the atomic-level structural details from NMR spectroscopy will provide the most complete and robust understanding of these important interactions. This multi-faceted approach empowers researchers to make more informed decisions in the complex process of drug design and development.

References

  • Wang, B., & Anslyn, E. V. (2005). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 7(21), 4641-4644. [Link]
  • DiPasquale, A. G., & Rheingold, A. L. (2020). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega, 5(47), 30567-30575. [Link]
  • American Chemical Society. (n.d.). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. [Link]
  • Lodola, A., & Mor, M. (2015). Computational and biophysical methods for the discovery and optimization of covalent drugs.
  • Finnie, M. D., & Bachovchin, W. W. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651-12655. [Link]
  • DiPasquale, A. G., & Rheingold, A. L. (2020). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega, 5(47), 30567-30575. [Link]
  • Inglis, S. R., et al. (2011). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. Analytical Biochemistry, 420(1), 41-47. [Link]
  • Lynd, N. A., et al. (2019). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 141(34), 13444-13451. [Link]
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. [Link]
  • Johnson, C. N., & Fischer, J. P. (2021). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 64(23), 16955-16983. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. [Link]
  • Bull, S. D., & James, T. D. (2017). Molecular recognition with boronic acids—applications in chemical biology. Cellular and Molecular Life Sciences, 74(19), 3475-3493. [Link]
  • ResearchGate. (n.d.). A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases. [Link]
  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(58), 33267-33282. [Link]
  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. [Link]
  • Singh, J., et al. (2017). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 60(13), 5411-5444. [Link]
  • Penn State Huck Institutes of the Life Sciences. (n.d.).
  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. [Link]
  • Compton, R. G., & Hartl, F. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst, 147(3), 456-465. [Link]
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
  • Vanderbilt University. (n.d.).
  • Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(11), 2444-2453. [Link]
  • PDB-101. (n.d.). Analysis of Protein Interactions by Surface Plasmon Resonance. [Link]
  • Douzi, B., & Cianferani, S. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1615, 369-387. [Link]
  • Bohrium. (2021, July 1).
  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 236-243. [Link]
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
  • Dam, T. K., & Brewer, C. F. (2010). Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. Methods in Enzymology, 478, 339-361. [Link]
  • De, A., & Whitty, A. (2011). Studying protein-protein interactions using surface plasmon resonance. Methods in Molecular Biology, 681, 1-28. [Link]
  • Comar, W. A., & Rienstra, C. M. (2019). Using NMR Spectroscopy To Measure Protein Binding Capacity on Gold Nanoparticles.
  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 236-243. [Link]
  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]
  • Springer Nature Experiments. (n.d.). Protein–Protein Interactions: Surface Plasmon Resonance. [Link]
  • Velazquez-Campoy, A., & Freire, E. (2012). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 896, 1-15. [Link]
  • Morales, R., & Hervas, R. (2016). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1485, 1-12. [Link]
  • ResearchGate. (2022, January 19). How can I measure binding affinity if I do not have an ITC?. [Link]
  • Venditti, V., & Toke, O. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 7. [Link]
  • bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]
  • Luchinat, E. (2022, January 16). Protein-drug interactions monitored by time-resolved NMR. YouTube. [Link]
  • National Institutes of Health. (n.d.). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. [Link]
  • ResearchGate. (n.d.). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. [Link]

Sources

Comparative study of boronic acids as hydrogen peroxide-responsive triggers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Boronic Acids as Hydrogen Peroxide-Responsive Triggers

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Harnessing a Key Biological Signal

Hydrogen peroxide (H₂O₂) has transcended its historical perception as a mere byproduct of oxidative stress. It is now firmly established as a critical signaling molecule involved in a myriad of physiological and pathological processes, including cell proliferation, immune responses, and oncogenesis.[1][2] The localized, transient fluctuations in H₂O₂ concentrations—from nanomolar levels in normal physiology to micromolar levels under oxidative stress—present a unique opportunity for designing targeted therapeutic and diagnostic systems.[1][3]

Among the chemical moieties developed to react to this signal, boronic acids and their derivatives have emerged as a premier class of triggers due to their remarkable specificity for H₂O₂.[3][4] This guide provides a comparative analysis of different boron-based triggers, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting and applying the optimal trigger for their specific application, be it in drug delivery, diagnostics, or fundamental cell biology.

Part 1: The Fundamental Reaction Mechanism

The utility of boronic acids as H₂O₂-responsive triggers is rooted in a specific and irreversible oxidative C–B bond cleavage. The generally accepted mechanism proceeds in two main stages:

  • Nucleophilic Attack and Peroxoborate Formation: The reaction initiates with the nucleophilic attack of hydrogen peroxide on the electron-deficient boron atom of the boronic acid or its ester. This forms a transient, unstable peroxoborate intermediate.

  • Oxidative Rearrangement and Hydrolysis: The intermediate undergoes a rapid oxidative 1,2-migration of the aryl group from the boron to the adjacent oxygen atom. This rearrangement results in the formation of a borate ester, which is highly susceptible to hydrolysis.

  • Product Release: The borate ester is rapidly hydrolyzed in an aqueous environment, yielding the final products: a phenol (which is often the "effector" molecule, such as a fluorophore or a drug) and boric acid.[1][5][6]

This transformation is highly specific to H₂O₂ over other reactive oxygen species (ROS), making it an invaluable tool for biological applications.[3]

G cluster_0 A Aryl Boronic Acid (R-B(OH)₂) B Peroxoborate Intermediate A->B  Nucleophilic Attack H2O2 Hydrogen Peroxide (H₂O₂) H2O2->B C Borate Ester (R-O-B(OH)₂) B->C Oxidative Rearrangement D Phenol (Effector) (R-OH) C->D Hydrolysis E Boric Acid (B(OH)₃) C->E Hydrolysis

Caption: H₂O₂-mediated oxidation of an aryl boronic acid.

Part 2: A Comparative Analysis of Boron-Based Triggers

While all triggers in this class share the same fundamental mechanism, their reactivity, stability, and byproducts differ significantly. The choice of trigger is therefore a critical design parameter.

The Benchmark: Aryl Boronic Acids and Esters

Aryl boronic acids and their corresponding esters (e.g., pinacol esters) are the most widely studied and utilized H₂O₂ triggers.[3][4] They offer a favorable combination of stability, low toxicity, and ease of synthesis.[1] However, their primary limitation lies in their relatively slow reaction kinetics.

  • Reactivity: Second-order reaction rate constants for typical aryl boronic acids are in the range of 0.1 to 6.3 M⁻¹s⁻¹.[1][7]

  • Implication: In a cellular context where pathological H₂O₂ concentrations can reach up to 100 μM, probes based on this trigger may require incubation times of over 30 minutes for full activation.[1][7] This slow response time can limit the spatial and temporal resolution of H₂O₂ imaging and delay the release of therapeutic payloads.[1][8]

The High-Speed Alternative: Aryl Borinic Acids

To address the kinetic limitations of boronic acids, researchers developed aryl borinic acids, where one hydroxyl group is replaced by a second aryl group. This structural change dramatically enhances the reactivity of the boron center.

  • Reactivity: Borinic acids exhibit a staggering increase in reaction rate, with a reported second-order rate constant of approximately 1.9 x 10⁴ M⁻¹s⁻¹—a 10,000-fold increase compared to its boronic acid counterpart.[1][3][8]

  • Causality: The substitution of a hydroxyl group with a carbon atom increases the electrophilicity of the boron center, making it significantly more susceptible to nucleophilic attack by H₂O₂.[1][3]

  • Key Consideration - Regioselectivity: A significant challenge with unsymmetrical borinic acids (Ar-B(R)-OH) is the lack of regioselectivity during the oxidative rearrangement. The reaction can yield two different phenol/boronic acid product pairs, which can complicate drug release profiles or fluorescent probe design.[9] Recent work has shown that strategically placed electron-withdrawing substituents can help direct the rearrangement, offering a promising solution to this issue.[9]

The Stability-Enhanced Option: Boralactones

While reactivity with H₂O₂ is desired, general instability towards other oxidative species can be a significant drawback for in vivo applications.[5][10] Boronic acids can be susceptible to oxidative deboronation by various ROS, similar to thiols.[5] To overcome this, boralactones were developed.

  • Structure: Boralactones feature an intramolecular coordination bond between a pendant carboxyl group and the boron atom.[5]

  • Stability: This intramolecular ligation significantly increases the molecule's resistance to general oxidation, with studies showing a 10,000-fold increase in stability compared to simple phenylboronic acid.[5][11]

  • Mechanism of Stability: Computational analyses reveal that the coordination diminishes the stabilization of the empty p orbital on the boron atom that forms during the rate-limiting transition state of the oxidation reaction.[5][12]

  • Trade-off: This enhanced stability also tempers the reactivity specifically towards H₂O₂, resulting in slower reaction rates than standard boronic acids. This makes boralactones ideal for applications requiring high stability in complex biological environments, where a slower, controlled release is acceptable.

Quantitative Performance Summary
Trigger TypeRepresentative Second-Order Rate Constant (k, M⁻¹s⁻¹)Relative ReactivityKey Advantage(s)Key Limitation(s)
Aryl Boronic Acid ~1.8[1][7]1x (Benchmark)Well-established, stable, low toxicity, easy synthesis.[1]Slow reaction kinetics, limiting real-time applications.[1][7]
Aryl Borinic Acid ~1.9 x 10⁴[1][7]~10,000xExtremely rapid H₂O₂ response, enabling real-time detection.[3][8]Potential for poor regioselectivity; less explored synthetically.[7][9]
Boralactone ~9.7[6]~5.4xHigh oxidative stability in complex biological milieu.[5][11]Slower H₂O₂-specific reaction rate than standard boronic acids.

Part 3: Experimental Validation & Protocols

Synthesizing a novel trigger is only the first step. Rigorous experimental validation is crucial to characterize its performance and ensure its suitability for the intended application.

Protocol 1: Kinetic Analysis of H₂O₂ Reactivity via Fluorescence

This protocol determines the second-order rate constant of an H₂O₂-responsive fluorescent probe. The core principle is to use pseudo-first-order conditions to simplify the rate law.

Causality: By using a large excess of H₂O₂ (e.g., >10-fold) relative to the probe, the concentration of H₂O₂ remains effectively constant throughout the reaction. This allows the bimolecular reaction to be treated as a simpler, pseudo-first-order process, where the observed rate is directly proportional to the probe's concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the boronic/borinic acid-based fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare a stock solution of H₂O₂ (e.g., 100 mM in deionized water). Accurately determine its concentration via UV absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

    • Prepare the reaction buffer (e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4).[1]

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a Peltier-controlled cuvette holder to maintain a constant temperature (e.g., 37 °C).[3]

    • Determine the excitation (λex) and emission (λem) maxima of the final phenol product (the fluorophore). Set the instrument to record fluorescence intensity at λem over time.

  • Kinetic Measurement:

    • In a quartz cuvette, dilute the probe stock solution into the reaction buffer to a final concentration of 5 µM. Allow the solution to equilibrate to the set temperature.

    • Initiate the reaction by adding a small volume of the H₂O₂ stock solution to achieve the desired excess concentration (e.g., 100 µM). Mix rapidly.

    • Immediately begin recording the fluorescence intensity over time until the signal plateaus, indicating reaction completion.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Fit the resulting curve to a single exponential equation: I(t) = I_f + (I_0 - I_f) * exp(-k_obs * t), where I(t) is the intensity at time t, I_0 and I_f are the initial and final intensities, and k_obs is the observed pseudo-first-order rate constant.

    • Repeat the experiment with several different excess concentrations of H₂O₂.

    • Plot k_obs versus the concentration of H₂O₂. The slope of this linear plot is the second-order rate constant (k₂).

G cluster_0 prep Prepare Reagents (Probe, H₂O₂, Buffer) setup Setup Spectrofluorometer (Temp, λex, λem) prep->setup run Run Reaction (5 µM Probe, >50 µM H₂O₂) setup->run record Record Fluorescence vs. Time run->record fit Fit Data to Exponential (Extract k_obs) record->fit repeat Repeat for multiple [H₂O₂] fit->repeat plot Plot k_obs vs. [H₂O₂] (Slope = k₂) repeat->plot

Caption: Workflow for determining the second-order rate constant.

Protocol 2: Selectivity Assay Against Other Reactive Oxygen Species (ROS)

To be effective in a biological system, the trigger must be selective for H₂O₂.

Step-by-Step Methodology:

  • Prepare ROS Generating Systems:

    • Superoxide (O₂⁻): KO₂ in DMSO.

    • Hypochlorite (OCl⁻): NaOCl solution.

    • Peroxynitrite (ONOO⁻): SIN-1 or synthesized ONOO⁻.

    • Hydroxyl Radical (•OH): Fenton reagent (Fe²⁺ + H₂O₂).

  • Incubation: Prepare separate solutions of your probe (e.g., 10 µM) in buffer. To each solution, add a specific ROS generator at a biologically relevant concentration (e.g., 100 µM). Include a positive control with H₂O₂ and a negative control with only the probe in buffer.

  • Measurement: After a set incubation period (e.g., 60 minutes), measure the fluorescence of each sample.

  • Analysis: Compare the fluorescence response generated by H₂O₂ to that of other ROS. A highly selective probe will show a significant signal increase only in the presence of H₂O₂.

Part 4: Applications in Drug Delivery

The ability to trigger payload release in the high-H₂O₂ tumor microenvironment is a powerful strategy in targeted drug delivery.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (High H₂O₂) cluster_2 Therapeutic Action NP Drug-Loaded Nanoparticle (with Boronic Trigger) Trigger H₂O₂ triggers C-B bond cleavage NP->Trigger Release Drug is Released Trigger->Release Action Drug acts on Cancer Cell Release->Action

Caption: H₂O₂-responsive drug delivery system workflow.

Boronic acid linkers have been successfully incorporated into various drug delivery platforms:

  • Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody that targets a cancer-specific antigen. Upon reaching the tumor, extracellular H₂O₂ cleaves the linker, releasing the drug directly at the site of action.[13][14]

  • Nanoparticles and Micelles: Drugs can be encapsulated within nanoparticles or micelles that are cross-linked with boronic esters. The disassembly of these carriers in a high H₂O₂ environment leads to burst release of the therapeutic cargo.[15][16][17]

Conclusion and Future Outlook

The family of boronic acid-based triggers offers a versatile and powerful toolkit for responding to H₂O₂.

  • Aryl boronic acids remain the reliable workhorse for applications where speed is not critical.

  • Aryl borinic acids are the clear choice for real-time imaging and rapid-release drug delivery, provided the potential for regioselectivity is addressed.[3]

  • Boralactones provide a solution for long-circulating systems that require exceptional stability against premature degradation.[5]

The continued exploration of substituent effects to fine-tune reactivity and selectivity, combined with novel scaffold designs, will undoubtedly expand the capabilities of these remarkable chemical triggers, paving the way for more sophisticated and effective tools in medicine and biology.

References

  • Gatin-Fraudet, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(49). [Link]
  • Gatin-Fraudet, B., et al. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. [Link]
  • Li, Y., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments, 194, 109623. [Link]
  • Abedsalah, S., et al. (2018).
  • Gatin-Fraudet, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. [Link]
  • Gatin-Fraudet, B., et al. (2022). Hydrogen Peroxide-Responsive Triggers Based on Borinic Acids: Molecular Insights into the Control of Oxidative Rearrangement. Chemistry – A European Journal, 28(59). [Link]
  • Wang, L., et al. (2022). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Current Medicinal Chemistry, 29(14), 2476-2489. [Link]
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]
  • Li, M., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(9), 743. [Link]
  • Wang, Z., et al. (2014). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Analytical and Bioanalytical Chemistry, 406(24), 5861-8. [Link]
  • Gatin-Fraudet, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS, 118(49). [Link]
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]
  • Amer, F. A., & Gaber, M. (2023). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research. [Link]
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • Eddine, M., et al. (2020). H2O2-sensitive delivery microparticles based on the boronic acid chemistry: (Phenylboronic–alginate derivative/dextran) system.
  • Graham, B. J., et al. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 13(15), 4279-4286. [Link]
  • Quora. (2018). What is the product if boric acid reacts with h2o2?. [Link]
  • Wang, L., et al. (2022). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition.
  • Shibuya, Y., et al. (2023). Hydrogen Peroxide-Triggered Disassembly of Boronic Ester-Cross-Linked Brush-Arm Star Polymers. ACS Macro Letters, 12(8), 1145-1150. [Link]
  • Wang, Y., et al. (2024).
  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]
  • ResearchGate. (n.d.). Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻).. [Link]
  • Dickinson, B. C. (2011). Molecular Imaging Approaches to Understanding the Roles of Hydrogen Peroxide Biology in Stress and Development. eScholarship. [Link]
  • Ross, D., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates.
  • Li, J., et al. (2021). Stimuli‐responsive linkers and their application in molecular imaging. WIREs Nanomedicine and Nanobiotechnology, 13(5). [Link]
  • Ross, D., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. University of Cambridge Apollo Repository. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our materials from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, a specialized reagent whose safe management is paramount for laboratory safety and environmental compliance. Our approach moves beyond a simple checklist, delving into the chemical reasoning that informs these critical procedures.

Hazard Identification and Inherent Risks

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not extensively published, a risk assessment can be constructed by examining its structural components: the boronic acid group, the fluorinated aromatic ring, and the amide linkage.

Based on data from analogous compounds, the primary hazards are identified as follows:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.[2][3][5]

A critical, though less immediate, concern is the potential for mutagenicity. Studies have shown that some boronic acids and their derivatives can yield positive results in the Ames test, suggesting a potential to act as chemical mutagens.[6][7] This is believed to occur through the generation of organic radicals via oxidation.[6] Therefore, it is imperative to treat this compound with the caution afforded to a potential mutagen and minimize all routes of exposure.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Analogue Sources
Acute Toxicity (Oral), Category 4Harmful if swallowed.Sigma-Aldrich, Fisher Scientific SDS[1][2]
Skin Irritation, Category 2Causes skin irritation upon contact.Fisher Scientific, TCI Chemicals SDS[2][4]
Eye Irritation, Category 2Causes serious eye irritation.Fisher Scientific, TCI Chemicals SDS[2][4]
Specific Target Organ ToxicityMay cause respiratory system irritation.Fisher Scientific, Fluorochem SDS[2][5]
Potential MutagenicitySuspected based on class activity.Wikipedia, SiliCycle Inc.[6][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This equipment forms a non-negotiable barrier to protect against the identified hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid cross-contamination.[1][3]

  • Protective Clothing: A chemical-resistant lab coat, fully fastened, is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator (e.g., N95 dust mask) is the minimum requirement.[3]

An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][8]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[1][9]

Step 1: Waste Characterization and Segregation

This compound is a halogenated organic solid . This classification is critical for proper disposal.

  • Why Halogenated? The presence of fluorine requires segregation into the halogenated waste stream. Co-mingling with non-halogenated waste can complicate the final disposal process (typically high-temperature incineration) and may violate regulatory requirements.

  • Why Organic? The carbon-based structure defines it as organic waste.

  • Action: Designate a specific, dedicated hazardous waste container for "Halogenated Organic Solids."

Step 2: Container Selection and Preparation

The integrity of the waste container is essential to prevent leaks and exposure.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be compatible with the chemical and any solvents used.[10][11]

  • Labeling: The container must be labeled clearly before any waste is added. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".

    • The primary hazard(s): "Irritant," "Harmful if Swallowed."

    • The date accumulation started.

Step 3: Waste Collection
  • Solid Waste: Carefully transfer the solid compound, any contaminated weighing paper, or contaminated PPE (such as disposable gloves) into the designated container using a spatula or scoop. Avoid any actions that could generate dust.

  • Solution Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container. The label must also list the solvent(s) and an approximate concentration of the boronic acid.[3] Do not mix incompatible waste streams.

  • Empty Containers: The original product container is not truly empty. It must be managed as hazardous waste itself or triple-rinsed with a suitable solvent (e.g., acetone, methanol). The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be managed according to institutional policy.

Step 4: Storage and Final Disposal
  • Storage: The waste container must be kept closed at all times except when adding waste.[9][10] Store the container in a designated satellite accumulation area within the lab, which should be a secondary containment bin to prevent the spread of spills.

  • Professional Collection: Once the container is 90% full or reaches the institutional time limit for accumulation, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][10]

  • Documentation: Complete all required waste manifest forms with accurate and complete information. This is a legal requirement and ensures a clear chain of custody.

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Finalization & Pickup Start Start: Disposal Needed Assess Assess Hazards: - Irritant (Skin, Eye, Resp) - Harmful if Swallowed - Potential Mutagen Start->Assess PPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat Assess->PPE Waste_Type Waste Form? PPE->Waste_Type Solid_Waste Solid Waste (Powder, Contaminated Items) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Segregate_Solid Place in 'Halogenated Organic Solid Waste' Container Solid_Waste->Segregate_Solid Segregate_Liquid Place in 'Halogenated Organic Liquid Waste' Container Liquid_Waste->Segregate_Liquid Container Ensure Container is: - Properly Labeled - Securely Closed - Clean Exterior Segregate_Solid->Container Segregate_Liquid->Container Store Store in Satellite Accumulation Area (Secondary Containment) Container->Store EHS Arrange Pickup by EHS / Licensed Disposal Vendor Store->EHS End End: Disposal Complete EHS->End

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

Accidents can occur, and a clear, pre-defined response is essential.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: For a small spill (a few grams) that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust. Do not use a dry brush or towel.

  • Cleanup:

    • Gently cover the spill with an absorbent material, such as vermiculite or sand.

    • Carefully scoop the material into your designated "Halogenated Organic Solid Waste" container.

    • Perform a final decontamination of the area with a suitable solvent and paper towels, placing the used towels into the waste container.

  • Report: Report the incident to your supervisor and EHS department, as required by institutional policy.

The Regulatory Imperative

All waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides the legal framework under the Resource Conservation and Recovery Act (RCRA). However, your specific institution and local authorities will have their own detailed procedures. It is the researcher's responsibility to comply with all institutional policies. [10] The procedures outlined in this guide are designed to meet or exceed these standards, but always defer to your local EHS office for final guidance.

By adhering to these rigorous protocols, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity.

References

  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Labor
  • (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3.
  • (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3.
  • 3-Fluorophenylboronic acid | C6H6BFO2.
  • Boronic acid, B-(3-fluorophenyl)- - Registration Dossier. European Chemicals Agency (ECHA). [Link]
  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]
  • HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]
  • Boronic acid. Wikipedia. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS No. 874288-34-3). Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety practices to ensure minimal risk of exposure and promote a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its identified hazards. Based on available Safety Data Sheets (SDS), the primary risks are associated with direct contact and inhalation.[1] A thorough understanding of these risks is the foundation of a robust safety plan.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[1][2]

These classifications necessitate a stringent PPE protocol to prevent accidental exposure through the skin, eyes, or respiratory system. The solid, often powdered, form of this compound increases the risk of aerosolization, making respiratory protection a critical consideration during handling.[2][3]

Mandatory Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to create a sufficient barrier between the researcher and the chemical. The selection of each component is directly linked to the identified hazards of the compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a face shield worn over safety glasses.[3][4]Protects eyes from airborne dust particles and potential splashes of solutions containing the chemical, preventing serious eye irritation.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3]Prevents direct skin contact, which can cause irritation.[2][6] Gloves must be inspected before use and changed immediately upon contamination.[7]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[3][8]Protects skin on the body and arms from accidental spills and contact with contaminated surfaces.[3][9]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or P95/P1 particle respirator).[2][3]Required when handling the solid compound outside of a certified containment system (like a fume hood) to prevent the inhalation of dust particles and subsequent respiratory tract irritation.[2][5]

Operational Protocol for Safe Handling

Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring safety.

Step 1: Pre-Handling and Area Preparation
  • Verify Engineering Controls: Confirm that work will be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.[2][10]

  • Emergency Equipment Check: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible before beginning work.[3]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and containers, to avoid leaving the designated handling area mid-procedure.

Step 2: Donning PPE
  • Put on all required PPE as outlined in the table above before handling the chemical.[3] The order should be lab coat, then respirator (if needed), followed by eye protection, and finally gloves.

Step 3: Handling the Compound
  • Container Management: Keep the container of this compound tightly closed when not in use.[1][2]

  • Minimize Dust Generation: When transferring the solid, use tools like a spatula carefully to avoid creating airborne dust.[2][3] Never pour the dry powder.

  • Weighing: Conduct all weighing procedures within a chemical fume hood or a ventilated balance enclosure to contain any dust.

Step 4: Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used to remove residual chemical contamination.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first using the proper technique (without touching the outer surface), followed by the lab coat, eye protection, and respirator.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][7]

PPE Selection & Use Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow Start Start: Prepare to Handle This compound AssessTask Assess Task: Handling Solid or Solution? Start->AssessTask CorePPE Don Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat AssessTask->CorePPE Solution Form   RespiratoryPPE Add Respiratory Protection: - NIOSH-approved Respirator (e.g., N95) - Work in Chemical Fume Hood AssessTask->RespiratoryPPE  Solid Form (Dust Risk) PerformTask Perform Task in Designated Area (Fume Hood Recommended) CorePPE->PerformTask RespiratoryPPE->CorePPE Decontaminate Decontaminate & Doff PPE PerformTask->Decontaminate End End: Wash Hands Thoroughly Decontaminate->End

Caption: Workflow for PPE selection based on the physical form of the compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of chemicals.

  • Unused Chemical & Contaminated Materials: All unused this compound and materials contaminated with it (e.g., weigh boats, pipette tips) must be treated as hazardous waste.[3] Collect these materials in a clearly labeled, sealed container.[2][11]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices. These items should be placed in the designated hazardous waste stream.

  • Disposal Method: Arrange for disposal through a certified hazardous waste facility.[12] Do not pour chemical waste down the drain.[2][6] Adhere strictly to all local, state, and federal environmental regulations.[11]

Emergency Response

In the event of an accidental exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[2][13] If skin irritation occurs or persists, get medical advice/attention.[14]
Inhalation Move the person into fresh air and keep them comfortable for breathing.[2][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse mouth thoroughly with water.[13] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately for advice.[13][15]

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Angene Chemical. (2025). Safety Data Sheet: (4-((3-Fluorophenyl)Carbamoyl)Phenyl)Boronic Acid.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Unknown.
  • HSE. (2025). Chemicals - safe use and handling.
  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
  • BenchChem. (2025). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • Fluorochem. (2024). Safety Data Sheet: (3-(Neopentyloxy)phenyl)boronic acid.
  • BLD Pharmatech. Safety Data Sheet: this compound.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Lab Depot, Inc. (2021).
  • The Science Blog. (2023). Preparing & Handling Chemical Solutions.
  • Environmental Health and Safety.
  • Lab Manager Magazine. (2009). Personal Protective Equipment (PPE)
  • Compliance and Risk Management. General Rules for Working with Chemicals.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2023).
  • Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Aminopyridine-4-boronic acid pinacol ester.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Carboxy-3-chlorophenylboronic Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.